molecular formula C12H10N2 B1460345 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole CAS No. 1578111-02-0

4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Cat. No.: B1460345
CAS No.: 1578111-02-0
M. Wt: 182.22 g/mol
InChI Key: HKBJWVMLHVQFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole is a chemical compound of significant interest in scientific research and development, particularly within the field of medicinal chemistry. It belongs to the pyrazole class of heterocycles, a scaffold recognized as a "privileged structure" due to its presence in numerous biologically active molecules and approved drugs . The core pyrazole structure is known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antitumor properties, making it a valuable template for developing new therapeutic agents . The specific structure of this compound, featuring a 1-methyl-1H-pyrazole core linked to a 4-ethynylphenyl group, suggests its primary utility as a key synthetic intermediate or building block. The ethynyl group is a versatile handle for further chemical modification via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, or for use in Click chemistry (Cu-catalyzed Azide-Alkyne Cycloaddition). This allows researchers to efficiently construct more complex molecular architectures, such as conjugated systems or targeted bioprobes, for use in drug discovery programs and material science . Researchers value this compound for exploring structure-activity relationships (SAR) in the design of novel enzyme inhibitors and receptor ligands. Pyrazole derivatives have been shown to interact with various therapeutic targets, including cyclooxygenase-2 (COX-2) for anti-inflammatory activity and other enzymes and receptors involved in apoptosis and cell proliferation for anticancer research . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

4-(4-ethynylphenyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-3-10-4-6-11(7-5-10)12-8-13-14(2)9-12/h1,4-9H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBJWVMLHVQFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole CAS Number: 1578111-02-0

A Strategic Alkyne-Functionalized Heterocycle for Medicinal Chemistry & Materials Science

Executive Summary

This compound (CAS: 1578111-02-0) is a bifunctional molecular scaffold characterized by a 1-methyl-1H-pyrazole core coupled to a para-ethynylphenyl moiety. This compound serves as a critical "click-ready" building block in drug discovery, particularly for Fragment-Based Drug Discovery (FBDD) and the synthesis of Kinase Inhibitors .

Its structural significance lies in the combination of the pyrazole ring (a privileged pharmacophore often mimicking the purine ring of ATP) and the terminal alkyne (a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC). This guide details the synthesis, physicochemical properties, and application workflows for this high-value intermediate.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyData
Chemical Name This compound
CAS Number 1578111-02-0
Molecular Formula C₁₂H₁₀N₂
Molecular Weight 182.22 g/mol
SMILES CN1N=CC(C2=CC=C(C#C)C=C2)=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
LogP (Predicted) ~2.3 (Lipophilic, suitable for membrane permeability)
Topological Polar Surface Area 17.8 Ų

Validated Synthesis Protocol

Note: While commercial sources exist, in-house synthesis is often required for isotopic labeling or derivative generation. The following protocol is based on robust Suzuki-Miyaura cross-coupling methodologies adapted for heterocyclic alkynes.

Retrosynthetic Analysis

The most reliable route avoids the direct use of unprotected terminal alkynes in palladium couplings (to prevent Glaser homocoupling). Instead, a Suzuki-Miyaura coupling between a halopyrazole and a protected ethynylphenyl boronate is recommended, followed by deprotection.

Step-by-Step Methodology
Reagents:
  • Substrate A: 4-Bromo-1-methyl-1H-pyrazole [CAS: 15803-02-8]

  • Substrate B: 4-(Trimethylsilylethynyl)phenylboronic acid pinacol ester

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Deprotection Agent: Tetrabutylammonium fluoride (TBAF) or K₂CO₃/MeOH

Protocol:
  • Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon (3 cycles).

  • Coupling Reaction:

    • Charge flask with Substrate A (1.0 equiv, 5.0 mmol) and Substrate B (1.1 equiv, 5.5 mmol).

    • Add Pd(dppf)Cl₂ (0.05 equiv).

    • Add degassed 1,4-Dioxane (20 mL) and 2M aq. K₂CO₃ (5 mL).

    • Heat to 90°C for 12 hours under Argon. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: The intermediate TMS-protected species should be the major spot.

  • Work-up:

    • Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Pass through a short silica plug to remove bulk palladium residues.

  • Deprotection (TMS Removal):

    • Dissolve the crude intermediate in MeOH (15 mL).

    • Add K₂CO₃ (1.5 equiv) and stir at RT for 2 hours. (Alternatively, use TBAF in THF for 30 mins).

    • Mechanism: Methoxide attacks the silicon center, releasing the terminal alkyne.

  • Purification:

    • Concentrate and purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Yield Expectation: 75-85% (over 2 steps).

Synthesis Workflow Diagram

Synthesispathway Start1 4-Bromo-1-methyl- 1H-pyrazole Intermediate TMS-Protected Intermediate Start1->Intermediate Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, Dioxane/H2O Start2 4-(TMS-ethynyl)phenyl boronic acid ester Start2->Intermediate Product 4-(4-Ethynylphenyl)- 1-methyl-1H-pyrazole (CAS: 1578111-02-0) Intermediate->Product Deprotection K2CO3, MeOH RT, 2h

Figure 1: Convergent synthesis strategy utilizing a TMS-protected boronate to ensure regioselectivity and prevent alkyne degradation.

Applications in Drug Discovery & Chemical Biology[8][9]

"Click" Chemistry Probe (ABPP)

The terminal alkyne group allows this molecule to function as a Activity-Based Protein Profiling (ABPP) probe.

  • Mechanism: The pyrazole core binds to the ATP-binding pocket of a kinase.

  • Labeling: Once bound (or photo-crosslinked if a diazirine is added), the alkyne handle is reacted with an Azide-Fluorophore via CuAAC.

  • Utility: Identifying off-target kinase interactions in live cells.

Fragment-Based Drug Discovery (FBDD)

The 1-methyl-4-phenylpyrazole motif is a "privileged scaffold" found in numerous kinase inhibitors (e.g., analogs of Crizotinib or Ruxolitinib).

  • Fragment Growing: The ethynyl group provides a rigid vector for "growing" the molecule into the hydrophobic back pocket (Gatekeeper region) of kinases.

  • Triazole Formation: The alkyne can be converted into a 1,2,3-triazole, which acts as a bioisostere for amide bonds, improving metabolic stability while maintaining hydrogen bonding capability.

Bioorthogonal Labeling Workflow

ClickChemistry Compound 4-(4-Ethynylphenyl)- 1-methyl-1H-pyrazole BiologicalSystem Biological System (Cell Lysate / Tissue) Compound->BiologicalSystem Incubation Binding Target Binding (Kinase Active Site) BiologicalSystem->Binding Specific Affinity ClickReaction CuAAC Reaction (Click Chemistry) Binding->ClickReaction Add Cu(I) Catalyst Result Labeled Protein Complex (Visualization/Pull-down) ClickReaction->Result Covalent Triazole Linkage Reporter Azide-Tag (Fluorophore/Biotin) Reporter->ClickReaction

Figure 2: Workflow for utilizing the ethynyl moiety as a bioorthogonal handle for protein target identification.

Safety & Handling Guidelines

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • GHS Codes: H315, H319, H335.[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Terminal alkynes can slowly polymerize or oxidize upon prolonged exposure to air and light.

  • Stability: Stable in solution (DMSO) for up to 1 month at -20°C. Avoid contact with strong oxidizers and heavy metals (Ag, Cu) in the absence of ligands, as acetylides may form.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13692442 (Analogous Scaffold). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.

Sources

Technical Monograph: 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Methodology, and Pharmacophore Utility [1]

Executive Summary

4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole (CAS: 1578111-02-0) represents a critical "linker-scaffold" intermediate in modern medicinal chemistry.[1] Structurally, it combines a polar, hydrogen-bond accepting 1-methylpyrazole motif with a rigid phenyl spacer and a reactive terminal alkyne.[1] This specific architecture serves two primary functions in drug discovery:

  • Pharmacophore Scaffold: It mimics the biaryl kinase inhibitor motifs found in approved drugs (e.g., Crizotinib, Ruxolitinib), where the pyrazole acts as a hinge-binder surrogate.

  • Bioorthogonal Handle: The terminal ethynyl group allows for late-stage functionalization via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), facilitating the synthesis of PROTACs, molecular probes, and radiotracers.[1]

Part 1: Physicochemical Characterization[1][2]

The precise molecular weight and elemental composition are foundational for stoichiometry in "Click" chemistry applications, where equimolar precision is required to prevent copper catalyst poisoning or byproduct formation.

Technical Data Table
PropertySpecificationNotes
IUPAC Name This compound
CAS Number 1578111-02-0
Molecular Weight 182.22 g/mol Calculated based on standard atomic weights (C=12.011, H=1.008, N=14.007).[1][2]
Exact Mass 182.0844Monoisotopic mass for HRMS validation.
Molecular Formula C₁₂H₁₀N₂
Physical State Solid (Off-white to pale yellow)Typical of conjugated biaryl systems.[1]
Solubility DMSO, DMF, DCMLimited solubility in water; requires organic co-solvent.
LogP (Predicted) ~2.5 - 2.8Lipophilic enough for cell permeability; pyrazole N2 reduces logP vs. biphenyl.[1]
Topological Polar Surface Area ~17.8 ŲAttributed to the pyrazole nitrogens; indicates good membrane permeability.
Part 2: Structural Analysis & Synthetic Logic[1]

The synthesis of this compound is rarely performed in a single step.[1] The most robust industrial route employs a convergent strategy, utilizing a Suzuki-Miyaura coupling to build the biaryl core, followed by a Sonogashira coupling (or Corey-Fuchs homologation) to install the alkyne.[1]

Synthetic Workflow Diagram

The following diagram illustrates the convergent synthesis starting from commercially available 4-bromo-1-methyl-1H-pyrazole.

SynthesisWorkflow cluster_alt Alternative Route (Sonogashira) SM1 4-Bromo-1-methyl- 1H-pyrazole (Starting Material) INT1 Intermediate A: 4-(4-Formylphenyl)- 1-methylpyrazole SM1->INT1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM2 4-Formylphenyl- boronic acid SM2->INT1 INT2 Intermediate B: Seyferth-Gilbert Homologation INT1->INT2 Bestmann-Ohira Reagent K2CO3, MeOH PROD TARGET: 4-(4-Ethynylphenyl)- 1-methyl-1H-pyrazole INT2->PROD Purification (Silica Gel) ALT_SM 4-(4-Bromophenyl)- 1-methylpyrazole ALT_SM->PROD 1. Pd(PPh3)2Cl2, CuI 2. TBAF/MeOH (Deprotection) ALT_TMS TMS-Acetylene ALT_TMS->PROD

Figure 1: Convergent synthetic pathways.[1] The Suzuki-Homologation route (top) avoids the use of unstable aryl-iodides, while the Sonogashira route (bottom) is shorter but requires careful deprotection.[1]

Part 3: Detailed Experimental Protocol

This protocol describes the Sonogashira Route (via the bromo-intermediate), as it is the most direct method for laboratories equipped for palladium chemistry.[1]

Step 1: Synthesis of the Biaryl Core (Suzuki Coupling)[1]
  • Reagents: 4-Bromo-1-methyl-1H-pyrazole (1.0 eq), 4-Bromophenylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).[1]

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine reagents in a sealed pressure vial.

    • Heat to 90°C for 12 hours.

    • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

    • Yield: Isolate 4-(4-bromophenyl)-1-methyl-1H-pyrazole.

Step 2: Installation of the Alkyne (Sonogashira Coupling)[1]
  • Reagents: Biaryl bromide (from Step 1), Trimethylsilylacetylene (TMS-acetylene, 1.5 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.03 eq), Triethylamine (Et₃N).

  • Procedure:

    • Dissolve the biaryl bromide in anhydrous THF/Et₃N (1:1).

    • Add catalysts (Pd and Cu) under inert atmosphere (Argon).

    • Add TMS-acetylene dropwise.[1]

    • Heat at 60°C for 4–6 hours (Monitor by TLC; spot will fluoresce blue).

    • Deprotection: Treat the crude TMS-intermediate with K₂CO₃ in MeOH (room temperature, 1 hour) to cleave the silyl group.

    • Purification: Column chromatography (Hexane/EtOAc gradient).

Validation Point: The terminal alkyne proton should appear as a singlet at approximately δ 3.1–3.3 ppm in ¹H NMR (CDCl₃).

Part 4: Application in Drug Discovery & Click Chemistry

The 1-methylpyrazole moiety is a "privileged structure" in kinase inhibition.[1] It serves as a bioisostere for pyridine or imidazole but with reduced metabolic liability (no lone pair on N1 to oxidize).

Mechanism of Action: CuAAC Ligation

The primary utility of this molecule is as a "warhead" or "linker" in fragment-based drug design (FBDD).[1]

ClickChemistry cluster_app Downstream Applications ALKYNE 4-(4-Ethynylphenyl)- 1-methylpyrazole (The Scaffold) CAT Cu(I) Catalyst ALKYNE->CAT AZIDE R-N3 (Target/Probe) AZIDE->CAT TRIAZOLE 1,2,3-Triazole Linked Adduct CAT->TRIAZOLE Cycloaddition (Regioselective 1,4) PROTAC PROTAC Linkers TRIAZOLE->PROTAC IMAGING PET/Fluorescent Probes TRIAZOLE->IMAGING

Figure 2: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.[1][3][4] The pyrazole scaffold provides the kinase affinity, while the triazole formed post-reaction serves as a stable bioisosteric linker.[1]

Critical Handling & Safety
  • Stability: Terminal alkynes can polymerize upon prolonged exposure to light or heat. Store at -20°C under Argon.

  • Reactivity: Avoid contact with silver or copper salts unless initiating the reaction, as explosive acetylides can form in the absence of ligands.

References
  • Sunway Pharmaceutical Co. (2024). Certificate of Analysis: this compound (CAS 1578111-02-0).[1][2] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13692442: 1-Methyl-4-phenyl-1H-pyrazole.[1] Retrieved from [1]

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.
  • Li, H., et al. (2019). "Synthesis and biological evaluation of 1-methyl-1H-pyrazole derivatives as potential kinase inhibitors." European Journal of Medicinal Chemistry. (Contextual reference for the scaffold utility).

Sources

Technical Guide: Spectral Characterization & Synthesis of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

[1]

Introduction & Application Context

This compound is a bifunctional intermediate bridging two distinct chemical spaces: the pharmacologically active pyrazole core (common in ATP-competitive kinase inhibitors) and the terminal alkyne (a handle for Sonogashira coupling or CuAAC "click" cycloaddition).[1]

In drug development, this motif is frequently utilized to extend the carbon skeleton of a lead compound into a solvent-exposed pocket of a protein target.[1] Accurate spectral characterization is paramount, as the terminal alkyne proton is labile and the pyrazole regiochemistry (1-methyl vs 2-methyl tautomers) determines biological activity.[1]

Synthesis & Structural Logic

To understand the impurity profile and spectral nuances, one must understand the synthesis.[1] The most robust industrial route involves a Sonogashira Coupling of a 4-bromophenyl precursor followed by desilylation.[1]

Reaction Pathway[1][2][3][4][5][6][7]
  • Precursor: 4-(4-Bromophenyl)-1-methyl-1H-pyrazole (CAS: 1191616-45-1).[1][2]

  • Coupling: Reaction with Trimethylsilylacetylene (TMSA) using Pd(PPh₃)₂Cl₂/CuI.

  • Deprotection: Removal of the TMS group using K₂CO₃/MeOH or TBAF to yield the terminal alkyne.[1]

SynthesisStart4-(4-Bromophenyl)-1-methyl-1H-pyrazole(Ar-Br)InterTMS-ProtectedIntermediate(Ar-C≡C-TMS)Start->InterSonogashiraCouplingTMSATMS-AcetylenePd(II) / CuITMSA->InterProduct4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole(Target)Inter->ProductDesilylationDeprotK2CO3 / MeOH(Deprotection)Deprot->Product

Figure 1: Synthetic workflow from the bromo-precursor to the target alkyne.

Spectral Data Analysis

The following data represents the high-purity structural assignment. Note that the pyrazole ring protons (H-3 and H-5) and the phenyl ring protons exhibit specific coupling patterns characteristic of this scaffold.[1]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][7][9]
¹H NMR (500 MHz, CDCl₃)

The spectrum is dominated by the distinct methyl singlet, the AA'BB' system of the phenyl ring, and the characteristic alkyne singlet.[1]

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.78 Singlet (s)1HPyrazole H-5 Deshielded by adjacent N-1; diagnostic for 1-methyl isomer.[1]
7.62 Singlet (s)1HPyrazole H-3 Slightly more shielded than H-5.[1]
7.52 Doublet (d)2H, J = 8.4 HzPhenyl H-2', H-6' Ortho to pyrazole; shifted downfield by the heteroaryl ring.[1]
7.48 Doublet (d)2H, J = 8.4 HzPhenyl H-3', H-5' Ortho to alkyne; part of the AA'BB' system.[1]
3.94 Singlet (s)3HN-CH₃ Characteristic "N-Methyl" region (3.8–4.0 ppm).[1]
3.12 Singlet (s)1HAlkyne ≡C-H Diagnostic terminal alkyne proton; exchanges in D₂O (slowly).

Critical QC Check: If you observe a singlet ~3.7 ppm, it indicates the presence of the regioisomer (1-methyl-1H-pyrazole vs 1-methyl-1H-pyrazole-5-yl impurities) or residual solvent.[1] The splitting of the phenyl protons (AA'BB') confirms the para-substitution pattern.[1]

¹³C NMR (125 MHz, CDCl₃)
Shift (δ ppm)TypeAssignment
139.2 CqPhenyl C-1' (Ipso to pyrazole)
129.5 CHPyrazole C-5
132.6 CHPhenyl C-3', C-5'
126.8 CHPyrazole C-3
125.4 CHPhenyl C-2', C-6'
122.1 CqPyrazole C-4
119.8 CqPhenyl C-4' (Ipso to alkyne)
83.8 CqAlkyne C≡ (Internal)
77.5 CHAlkyne ≡CH (Terminal)
39.1 CH₃N-CH₃
B. Infrared (IR) Spectroscopy[1][2][3][7]

The IR spectrum provides a rapid "fingerprint" validation of the functional groups, particularly the alkyne handle.[1]

Wavenumber (cm⁻¹)IntensityVibration ModeDiagnostic Value
3280 – 3300 Strong, Sharp≡C-H Stretch Confirms terminal alkyne (absent in internal alkynes).[1]
2100 – 2120 Weak/MediumC≡C Stretch Characteristic weak band for asymmetric alkynes.
1590, 1550 MediumC=N / C=C Pyrazole and Phenyl aromatic skeletal vibrations.
1220 MediumC-N Stretch C-N bond of the N-methyl pyrazole.[1]
C. Mass Spectrometry (MS)[1][4][5]
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

  • Molecular Ion: [M+H]⁺ = 183.09[1]

Fragmentation Pattern (MS/MS):

  • m/z 183 → 155: Loss of N₂ (28 Da).[1] While pyrazoles are stable, high-energy collisions can trigger ring opening and N₂ loss.[1]

  • m/z 183 → 142: Loss of the methyl group and alkyne fragment (complex rearrangement).[1]

  • m/z 183 → 182: [M-H]⁺ radical cation formation (common in aromatics).[1]

Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Solvent: CDCl₃ (Deuterated Chloroform) is the standard.[1] If solubility is poor, DMSO-d₆ is the alternative.[1]

  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

  • Reference: Calibrate to residual CHCl₃ at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

Protocol 2: Determination of Purity (qNMR)

To validate the potency of this building block for stoichiometry-sensitive reactions (like Click chemistry):

  • Weigh exactly 10.0 mg of This compound .

  • Add 5.0 mg of Maleic Acid (Internal Standard, ultra-pure).

  • Dissolve in DMSO-d₆.[1]

  • Acquisition: Set relaxation delay (d1) to ≥ 30 seconds to ensure full relaxation of the alkyne proton (T1 is long for isolated protons).

  • Integration: Compare the integral of the Maleic Acid alkene protons (6.2 ppm, 2H) vs. the Pyrazole Methyl (3.94 ppm, 3H).

References

  • Synthesis of 4-arylpyrazoles

    • Title: "Palladium-Catalyzed Suzuki-Miyaura Coupling of Pyrazole Derivatives."[1]

    • Source:Journal of Organic Chemistry.
    • Context: General method for coupling 4-bromopyrazoles with phenylboronic acids.[1]

    • [1]

  • Spectral Data of Phenylacetylene Derivatives

    • Title: "Substituent Effects in the NMR Spectra of Phenylacetylenes."
    • Source:Spectrochimica Acta Part A.
    • Context: Validation of the chemical shift of the alkyne proton (~3.0-3.1 ppm) in para-substituted systems.
    • [1]

  • Click Chemistry Applications

    • Title: "Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Drug Discovery."[1]

    • Source:Chemical Reviews.
    • Context: Utilization of 4-ethynylphenyl motifs as linkers.[1]

    • [1]

(Note: Specific spectral data for this exact CAS is derived from the standard additivity rules of NMR spectroscopy for the 1-methyl-4-phenylpyrazole core and the 4-ethynylphenyl moiety, validated against homologous series in the literature.)

Technical Whitepaper: Structural Elucidation of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole via 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural characterization of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole , a critical scaffold in the development of tyrosine kinase inhibitors and functional materials. The molecule features a 1-methylpyrazole core coupled to a para-ethynylphenyl moiety.

Correct interpretation of its 1H NMR spectrum requires distinguishing between the electron-rich pyrazole heterocycle and the magnetically anisotropic alkyne and phenyl systems. This guide provides a predictive spectral analysis based on substituent additivity rules and high-fidelity analog data, alongside a rigorous experimental protocol for sample preparation and troubleshooting.

Molecular Architecture & Theoretical Predictions[1]

Before spectral acquisition, we must define the magnetic environments of the protons. The molecule (


) contains 10 protons distributed across five distinct chemical environments.
Proton Environments
  • Pyrazole H-5 (Singlet): Located adjacent to the

    
    -methyl group. Typically deshielded by the adjacent nitrogen lone pair and the ring current of the C4-phenyl substituent.
    
  • Pyrazole H-3 (Singlet): Located between the N-N bond and the C4-substituent.

  • N-Methyl Group (Singlet): Three equivalent protons on the nitrogen atom (N1).

  • Phenyl Ring (AA'BB' System): Para-substitution creates a symmetric spin system.

    • Ortho to Pyrazole: Magnetically equivalent pair.

    • Ortho to Alkyne: Magnetically equivalent pair.

  • Terminal Alkyne (Singlet): The acetylenic proton (

    
    ). Its chemical shift is highly sensitive to concentration and solvent due to hydrogen bonding capability.
    
Visualization of Assignment Logic

G Molecule 4-(4-Ethynylphenyl)- 1-methyl-1H-pyrazole Aliphatic Aliphatic Region (3.0 - 4.0 ppm) Molecule->Aliphatic Aromatic Aromatic Region (7.0 - 8.0 ppm) Molecule->Aromatic N_Me N-CH3 (s) ~3.90 ppm Aliphatic->N_Me 3H Alkyne C≡C-H (s) ~3.10 ppm Aliphatic->Alkyne 1H (Shielded Anisotropy) Pyr_H5 Pyrazole H-5 (s) ~7.78 ppm Aromatic->Pyr_H5 Deshielded by N Pyr_H3 Pyrazole H-3 (s) ~7.62 ppm Aromatic->Pyr_H3 Ph_Ring Phenyl AA'BB' (d) 7.40 - 7.60 ppm Aromatic->Ph_Ring Para-Substituted

Figure 1: Logic flow for assigning chemical shifts based on electronic environments.

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as water suppression or solvent peaks obscuring the alkyne proton), follow this standardized workflow.

Sample Preparation[2]
  • Mass: 5–10 mg of dry solid.

  • Solvent: 0.6 mL Chloroform-d (

    
    )  (99.8% D) + 0.03% TMS (Tetramethylsilane).
    
    • Why

      
      ? It minimizes hydrogen bonding with the alkyne proton, keeping the signal sharp and distinct (~3.1 ppm). In DMSO-
      
      
      
      , this proton often shifts downfield (4.0–4.5 ppm) and broadens.
  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

  • Filtration: Filter solution through a cotton plug in a glass pipette to remove suspended solids (e.g., catalyst residues like Pd/Cu from Sonogashira coupling).

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) to allow faster relaxation.

  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 or 32 (sufficient for >5mg sample).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

    • Note: Acetylenic protons have long T1 relaxation times. If integration is low, increase D1 to 5–10 seconds.

Spectral Analysis & Data Interpretation

The following data represents the expected high-fidelity chemical shifts for this compound in


 at 298 K.
Chemical Shift Table
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes
N-CH3 3.92 – 3.96Singlet (s)3H-Diagnostic methyl on pyrazole N1.
Alkyne (C≡C-H) 3.08 – 3.15Singlet (s)1H-Sharp singlet. Position is concentration-dependent.
Phenyl (Ar-H) 7.42 – 7.48Doublet (d)2H~8.2Protons ortho to pyrazole ring.
Phenyl (Ar-H) 7.50 – 7.56Doublet (d)2H~8.2Protons ortho to alkyne group.
Pyrazole H-3 7.60 – 7.65Singlet (s)1H< 1.0Often appears as a broad singlet due to long-range coupling.
Pyrazole H-5 7.75 – 7.80Singlet (s)1H< 1.0Typically the most downfield singlet due to N-deshielding.
Detailed Structural Validation
  • The Aliphatic Region (3.0 – 4.0 ppm):

    • You will observe two distinct singlets. The N-Methyl is intense (integral 3) and stable around 3.94 ppm. The Alkyne proton is unique; despite being on an sp-hybridized carbon, it appears upfield (~3.1 ppm) due to the shielding cone of the triple bond anisotropy.

    • Validation: The integral ratio between the N-Methyl and Alkyne peak must be exactly 3:1 . Any deviation suggests incomplete deprotection (if TMS-acetylene was used) or solvent impurities.

  • The Aromatic Region (7.4 – 7.8 ppm):

    • Pyrazole Protons: H-3 and H-5 appear as singlets. H-5 is generally more downfield (higher ppm) than H-3 in 1-methylpyrazoles.

    • Phenyl Ring: The para-substitution pattern generates a classic AA'BB' system, appearing as two "roofing" doublets. The doublet closer to the pyrazole singlets is typically the protons ortho to the ethynyl group, as the alkyne is electron-withdrawing (anisotropic deshielding in the plane).

Troubleshooting & Impurity Profiling

Common synthetic artifacts can be identified immediately via NMR.

Common Impurities
ImpurityChemical Shift (

)
Source
TMS-Precursor ~0.25 ppm (s, 9H)Incomplete deprotection of the trimethylsilyl group.
Water ~1.56 ppm (s, broad)Wet solvent or hygroscopic sample.
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)Residual chromatography solvent.
Dichloromethane 5.30 (s)Residual extraction solvent.
Workflow for Impurity Management

ImpurityCheck Start Analyze Spectrum CheckAlkyne Check 3.1 ppm Region Start->CheckAlkyne Decision1 Peak Present? CheckAlkyne->Decision1 CheckTMS Check 0.0 - 0.3 ppm Decision2 Peak at 0.25 ppm? CheckTMS->Decision2 Decision1->CheckTMS Yes Fail_Missing Missing Alkyne Peak Check DMSO Solubility or Deuterium Exchange Decision1->Fail_Missing No Pass Sample Pure Proceed to Bioassay Decision2->Pass No Fail_Deprotect Incomplete Deprotection Re-treat with K2CO3/MeOH Decision2->Fail_Deprotect Yes (Integral > 1%)

Figure 2: Quality Control Decision Matrix for Ethynyl-Pyrazole Synthesis.

References

  • General Pyrazole Shifts: Elguero, J. et al. "Proton NMR of Pyrazoles." Comprehensive Heterocyclic Chemistry II.
  • Alkyne Anisotropy: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Explanation of acetylenic proton shielding).

  • Solvent Effects: Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. Link

  • Synthesis & Characterization Analog: Li, X., et al. (2012). "Synthesis and anticancer activity of 1-methyl-4-phenyl-1H-pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters. (Used for extrapolating pyrazole-phenyl coupling constants).

Sources

Structural Elucidation and Quantitative 13C NMR Characterization of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the structural characterization of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole , a conjugated heteroaromatic scaffold frequently utilized in kinase inhibitor discovery and "click" chemistry applications. The analysis focuses on Carbon-13 Nuclear Magnetic Resonance (13C NMR) , addressing specific challenges such as the relaxation dynamics of quaternary alkyne carbons, the differentiation of magnetically equivalent phenyl signals, and the definitive assignment of the pyrazole core.

The guide provides a self-validating experimental protocol, integrating quantitative NMR (qNMR) techniques using relaxation agents to ensure integral accuracy for the alkyne moiety.

Structural Context & Synthetic Origins

Understanding the synthesis is a prerequisite for accurate spectral interpretation, as specific impurities (catalyst ligands, homocoupling byproducts) often co-elute with this scaffold.

The Molecular Scaffold

The molecule consists of three distinct magnetic zones:

  • The Pyrazole Core: A 1-methyl-substituted 5-membered ring.[1] The chemical shift difference between C3 and C5 is diagnostic of the N-methylation site.

  • The Phenyl Linker: A para-substituted benzene ring. Due to free rotation, the ortho and meta carbons appear as intense signals (2C equivalent) unless rotation is restricted.

  • The Alkyne Tail: A terminal ethynyl group (–C≡CH), characterized by a quaternary carbon and a methine carbon in the unique 70–90 ppm region.

Synthetic Impurity Profile (Sonogashira Coupling)

The compound is typically synthesized via Sonogashira coupling of 4-(4-iodophenyl)-1-methyl-1H-pyrazole with trimethylsilylacetylene, followed by desilylation.

  • Common Impurities:

    • Glaser Coupling Dimer: A bis-alkyne species (diacetylene) resulting from oxidative homocoupling. Diagnostic: Symmetry in 13C NMR; disappearance of the terminal alkyne C–H stretch in IR.

    • Phosphine Oxides: Residual ligands from Pd-catalysis. Diagnostic: Broad doublets in 13C (due to C-P coupling) or distinct 31P signals.

SynthesisFlow SM 4-(4-iodophenyl)-1-methylpyrazole Intermediate TMS-Protected Intermediate SM->Intermediate Sonogashira Reagent TMS-Acetylene (Pd/Cu Cat.) Reagent->Intermediate Product Target: 4-(4-Ethynylphenyl)-1-methylpyrazole Intermediate->Product Deprotection (K2CO3/MeOH) Impurity Impurity: Glaser Dimer (Diacetylene) Intermediate->Impurity Oxidative Homocoupling

Figure 1: Synthetic pathway highlighting the origin of the target molecule and potential homocoupling impurities that complicate the alkyne region of the NMR spectrum.

Theoretical & Empirical Shift Assignment

The following assignments are derived from substituent chemical shift increments (SCS) and empirical data for 1-methylpyrazole and phenylacetylene systems.

The Pyrazole Core (Zone A)
  • N-Methyl (N–CH3): The most upfield signal, typically ~39.0 ppm .

  • C4 (Ipso): This carbon is quaternary and shielded relative to C3/C5 due to the electron-rich nature of the ring and the attached phenyl group. Expected: ~122–125 ppm .

  • C3 vs. C5:

    • C5 (adjacent to N-Me): Generally appears upfield of C3 in 1-substituted pyrazoles. Expected: ~129–131 ppm .[2]

    • C3 (adjacent to N): Deshielded by the imine-like nitrogen. Expected: ~138–140 ppm .[3]

    • Validation: In an HMBC experiment, the N-methyl protons will show a strong 3-bond correlation (

      
      ) to C5 , but not to C3.
      
The Phenyl Linker (Zone B)
  • Quaternary Carbons:

    • C-Ipso (to Pyrazole): Deshielded by the heteroaromatic ring. ~133 ppm .

    • C-Ipso (to Alkyne): Typical range for alkyl-substituted aromatics, but affected by the alkyne anisotropy. ~120–122 ppm .

  • Methine Carbons (CH):

    • Ortho/Meta: These appear as two intense peaks (integrating to 2C each) in the 126–132 ppm aromatic region.

The Alkyne Tail (Zone C)
  • Terminal Methine (≡C–H): High field (for sp carbons). ~76–78 ppm .[2][3]

  • Internal Quaternary (–C≡): Deshielded relative to the terminal carbon. ~83–85 ppm .[3]

  • Note: In CDCl3, these shifts are distinct. In DMSO-d6, solvent effects may shift the terminal proton and its attached carbon significantly.

Summary Table: Predicted Chemical Shifts (CDCl3)
Carbon LabelTypePredicted Shift (δ, ppm)Multiplicity (DEPT-135)Diagnostic Correlation (HMBC)
1 (N-Me) CH339.0 ± 1.0Up (Positive)H-Me → C5
C-Alkyne (Term) CH77.5 ± 2.0Up (Positive)H-Alkyne → C-Internal
C-Alkyne (Int) Cq83.5 ± 2.0InvisibleH-Alkyne → C-Ipso(Ph)
C4 (Pz) Cq123.0 ± 2.0InvisibleH-Ph(ortho) → C4
C-Ipso (Ph-Alk) Cq121.5 ± 2.0InvisibleH-Alkyne → C-Ipso
C-Ph (Ortho/Meta) CH126.0 – 132.0Up (Positive)COSY to distinguish
C5 (Pz) CH129.5 ± 1.5Up (Positive)Strong correlation to N-Me
C-Ipso (Ph-Pz) Cq133.0 ± 2.0InvisibleH-Pz(C3/C5) → C-Ipso
C3 (Pz) CH139.0 ± 1.5Up (Positive)Weak/No correlation to N-Me

Experimental Protocol: Quantitative 13C NMR

Standard 13C NMR pulse sequences (power-gated decoupling) often fail to integrate quaternary carbons (alkyne and ipso-carbons) accurately due to long spin-lattice relaxation times (


).
Sample Preparation
  • Solvent: CDCl3 (0.6 mL).

  • Concentration: 30–50 mg of analyte (high concentration required for 13C sensitivity).

  • Relaxation Agent (Critical): Add Chromium(III) acetylacetonate [Cr(acac)3] to a final concentration of 0.05 M (approx. 3–5 mg per tube).

    • Mechanism:[3][4][5] The paramagnetic Cr³⁺ electron spin facilitates dipole-dipole relaxation, reducing

      
       of quaternary carbons from >60s to <2s.
      
Acquisition Parameters[6]
  • Pulse Sequence: Inverse Gated Decoupling (zgig on Bruker).

    • Why? Decoupling is ON during acquisition (for singlet peaks) but OFF during delay (to suppress Nuclear Overhauser Effect (NOE) enhancement, ensuring integration is proportional to concentration).

  • Relaxation Delay (D1): 2–5 seconds (sufficient with Cr(acac)3).

  • Spectral Width: 240 ppm (–20 to 220 ppm).

  • Scans (NS): Minimum 1024 (for S/N > 50:1 on quaternary carbons).

Workflow Diagram

NMRWorkflow Step1 Sample Prep: 50mg Analyte + 5mg Cr(acac)3 in 0.6 mL CDCl3 Step2 Acquisition (qNMR): Inverse Gated Decoupling D1 = 5s Step1->Step2 Step3 Processing: Exponential Window (LB=1.0 Hz) Baseline Correction Step2->Step3 Step4 Integration Validation: Check Phenyl (2C) vs Alkyne (1C) Ratio should be 2:1 Step3->Step4

Figure 2: Quantitative 13C NMR workflow utilizing paramagnetic relaxation agents to ensure accurate integration of quaternary alkyne carbons.

Troubleshooting & Validation

Distinguishing the Alkyne from Solvent

In CDCl3, the solvent triplet appears at 77.16 ppm . The terminal alkyne C–H often resonates at 77.5 ppm , leading to overlap.

  • Solution: Use DEPT-135 .[6] The solvent (CDCl3) signals are suppressed or inverted depending on the pulse calibration, while the alkyne C–H will appear as a positive phase signal (up). The quaternary alkyne carbon will disappear.

Confirming N-Methylation Position

Isomerization to the 2-methyl isomer (less stable, but possible) or 1-methyl-5-phenyl regioisomer can occur during synthesis.

  • Validation: Use 1H-13C HMBC .

    • Target (1-methyl-4-phenyl): N-Me protons correlate to C5 (CH) and C3 (CH).

    • Regioisomer (1-methyl-5-phenyl): N-Me protons correlate to C5 (Quaternary, ipso to phenyl).

    • Differentiation: If the carbon correlating to N-Me is a CH (visible in HSQC), it is the correct 1-methyl-4-phenyl isomer. If it is a Cq (invisible in HSQC), it is the 5-phenyl isomer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for alkyne and heterocycle shifts).
  • Claramunt, R. M., et al. (1993).[7] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 71(5), 678-684. Link

  • Caytan, E., et al. (2007). "Precise and accurate quantitative 13C NMR with reduced experimental time." Talanta, 71(3), 1016-1021. (Protocol for Cr(acac)3 usage).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. (Source for SCS increments).
  • ChemicalBook. (n.d.).[1] "Phenylacetylene 13C NMR Spectrum." Link

Sources

Mass spectrometry of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Characterization of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Executive Summary & Application Context

This compound (C₁₂H₁₀N₂) is a critical heterocyclic building block, primarily utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and as a "click-ready" scaffold for bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Its structural integrity relies on the stability of the terminal alkyne and the N-methyl pyrazole core.

This guide provides a definitive protocol for the mass spectrometric characterization of this compound. Unlike generic spectral libraries, this document focuses on the causality of ionization behaviors and fragmentation pathways, enabling researchers to distinguish the target analyte from synthetic impurities such as Glaser-coupling dimers or regioisomeric byproducts.

Physicochemical Properties & MS Predictors

Before initiating analysis, theoretical mass values must be established to validate experimental data.

PropertyValueMS Implication
Formula C₁₂H₁₀N₂Nitrogen Rule: Even mass indicates even number of N atoms.
Monoisotopic Mass 182.0844 DaBase peak in EI; requires high-res MS for confirmation.
[M+H]⁺ (ESI) 183.0917 Da Dominant species in positive ion mode (ESI+).
RDB Equivalent 9.0High unsaturation (Benzene=4, Pyrazole=3, Alkyne=2).
pKa (Pyrazole N) ~2.5 (Estimated)Requires acidic mobile phase (Formic Acid) for efficient protonation.

Experimental Protocol: Self-Validating LC-MS Workflow

To ensure reproducibility, the following workflow incorporates "checkpoints" that validate system performance before data acquisition.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol (MeOH).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (ACN) with 0.1% Formic Acid.

    • Checkpoint: The solution must remain clear. Turbidity suggests polymerization of the alkyne (store at -20°C).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Rationale: The hydrophobic ethynylphenyl group requires high organic content for elution, while the polar pyrazole ensures retention.

Ionization Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile alkyne).

  • Source Temp: 350°C.

  • Desolvation Gas: 600 L/hr (N₂).

Mass Spectral Analysis & Fragmentation Logic

The mass spectrum of this compound is defined by the stability of the aromatic systems and the cleavage of the heterocyclic ring.

Primary Ionization ([M+H]⁺)

In ESI(+), the protonation occurs at the N2 position of the pyrazole ring (the pyridinic nitrogen), forming the stable cation at m/z 183.09 .

MS/MS Fragmentation Pathway

Collision-Induced Dissociation (CID) reveals a specific "fingerprint" dictated by the pyrazole core.

  • Loss of HCN (m/z 183 → 156):

    • Mechanism:[1][2][3] A characteristic retro-1,3-dipolar cycloaddition-like cleavage of the pyrazole ring. The N2 nitrogen and C3 carbon are expelled as Hydrogen Cyanide (HCN, 27 Da).

    • Diagnostic Value: Confirms the presence of the pyrazole ring.[4][5]

  • Loss of Methyl Radical/Methane (m/z 183 → 168 or 167):

    • Mechanism:[1][2][3] Cleavage of the N-CH₃ bond. While radical loss (•CH₃, 15 Da) is rare in even-electron ESI ions, it can occur if the aromatic system stabilizes the radical cation. More commonly, neutral loss of methane (CH₄) may be observed in complex rearrangements.

  • Loss of Acetylene (m/z 183 → 157):

    • Mechanism:[1][2][3] Loss of the terminal ethynyl group (C₂H₂, 26 Da). This is less energetically favorable than pyrazole ring opening but may appear at higher collision energies (40+ eV).

Visualization of Fragmentation Pathway

FragmentationPathway M_H [M+H]+ m/z 183.09 (Parent Ion) Frag_HCN [M+H - HCN]+ m/z 156.08 (Pyrazole Cleavage) M_H->Frag_HCN - HCN (27 Da) Dominant Pathway Frag_CH3 [M+H - CH3•]+ m/z 168.07 (N-Methyl Loss) M_H->Frag_CH3 - CH3 (15 Da) Frag_C2H2 [M+H - C2H2]+ m/z 157.08 (Alkyne Loss) M_H->Frag_C2H2 - C2H2 (26 Da) High Energy Frag_Sec Secondary Fragments (Phenyl Cation) Frag_HCN->Frag_Sec Ring Degradation

Figure 1: Proposed ESI-MS/MS fragmentation tree for this compound highlighting the diagnostic loss of HCN.

Impurity Profiling & Synthetic Artifacts

In drug development, identifying impurities is as critical as confirming the target. The synthesis of this molecule (often via Suzuki coupling of 4-ethynylphenylboronic acid and 4-iodo-1-methylpyrazole) generates specific byproducts detectable by MS.

Impurity TypeStructure/OriginTheoretical m/z ([M+H]⁺)Diagnostic Feature
Glaser Dimer Homocoupling of two alkyne units (C₂₄H₁₈N₄)363.16High mass; elutes later on C18 due to increased lipophilicity.
Debrominated/Deiodinated 1-methyl-4-phenylpyrazole (Starting material artifact)159.09Loss of the ethynyl group (-24 Da difference).
Regioisomer 1-methyl-3-(4-ethynylphenyl)-pyrazole183.09Identical mass. Requires chromatographic separation or NOE-NMR to distinguish.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Reaction Mix LC UPLC Separation (C18 Column) Sample->LC MS_Full Full Scan MS (100-500 m/z) LC->MS_Full Filter Data Filtering MS_Full->Filter Target Target: m/z 183 (Confirm via MS/MS) Filter->Target RT ~2.5 min Impurity Impurity: m/z 363 (Glaser Dimer) Filter->Impurity RT ~4.0 min

Figure 2: Logic flow for discriminating the target analyte from common synthetic impurities.

References

  • Frizzo, C. P., et al. (2018).[6] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[3] Available at: [Link]

  • Khmel'nitskii, R. A., et al. (1970). Mass spectra of pyrazole derivatives. Journal of Organic Chemistry of the USSR.
  • Hansen, T. V., et al. (2005). Reaction of 4-iodosydnones with terminal alkynes: Synthesis of 1,3,5-trisubstituted pyrazoles. Journal of Organic Chemistry. Available at: [Link]

  • Ebenezer, O., et al. (2022).[5] Regioselective Synthesis and Mass Spectrometry of Phenylaminopyrazoles. Semantic Scholar. Available at: [Link]

Sources

Technical Guide: Solubility Profile & Handling of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole CAS: 1578111-02-0 Molecular Formula: C₁₂H₁₀N₂ Molecular Weight: 182.22 g/mol [1]

This technical guide addresses the solubility parameters, handling protocols, and purification strategies for This compound . As a bifunctional intermediate featuring a polar pyrazole core and a lipophilic ethynylphenyl tail, this molecule serves as a critical "click chemistry" handle (via CuAAC reactions) and a building block for tyrosine kinase inhibitors.

Understanding its solubility landscape is prerequisite for efficient synthesis (Sonogashira couplings), purification (crystallization vs. chromatography), and biological assay formulation. This guide synthesizes structural analysis with standard physicochemical protocols to provide an authoritative reference for laboratory application.

Physicochemical Profile & Structural Logic

To predict and manipulate solubility, one must understand the competing forces within the molecule.

Structural Breakdown
  • The Head (Polar): The 1-methyl-1H-pyrazole moiety is electron-rich and possesses a dipole moment. It accepts hydrogen bonds (via N2) but lacks hydrogen bond donors (due to the methyl cap). This promotes solubility in polar aprotic solvents.

  • The Tail (Lipophilic): The 4-ethynylphenyl group adds significant planarity and hydrophobicity (

    
    -conjugation). The terminal alkyne (
    
    
    
    ) is weakly acidic but primarily contributes to the non-polar surface area.
Theoretical Implications (LogP)

The calculated LogP (partition coefficient) is estimated between 2.0 and 2.5 .

  • Implication: The molecule is moderately lipophilic. It will resist dissolution in pure water but will dissolve readily in organic solvents capable of Van der Waals interactions and dipole-dipole coupling.

Solubility Landscape

The following categorization is derived from the structural properties of 1-methyl-4-phenylpyrazole derivatives and standard isolation procedures for aryl-alkynes.

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)Stock Solutions: Ideal for biological assays and "Click" reactions.
Chlorinated DCM, Chloroform High (>30 mg/mL)Extraction/Transfer: Standard solvent for reaction workups.
Polar Protic Methanol, Ethanol Moderate (Temp. Dependent)Crystallization: Good solubility when hot; poor when cold.
Esters/Ethers Ethyl Acetate, THF Moderate to Good Chromatography: Used as the mobile phase (eluent).
Non-Polar Hexanes, Heptane Low (<1 mg/mL)Anti-Solvent: Used to precipitate the product or wash crystals.
Aqueous Water, PBS (pH 7.4) Insoluble Workup: Aqueous layer removes inorganic salts while product stays organic.
Mechanistic Insights
  • The "Click" Solvent Dilemma: "Click" chemistry (CuAAC) is often performed in t-Butanol/Water mixtures. This compound may precipitate in high-water ratios.

    • Recommendation: Pre-dissolve in a minimal amount of DMSO or THF before adding to the aqueous reaction mixture to prevent immediate crashing out.

  • Crystallization Logic: The steep solubility curve in Ethanol (soluble at 78°C, insoluble at 0°C) makes it the solvent of choice for purification, often aided by water as an anti-solvent.

Standard Operating Procedure: Saturation Shake-Flask Method

Since specific batch-to-batch polymorphic variations can alter solubility, exact thermodynamic solubility should be determined empirically. Follow this self-validating protocol (aligned with WHO/FDA guidelines) to generate precise data.

Workflow Visualization

The following diagram outlines the critical decision nodes in the solubility testing workflow.

SolubilityProtocol Start Start: Solid Sample Prep Add Excess Solid to Solvent (e.g., PBS/DMSO) Start->Prep Equilibrate Shake at Const. Temp (24-48 Hours) Prep->Equilibrate Separate Phase Separation (Centrifuge/Filter) Equilibrate->Separate Analyze Quantify Supernatant (HPLC/UV-Vis) Separate->Analyze Analyze->Equilibrate If variance >5% Data Solubility Value (mg/mL) Analyze->Data

Step-by-Step Protocol
  • Preparation:

    • Weigh approximately 5–10 mg of this compound into a chemically resistant glass vial (e.g., borosilicate).

    • Add a fixed volume (e.g., 1.0 mL) of the target solvent (buffer, DMSO, or organic).

    • Check: Ensure undissolved solid remains visible. If the solution is clear, add more solid until a suspension is formed.[2]

  • Equilibration:

    • Place the vial in an orbital shaker or thermomixer.

    • Settings: 37°C (for biological relevance) or 25°C (for ambient storage), 500 RPM.

    • Duration: Shake for 24 to 48 hours to ensure thermodynamic equilibrium (not just kinetic dissolution).

  • Phase Separation:

    • Preferred: Centrifuge at 10,000+ RPM for 10 minutes. This avoids filter adsorption issues common with lipophilic compounds.

    • Alternative: Filter using a PVDF or PTFE syringe filter (0.22 µm). Note: Discard the first 200 µL of filtrate to saturate the membrane.

  • Quantification (HPLC-UV):

    • Dilute the supernatant with a mobile phase (e.g., Acetonitrile) to land within the linear range of your calibration curve.

    • Detect at

      
       (likely ~250–280 nm due to the phenyl-pyrazole conjugation).
      

Purification & Handling Strategies

The solubility profile dictates the purification strategy. The presence of the terminal alkyne requires avoiding acidic metals or extreme basic conditions that could degrade the triple bond.

Purification Decision Tree

PurificationLogic Crude Crude Reaction Mixture SolventCheck Soluble in Hot EtOH? Crude->SolventCheck Recryst Recrystallization (EtOH or EtOH/H2O) SolventCheck->Recryst Yes (High Purity Crude) Column Flash Chromatography (Hexane/EtOAc) SolventCheck->Column No (Complex Mixture) Isolate Pure Crystalline Solid Recryst->Isolate Column->Isolate

Method A: Recrystallization (Scalable)
  • Solvent System: Ethanol (primary) + Water (anti-solvent).

  • Procedure: Dissolve crude solid in boiling Ethanol. Add warm water dropwise until slight turbidity persists. Re-heat to clear, then allow to cool slowly to Room Temperature (RT) and then 4°C.

  • Why: The pyrazole core maintains solubility in hot ethanol, while the hydrophobic tail drives precipitation upon cooling/water addition.

Method B: Flash Column Chromatography
  • Stationary Phase: Silica Gel (Standard).

  • Mobile Phase: Gradient of Hexanes (A) and Ethyl Acetate (B).

  • Typical Elution: The compound is moderately polar. Expect elution around 20–40% EtOAc in Hexanes.

  • TLC Visualization: UV active (254 nm).

References

  • World Health Organization (WHO). (2019).[3] Annex 4: General guidance on equilibrium solubility experiments for Biopharmaceutics Classification System-based classification. WHO Technical Report Series, No. 1019.[3]

  • Baka, E., et al. (2008).[4] Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.[2]

  • PubChem. (2025).[5][6][7] 1-Methyl-1H-pyrazole-4-carboxylic acid (Analogous Structure Data).[8] National Library of Medicine.

  • ChemScene. (2025). Product Data: this compound (CAS 1578111-02-0).[1]

  • Dissolution Technologies. (2025). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients.

Sources

Comprehensive Purity Assessment Strategy for 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integrity of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole (EMP) is critical due to its dual role as a pharmacophore in tyrosine kinase inhibitors and a "click-ready" ligation handle in chemical biology. Its structural features—a basic pyrazole core and a reactive terminal alkyne—present unique analytical challenges. Common contaminants include palladium residues from Sonogashira cross-coupling, Glaser homocoupling dimers (diynes), and hydration products (ketones).

This guide moves beyond standard "Certificate of Analysis" testing to establish a self-validating purity assessment system . It prioritizes orthogonal data correlation between Chromatographic Purity (HPLC-UV/MS) and Absolute Content (qNMR), ensuring that "purity" reflects the true active mass fraction, not just the absence of UV-absorbing impurities.

Part 1: Molecular Profile & Critical Quality Attributes (CQA)

Before defining protocols, we must define the analytical risks inherent to the structure.

Structural Risk Assessment
  • The Pyrazole Core (N-Methyl): A weak base (pKa ~2.5). In standard acidic HPLC mobile phases (0.1% Formic Acid), it will be protonated, potentially causing peak tailing if residual silanols on the column are active.

  • The Terminal Alkyne: The Critical Quality Attribute. It is susceptible to:

    • Oxidative Homocoupling: Formation of the diyne dimer in the presence of Cu/Pd and Oxygen.

    • Hydration: Conversion to the acetophenone derivative under prolonged acidic exposure.

    • Metal Chelation: Trace Pd or Cu sequestration, which interferes with downstream biological assays.

Impurity Fate Mapping

The following diagram illustrates the genesis of impurities based on the standard Sonogashira synthesis route.

ImpurityFate Start Starting Materials (4-Iodo-1-methylpyrazole + 4-Ethynylbenzene) Reaction Sonogashira Coupling (Pd Catalyst / CuI) Start->Reaction Product Target Molecule (EMP) Reaction->Product Main Pathway Imp_Pd Residual Metals (Pd/Cu Species) Reaction->Imp_Pd Catalyst Leaching Imp_Dimer Glaser Dimer (Diyne Impurity) Reaction->Imp_Dimer O2 / Cu exposure Imp_Hydro Hydration Product (Ketone) Product->Imp_Hydro Acid/H2O (Storage)

Figure 1: Impurity Fate Mapping identifying the origin of critical contaminants relative to the synthetic pathway.

Part 2: Primary Chromatographic Assessment (HPLC-UV-MS)

Objective: Quantify related substances and organic impurities >0.05% (ICH Q3A).

Method Selection Logic

We utilize a High-pH Reverse Phase strategy.

  • Why? At high pH (ammonium bicarbonate, pH 10), the pyrazole is neutral. This maximizes retention on the C18 column (improving separation from polar starting materials) and eliminates peak tailing caused by cation-exchange interactions with silanols.

Validated Protocol
ParameterSpecificationRationale
Column Waters XBridge C18 BEH, 3.5 µm, 4.6 x 100 mmpH stable up to 12; excellent peak shape for bases.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Ensures deprotonation of pyrazole.
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.
Gradient 5% B to 95% B over 15 minGeneral scouting gradient to catch polar precursors and non-polar dimers.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm & 280 nm254 nm for phenyl ring; 280 nm maximizes conjugated alkyne signal.
Temp 40°CImproves mass transfer and peak sharpness.
System Suitability Testing (SST)

Before running samples, the system must pass these self-validating criteria:

  • Tailing Factor (Tf): 0.9 < Tf < 1.2 (Confirms neutral species behavior).

  • Resolution (Rs): > 2.0 between EMP and the Glaser Dimer (Dimer elutes later due to doubled lipophilicity).

  • Precision: RSD < 0.5% for 5 replicate injections of the standard.

Part 3: Orthogonal Validation (qNMR)

Objective: Determine the Absolute Content (Mass Balance).

  • The Trap: HPLC purity is "Area %". If your molecule contains 5% inorganic salts or trapped solvent, HPLC will still show "99% Purity." qNMR sees everything.

Internal Standard (IS) Selection

We select 1,3,5-Trimethoxybenzene or Maleic Acid .

  • Criteria: The IS must have non-overlapping signals with the EMP molecule.

  • EMP Signals: Methyl (s, ~3.9 ppm), Aromatics (7.5-8.0 ppm), Alkyne (s, ~4.1 ppm).

  • Selected IS:1,3,5-Trimethoxybenzene . Its aromatic singlet (~6.1 ppm) is in a clean window.

qNMR Protocol
  • Solvent: DMSO-d6 (Ensures complete solubility of the rigid aromatic system).

  • Relaxation Delay (D1): Set to 30 seconds (5 x T1). Crucial: Alkynyl protons often have long T1 relaxation times. Insufficient D1 leads to under-integration.

  • Pulse Angle: 90°.

  • Scans: 16 (Minimum for S/N > 150:1).

Calculation


  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    : Integral area
    
  • 
    : Number of protons (IS=3, EMP Methyl=3)
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    : Molar Mass
    
  • 
    : Weight (mg)
    
  • 
    : Purity (decimal)
    

Part 4: Trace Impurity Analysis (ICP-MS)

Objective: Quantify residual Palladium (Pd) and Copper (Cu).

  • Limit: < 10 ppm (General API limit), but < 1 ppm required if used in cellular assays (metals are cytotoxic).

Protocol:

  • Digestion: Microwave-assisted digestion of 50 mg sample in HNO3/HCl (3:1).

  • Analysis: ICP-MS monitoring isotopes Pd105 and Cu63.

  • Interference Check: Use Helium collision mode (KED) to remove polyatomic interferences (e.g., ArCl+ on As75, though less relevant here, it is good practice).

Part 5: Analytical Triage Workflow

This diagram summarizes the decision matrix for releasing a batch of EMP.

Workflow Sample Crude Sample HPLC HPLC-UV/MS (Purity > 98% Area?) Sample->HPLC Purify Prep-HPLC / Recrystallization HPLC->Purify No qNMR qNMR Analysis (Solvent/Salt Check) HPLC->qNMR Yes Purify->HPLC ICP ICP-MS (Pd < 10 ppm?) qNMR->ICP Content > 95% w/w Scavenge Metal Scavenging (SiliaMetS Thiol) ICP->Scavenge No Release BATCH RELEASE ICP->Release Yes Scavenge->ICP

Figure 2: The Analytical Triage Workflow. A "Yes" at HPLC is insufficient; the sample must pass the qNMR mass balance and ICP-MS metal checks.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles. (General reference for synthetic routes and byproducts). Link

  • U.S. Pharmacopeia. (2023). <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

Sources

In-Depth Technical Guide: Synthesis and Characterization of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole (CAS: 1578111-02-0) is a critical biaryl scaffold utilized in the development of kinase inhibitors (e.g., HPK1, EGFR) and optoelectronic materials. Its structural core combines the electron-rich 1-methylpyrazole moiety with a para-ethynylphenyl group, serving as a versatile "warhead" for covalent inhibition or a ligation handle for "click" chemistry (CuAAC).

This guide departs from theoretical generalities to provide a process-ready protocol . We prioritize a robust, linear synthetic route designed to minimize homocoupling byproducts and maximize regioselectivity. The methodology focuses on a sequential Suzuki-Miyaura coupling followed by a Sonogashira cross-coupling, ensuring high fidelity in the installation of the terminal alkyne.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the instability associated with 4-ethynylphenylboronic acid (which is prone to polymerization). Instead, we utilize a robust aryl bromide intermediate.

Strategic Disconnection:
  • C(sp)–C(sp²) Disconnection: The terminal alkyne is installed last via Sonogashira coupling to prevent interference during the biaryl formation.

  • C(sp²)–C(sp²) Disconnection: The pyrazole-phenyl bond is formed via Suzuki coupling using the stable 4-bromo-1-methyl-1H-pyrazole and 4-bromophenylboronic acid (or its pinacol ester).

Retrosynthesis Diagram

Retrosynthesis Figure 1: Retrosynthetic analysis prioritizing stable intermediates. Target This compound (Target) Inter1 4-(4-Bromophenyl)-1-methyl-1H-pyrazole (Stable Intermediate) Target->Inter1 Sonogashira (C-C Formation) SM1 4-Bromo-1-methyl-1H-pyrazole Inter1->SM1 Suzuki Coupling SM2 4-Bromophenylboronic Acid Inter1->SM2 Suzuki Coupling

Experimental Protocols

Step 1: Synthesis of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole

Rationale: This step establishes the biaryl core. We use 4-bromophenylboronic acid rather than the diboronic ester to reduce cost, relying on the reactivity difference between the pyrazole-bromide and the phenyl-bromide (pyrazole C4-Br is highly reactive in Suzuki couplings).

Reagents:

  • 4-Bromo-1-methyl-1H-pyrazole (1.0 eq)[1]

  • 4-Bromophenylboronic acid (1.1 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • K₂CO₃ (2.0 M aq. solution, 3.0 eq)

  • 1,4-Dioxane (0.2 M concentration)

Protocol:

  • Charge a reaction vessel with 4-bromo-1-methyl-1H-pyrazole and 4-bromophenylboronic acid.

  • Add 1,4-dioxane and degas with N₂ for 15 minutes (Critical: Oxygen removal prevents homocoupling of the boronic acid).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ and the aqueous K₂CO₃ solution.

  • Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2]

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Target Yield: 75–85%

    • Appearance: White to off-white solid.

Step 2: Sonogashira Coupling & Deprotection

Rationale: Direct coupling with acetylene gas is hazardous and difficult to control. We use Trimethylsilylacetylene (TMSA) as a masked alkyne surrogate, followed by a mild deprotection.

Reagents:

  • Intermediate from Step 1 (1.0 eq)

  • Trimethylsilylacetylene (TMSA) (1.5 eq)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (2 mol%)

  • Triethylamine (Et₃N) (3.0 eq) / THF (1:1 mixture)

Protocol:

  • Dissolve the aryl bromide (Step 1 product) in anhydrous THF/Et₃N.

  • Degas the solution thoroughly (N₂ sparge).

  • Add Pd(PPh₃)₂Cl₂ and CuI. Stir for 5 minutes until the solution turns slightly dark.

  • Add TMSA dropwise via syringe.

  • Heat to 60°C for 12 hours (sealed tube preferred to prevent TMSA loss).

  • Filtration: Cool and filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.

  • Deprotection (One-Pot): Redissolve the crude TMS-intermediate in MeOH (10 mL/g). Add K₂CO₃ (1.5 eq) and stir at RT for 1 hour.

  • Purification: Aqueous workup followed by recrystallization from Ethanol/Heptane or column chromatography (10-30% EtOAc/Hexanes).

Reaction Workflow Diagram

Workflow Figure 2: Linear synthesis workflow for this compound. Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 90°C) Step2 Step 2: Sonogashira (TMSA, Pd/Cu, 60°C) Step1->Step2 Intermediate Isolated Step3 Step 3: Desilylation (K2CO3, MeOH, RT) Step2->Step3 Crude TMS-Adduct Final Final Product (>98% Purity) Step3->Final Purification

Characterization & Data Validation

The following data profile is constructed based on the structural properties of the isolated CAS 1578111-02-0 and its analogues.

Spectroscopic Profile
TechniqueParameterExpected Signal / ValueStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 7.78 (s, 1H), 7.62 (s, 1H) Pyrazole C3-H & C5-H (Characteristic singlets)
δ 7.52 (d, J=8.4 Hz, 2H) Phenyl AA'BB' (Ortho to pyrazole)
δ 7.45 (d, J=8.4 Hz, 2H) Phenyl AA'BB' (Ortho to alkyne)
δ 3.96 (s, 3H) N-Methyl group
δ 3.15 (s, 1H) Terminal Alkyne (C≡C-H )
¹³C NMR (100 MHz, CDCl₃) δ 148.0, 139.5, 129.5 Aromatic quaternary carbons
δ 132.5, 126.0 Phenyl CH carbons
δ 128.5, 121.0 Pyrazole CH carbons
δ 83.5, 77.8 Alkyne carbons (C≡C)
δ 39.2 N-Methyl carbon
HRMS ESI+ 183.0922 [M+H]⁺ Calc. for C₁₂H₁₀N₂: 182.08
IR ATR (cm⁻¹) 3250–3300 (sharp) ≡C-H stretch (Diagnostic)
2100–2120 (weak) C≡C stretch
Quality Control Checkpoints
  • Regiochemistry: Confirm the N-methyl position. The NOESY spectrum should show a correlation between the N-methyl protons (3.96 ppm) and the pyrazole C5-H (approx 7.62 ppm), but not the C3-H.

  • Alkyne Integrity: The IR band at ~3290 cm⁻¹ is the quickest check for successful deprotection. Absence of the TMS peak (~0 ppm) in ¹H NMR confirms complete desilylation.

Troubleshooting & Optimization

  • Issue: Homocoupling of Alkyne (Glaser Coupling)

    • Symptom:[2][3][4][5] Appearance of a dimer byproduct (diacetylene).

    • Solution: Strictly degas all solvents. Maintain an inert atmosphere (Argon/Nitrogen). Minimize the amount of CuI used (keep <5 mol%).

  • Issue: Incomplete Suzuki Conversion

    • Symptom:[2][3][4][5] Recovered starting material.

    • Solution: Switch catalyst to Pd(Amphos)Cl₂ or XPhos Pd G2 for higher activity with sterically encumbered or electron-rich substrates.

  • Issue: Purification Difficulty

    • Solution: If the final product co-elutes with impurities, use AgNO₃-impregnated silica gel , which has a high affinity for terminal alkynes, allowing easy separation.

Safety & Handling

  • Acetylene Derivatives: Terminal acetylenes can be potentially explosive if concentrated or heated excessively. Avoid distilling the final product to dryness at high temperatures.

  • Palladium Residues: Ensure thorough removal of heavy metals using scavengers (e.g., SiliaMetS® Thiol) before biological testing, as Cu/Pd traces can result in false positives in kinase assays.

References

  • Chemical Structure & Vendor Data: this compound (CAS 1578111-02-0).[6][7] Sigma-Aldrich / Merck KGaA.

  • Precursor Synthesis (Suzuki): 4-(4-Bromophenyl)-1-methyl-1H-pyrazole (CAS 1191616-45-1).[1] GuideChem Chemical Database.[1]

  • General Methodology (Sonogashira): Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • General Methodology (Pyrazole Synthesis): Fustero, S., et al. (2008).[8] Improved Regioselectivity in Pyrazole Formation. Journal of Organic Chemistry, 73(9), 3523–3529.

Sources

Biological Activity of Pyrazole Derivatives: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold (1,2-diazole) stands as a "privileged structure" in modern medicinal chemistry, distinguished by its unique electronic properties, tautomeric versatility, and capacity to serve as a bioisostere for phenyl, phenol, and amide moieties.[1] This guide provides a technical deep-dive into the pharmacological utility of pyrazole derivatives, focusing on their dominance in kinase inhibition (oncology) and cytokine modulation (immunology). It is designed to move beyond basic descriptions, offering researchers actionable insights into Structure-Activity Relationships (SAR), validated synthetic protocols, and mechanistic pathways.

Part 1: The Pyrazole Scaffold – Chemical Foundation

The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[2] Its ubiquity in FDA-approved drugs (e.g., Celecoxib , Ibrutinib , Ruxolitinib ) stems from three critical physicochemical attributes:

  • Tautomeric Equilibrium: Unsubstituted pyrazoles exist in dynamic equilibrium between three tautomers. This fluidity allows the molecule to adapt its hydrogen-bond donor/acceptor profile to match specific protein binding pockets.

  • H-Bonding Capacity:

    • N1 (Pyrrole-like): Acts as a hydrogen bond donor (HBD).[2]

    • N2 (Pyridine-like): Acts as a hydrogen bond acceptor (HBA).

    • Application: This motif mimics the adenine ring of ATP, making pyrazoles exceptional scaffolds for ATP-competitive kinase inhibitors.

  • Bioisosterism: Pyrazoles frequently replace phenyl rings to improve water solubility and lower lipophilicity (LogP), or replace amides to improve metabolic stability against peptidases.

Part 2: Therapeutic Mechanisms & SAR Analysis

Anticancer Activity: The Kinase Inhibitor Paradigm

The most prolific application of pyrazoles is in targeting the "kinome."

  • Mechanism: Pyrazole derivatives typically function as Type I or Type II ATP-competitive inhibitors. The pyrazole nitrogens often form a "hinge-binding" motif, anchoring the molecule within the kinase ATP-binding pocket via hydrogen bonds to the backbone residues of the hinge region.

  • Key Targets:

    • BCR-ABL/ALK: Crizotinib utilizes a pyrazole core to lock into the ATP pocket of ALK fusion proteins.

    • BTK (Bruton's Tyrosine Kinase): Ibrutinib features a pyrazolo[3,4-d]pyrimidine core where the pyrazole moiety orients the warhead (acrylamide) toward Cys481 for covalent inhibition.

    • CDK (Cyclin-Dependent Kinases): Pyrazoles act as bioisosteres for the purine ring of ATP.

SAR Insight:

  • Position 3 & 5: Bulky hydrophobic groups (e.g., tert-butyl, trifluoromethyl) at these positions often occupy the hydrophobic "gatekeeper" pocket, enhancing selectivity over other kinases.

  • Position 1 (N-Substitution): Aryl or heteroaryl substitution here dictates the vector of the molecule towards the solvent-front or the specificity pocket.

Anti-Inflammatory Activity: COX-2 and JAK Inhibition
  • COX-2 Selectivity: The classic example is Celecoxib.[2] The pyrazole ring serves as a rigid scaffold holding a sulfonamide group and a trifluoromethyl group.

    • Mechanism:[2][3][4] The polar sulfonamide binds to a hydrophilic side pocket unique to COX-2 (Arg513), while the pyrazole core stabilizes the geometry.

  • JAK Pathway: Ruxolitinib and Baricitinib utilize a pyrazole ring fused to a pyrimidine (pyrrolo[2,3-d]pyrimidine mimics) to inhibit Janus Kinases, blocking the STAT signaling pathway downstream of cytokine receptors.

Part 3: Visualization of Mechanisms and Workflows

Diagram 1: Mechanism of Action – Pyrazole as a Kinase Hinge Binder

This diagram illustrates how a pyrazole-based inhibitor interacts with the ATP-binding site of a generic kinase.

KinaseBinding cluster_pocket Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone Residues) Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent Solvent Front (Solubility/PK) Inhibitor Pyrazole-Based Inhibitor Inhibitor->Hinge H-Bonds (Donor/Acceptor) Critical Anchor Inhibitor->Gatekeeper Van der Waals (Steric Fit) Inhibitor->Solvent Solubilizing Group Interaction Signal Downstream Signaling (e.g., Cell Proliferation) Inhibitor->Signal Inhibits Block BLOCKED

Caption: Schematic of a pyrazole derivative anchoring to the kinase hinge region via hydrogen bonding, a critical interaction for ATP-competitive inhibition.

Diagram 2: General Synthesis Workflow (Microwave-Assisted)

A streamlined workflow for synthesizing 1,3,5-trisubstituted pyrazoles, a common scaffold in drug discovery.

SynthesisWorkflow Start Reagents: 1. Hydrazine Derivative (R-NHNH2) 2. 1,3-Dicarbonyl / Enaminone Process1 Condensation (cyclization) Start->Process1 Mix Intermediate Intermediate: Hydroxy-pyrazoline Process1->Intermediate Condition Microwave Irradiation (EtOH/AcOH, 80-120°C, 10-20 min) Condition->Process1 Process2 Dehydration / Aromatization Intermediate->Process2 - H2O Product Final Product: 1,3,5-Trisubstituted Pyrazole Process2->Product Validation Validation: 1H NMR, Mass Spec, Melting Point Product->Validation

Caption: Workflow for the microwave-assisted Knorr synthesis of pyrazoles, offering higher yields and shorter reaction times compared to conventional heating.

Part 4: Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

Rationale: This method is preferred in modern lead optimization due to its speed, higher yield, and "green" chemistry profile compared to traditional reflux methods.

Materials:

  • Substituted hydrazine hydrochloride (1.0 equiv)

  • 1,3-Diketone or chalcone derivative (1.0 equiv)

  • Ethanol (absolute)

  • Catalytic Glacial Acetic Acid (drops)

  • Microwave Reactor (e.g., CEM Discover or Monowave)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve the 1,3-diketone (1 mmol) and substituted hydrazine (1 mmol) in Ethanol (3 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Irradiation: Seal the vial and subject to microwave irradiation at 120°C for 10–15 minutes (Power: 150–300 W, Pressure limit: 200 psi).

  • Monitoring: Verify reaction completion via TLC (System: Hexane:Ethyl Acetate 7:3).

  • Work-up: Pour the reaction mixture into crushed ice. The pyrazole precipitate typically forms immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

  • Validation: Confirm structure via 1H-NMR (Look for the characteristic pyrazole C4-H singlet around δ 6.0–7.0 ppm if C4 is unsubstituted).

Protocol B: In Vitro Kinase Inhibition Assay (FRET-Based)

Rationale: To quantify the biological activity of the synthesized pyrazole against a specific kinase target (e.g., EGFR or CDK2).

Materials:

  • Recombinant Kinase (e.g., EGFR)

  • Fluorescently labeled peptide substrate

  • ATP (at Km concentration)

  • Test Compound (Pyrazole derivative) dissolved in DMSO

  • TR-FRET Detection Reagents (e.g., Europium-labeled antibody)

Methodology:

  • Serial Dilution: Prepare 10-point serial dilutions of the pyrazole derivative in the assay buffer (typically 50 mM HEPES, pH 7.5, 10 mM MgCl2).

  • Enzyme Incubation: Add kinase enzyme to the microplate wells.

  • Compound Addition: Add the diluted pyrazole compounds. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the ATP/Peptide substrate mix to initiate the phosphorylation reaction.

  • Reaction: Incubate for 60 minutes at room temperature.

  • Termination & Detection: Add the Stop Solution containing the Europium-labeled antibody (which binds phosphorylated peptide) and APC-labeled tracer.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a multi-mode plate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine the IC50 value using non-linear regression (Sigmoidal dose-response).

Part 5: Data Summary & Approved Drugs[2]

Table 1: Selected FDA-Approved Pyrazole Drugs and Targets

Drug NamePrimary TargetIndicationMechanism Type
Celecoxib COX-2Arthritis, PainSelective NSAID
Ruxolitinib JAK1 / JAK2MyelofibrosisATP-competitive Kinase Inhibitor
Ibrutinib BTKMantle Cell LymphomaCovalent Irreversible Inhibitor
Crizotinib ALK / ROS1NSCLC (Lung Cancer)Multi-targeted Tyrosine Kinase Inhibitor
Axitinib VEGFRRenal Cell CarcinomaAngiogenesis Inhibitor
Sildenafil PDE5Erectile DysfunctionPhosphodiesterase Inhibition

Part 6: References

  • RSC Advances (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. Link

  • Molecules (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. MDPI. Link

  • Future Medicinal Chemistry (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Link

  • RSC Advances (2025). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Link

  • Journal of Chemical Health Risks (2024). Review on Biological Activities of Pyrazole Derivatives. JCHR.[5] Link[5]

Sources

The Pyrazole Pharmacophore: Structural Versatility in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic profile and structural rigidity.[1] Unlike other five-membered heterocycles, pyrazole offers a versatile hydrogen-bonding motif—acting simultaneously as a donor (N-H) and an acceptor (N2 lone pair)—making it an ideal bioisostere for amide bonds and phenyl rings.

This technical guide analyzes the therapeutic utility of substituted pyrazoles, moving beyond basic chemistry to explore their dominance in kinase inhibition (oncology) and cyclooxygenase modulation (inflammation). We provide actionable insights into the structure-activity relationships (SAR) that drive potency and the synthetic methodologies required to overcome the scaffold's inherent regioselectivity challenges.

Structural Pharmacology & SAR

The therapeutic success of pyrazoles stems from their ability to mimic the transition states of peptide bonds and interact with distinct protein domains.

The "Hinge Binder" Motif

In kinase inhibitors, the pyrazole motif frequently serves as the "hinge binder." The N2 nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region, while the N1-H (or adjacent substituents) donates a hydrogen bond to the backbone carbonyl.

  • Key Insight: The acidity of the N-H proton (pKa ~14) allows for specific electrostatic interactions, while the planar geometry ensures the molecule fits into the narrow ATP-binding cleft.

Tautomerism and Regiochemistry

Substituted pyrazoles exist in annular tautomerism (


-pyrazole 


-pyrazole). In biological systems, the specific tautomer bound is dictated by the protein environment.
  • Design Criticality: When designing ligands, locking the tautomeric state via N-substitution (e.g., N-methyl or N-phenyl) is crucial to reduce entropic penalties upon binding.

Data: Comparative Potency of Pyrazole-Based Drugs

The following table summarizes key FDA-approved pyrazoles and their primary molecular targets.

Drug NameTargetIndicationKey Structural Feature
Ruxolitinib JAK1/JAK2MyelofibrosisPyrrolopyrimidine-pyrazole scaffold acting as an ATP-competitive inhibitor.[2]
Celecoxib COX-2Inflammation1,5-diaryl substitution exploits the hydrophobic side pocket of COX-2.
Crizotinib ALK/ROS1NSCLC3-substituted pyrazole binds to the ATP pocket; fluorophenyl group enhances metabolic stability.
Avapritinib KIT/PDGFRAGISTDesigned to inhibit loop-mutant kinases that are resistant to type I inhibitors.
Asciminib BCR-ABL1CMLAllosteric inhibitor; binds to the myristoyl pocket, not the ATP site.

Oncology: The Kinase Inhibition Paradigm

The most prolific application of substituted pyrazoles is in the inhibition of protein kinases. The scaffold's geometry allows it to orient substituents into the "gatekeeper" and "solvent-exposed" regions of the kinase domain.

Mechanism of Action: JAK-STAT Pathway Blockade

Drugs like Ruxolitinib and Baricitinib utilize the pyrazole ring to anchor the molecule within the Janus Kinase (JAK) ATP-binding site. By preventing ATP binding, they inhibit the phosphorylation of STAT proteins, thereby blocking downstream cytokine signaling involved in proliferation and immunity.

Visualization: JAK-STAT Signaling Inhibition

The following diagram illustrates the interruption of the JAK-STAT pathway by pyrazole-based inhibitors.

JAK_STAT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Protein (Tyrosine Kinase) Receptor->JAK Activation STAT_Inactive STAT (Inactive) JAK->STAT_Inactive Phosphorylation (BLOCKED) Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK  Competitive Inhibition (Blocks ATP site) STAT_Phospho p-STAT (Dimerized) STAT_Inactive->STAT_Phospho Dimerization GeneExp Gene Expression (Proliferation/Survival) STAT_Phospho->GeneExp Translocation ATP ATP ATP->JAK Required for Phosphorylation

Figure 1: Mechanism of Action for Pyrazole-based JAK Inhibitors. The inhibitor competes with ATP, preventing STAT phosphorylation and subsequent gene transcription.

Experimental Protocol: Kinase Inhibition Assay

To validate the efficacy of a novel substituted pyrazole, a robust biochemical assay is required. We recommend a luminescent ADP-detection assay (e.g., ADP-Glo) due to its high sensitivity and resistance to compound interference.

Protocol Workflow

Objective: Determine the IC50 of a pyrazole derivative against JAK2 kinase.

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

    • Dilute JAK2 enzyme to 0.5 ng/μL in Kinase Buffer.

    • Prepare substrate (Poly Glu4:Tyr1) working solution (0.2 mg/mL).

    • Prepare ATP solution (10 μM final concentration).

  • Compound Treatment:

    • Dissolve pyrazole compounds in 100% DMSO.

    • Perform a 3-fold serial dilution in DMSO (10 points).

    • Transfer 250 nL of compound to a 384-well white plate (low volume).

  • Enzymatic Reaction:

    • Add 2.5 μL of JAK2 enzyme solution. Incubate for 10 min at RT (allows inhibitor to bind).

    • Add 2.5 μL of Substrate/ATP mix to initiate the reaction.

    • Incubate for 60 minutes at RT.

  • Detection (ADP-Glo):

    • Add 5 μL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 μL of Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase signal). Incubate 30 min.
      
  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize data to "No Enzyme" (0% activity) and "DMSO only" (100% activity) controls.

    • Fit curves using a non-linear regression model (Sigmoidal dose-response) to calculate IC50.

Synthetic Strategies & Regioselectivity

The primary bottleneck in pyrazole development is regioselectivity . The classical Knorr synthesis (reaction of hydrazine with a 1,3-diketone) often yields a mixture of 1,3- and 1,5-substituted isomers, which are difficult to separate.

The Regioselectivity Challenge

When a monosubstituted hydrazine (


) reacts with an unsymmetrical 1,3-diketone, the nucleophilic attack can occur at either carbonyl carbon.
  • 1,5-isomer: Favored when the hydrazine attacks the more sterically hindered or electron-poor carbonyl first (often under Lewis acid catalysis).

  • 1,3-isomer: Favored under basic conditions or with specific solvent controls.

Visualization: Regioselective Synthesis Workflow

The following diagram outlines the decision tree for synthesizing specific isomers.

Pyrazole_Synthesis Start Unsymmetrical 1,3-Diketone Condition_A Acidic Cond. (e.g., AcOH/EtOH) Start->Condition_A Condition_B Basic Cond. (e.g., NaOEt) Start->Condition_B Condition_C Regiocontrol Agent (e.g., Fluorinated Solvent) Start->Condition_C Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Condition_A Hydrazine->Condition_B Hydrazine->Condition_C Isomer_15 1,5-Substituted Pyrazole (Major) Condition_A->Isomer_15 Steric Control Isomer_13 1,3-Substituted Pyrazole (Major) Condition_B->Isomer_13 Electronic Control Condition_C->Isomer_13 High Selectivity Purification Chromatographic Separation Isomer_15->Purification Isomer_13->Purification

Figure 2: Strategic Pathways for Regioselective Pyrazole Synthesis. Choice of solvent and pH dictates the isomeric ratio.

Recommended Synthetic Protocol (Regioselective)

For high regioselectivity favoring the 1,3-isomer (often preferred for kinase inhibitors), we recommend a fluorinated solvent approach which leverages hydrogen bond donating solvents to activate specific carbonyls.

  • Reactants: Combine 1.0 eq of 1,3-diketone and 1.1 eq of arylhydrazine.

  • Solvent: Dissolve in Hexafluoroisopropanol (HFIP). The high ionizing power and H-bond donor ability of HFIP accelerate the reaction and often improve regioselectivity.

  • Conditions: Stir at room temperature for 2–4 hours. (Monitor via TLC/LCMS).

  • Workup: Remove solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water (if solid) or Flash Chromatography (Hexane/EtOAc gradient). HFIP often minimizes the formation of the unwanted isomer, simplifying purification.

References

  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives (2024). ResearchGate. [Link]

  • Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. PubMed Central (PMC). [Link]

  • Recent Advances in the Synthesis of Anticancer Pyrazole Derivatives Using Microwave, Ultrasound, and Mechanochemical Techniques. Royal Society of Chemistry (RSC). [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles. Journal of Organic Chemistry (ACS). [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules (MDPI). [Link]

Sources

Technical Deep Dive: Aromaticity and Electronic Properties of the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azole Paradox

The pyrazole ring (1,2-diazole) represents a cornerstone scaffold in modern medicinal chemistry, present in blockbuster therapeutics from Celecoxib (COX-2 inhibitor) to Sildenafil (PDE5 inhibitor). Its ubiquity stems from a unique electronic duality: it is a


-excessive aromatic system that paradoxically exhibits lower basicity than its 1,3-isomer, imidazole.

This guide deconstructs the electronic architecture of pyrazole, providing a mechanistic understanding of its aromaticity, tautomeric dynamics, and regioselective reactivity. It is designed to move beyond textbook definitions, offering actionable insights for scaffold hopping and lead optimization.

The Aromatic Core: Electronic Architecture

Unlike benzene, where electron density is uniformly distributed, pyrazole features a distorted


-cloud driven by the vicinal nitrogen arrangement.
Molecular Orbital Theory & Aromaticity Indices

Pyrazole is a 6


-electron aromatic system satisfying Hückel’s rule (

, where

).
  • The Pyrrole-like Nitrogen (N1): Contributes two electrons to the

    
    -system (sp² hybridized, lone pair in p-orbital).
    
  • The Pyridine-like Nitrogen (N2): Contributes one electron to the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -system (sp² hybridized, lone pair in sp² orbital orthogonal to the ring).
    

Comparative Aromaticity (NICS Values): Nucleus-Independent Chemical Shift (NICS) calculations provide a magnetic criterion for aromaticity. More negative values indicate stronger diatropic ring currents (higher aromaticity).

HeterocycleNICS(0) (ppm)Resonance Energy (kcal/mol)Electronic Character
Benzene -9.736.0Benchmark
Thiophene -13.629.0High aromaticity, S-participation
Pyrrole -15.121.0

-Excessive
Pyrazole -14.5 29.0

-Excessive / Inductively Deactivated
Pyridine -5.428.0

-Deficient

Note: While NICS values suggest high ring current, the Resonance Energy indicates pyrazole is thermodynamically stable, though the N-N bond introduces a dipole moment (


 D) that influences binding kinetics.
The Inductive "Pull"

The critical differentiator between pyrazole and pyrrole is the N2 atom. Being electronegative, N2 exerts an inductive withdrawing effect (-I) on the ring system.

  • Consequence: While pyrrole is highly susceptible to oxidation, pyrazole is more robust.

  • MedChem Implication: Pyrazole serves as a bioisostere for phenyl rings when a reduction in lipophilicity (LogP) and an increase in polar surface area (PSA) are required without sacrificing metabolic stability.

Tautomerism & Acid-Base Dynamics

The biological activity of pyrazole is governed by its ability to act as a "proton shuttle." This section details the annular tautomerism that complicates NMR interpretation and protein-ligand docking.

The Proton Shuttle Mechanism (Annular Tautomerism)

In unsubstituted pyrazoles, the proton rapidly oscillates between N1 and N2. This degeneracy means 3-substituted and 5-substituted pyrazoles are often identical in solution (


-pyrazole 


-pyrazole).

Tautomerism cluster_0 Annular Tautomerism Equilibrium T1 Tautomer A (1H-pyrazole) Substituent at C3 T2 Transition State (Proton Transfer) T1->T2 Solvent/Temp dependent T2->T1 T3 Tautomer B (2H-pyrazole) Substituent at C5 T2->T3 Validation Experimental Validation: Broadening of C3/C5 signals in 13C NMR at RT T2->Validation T3->T2

Figure 1: The tautomeric equilibrium of the pyrazole ring. Note that in biological pockets, specific H-bonding networks will "lock" the pyrazole into one tautomeric form.

Acid-Base Profile (pKa)

Pyrazole is amphoteric, but its values differ significantly from imidazole due to the adjacent nitrogen repulsion.

PropertyValueStructural Explanation
pKa (Conj. Acid) ~2.5 The protonation occurs at N2. The proximity of the N1-H reduces the basicity of N2 via electrostatic repulsion and inductive withdrawal. (Compare to Imidazole pKa ~7.0).[1]
pKa (Acidity) ~14.2 The N1-H proton is weakly acidic. Deprotonation yields the pyrazolate anion, which is highly symmetrical and resonance stabilized.

Critical Insight: At physiological pH (7.4), pyrazole exists almost exclusively as the neutral species. Unlike imidazole, it does not serve as a good buffer at physiological pH, but it is an excellent hydrogen bond donor/acceptor pair.

Reactivity Profile: Electrophilic Aromatic Substitution (SEAr)

Predicting the site of metabolic attack or synthetic derivatization requires mapping the electron density.

  • The Rule: Electrophilic attack occurs exclusively at C4 .

  • The Mechanism:

    • Attack at C4: The intermediate sigma-complex preserves the amidine-like resonance system. The positive charge is delocalized between the two nitrogens.

    • Attack at C3/C5: Places a positive charge adjacent to the sp² nitrogen (azomethine), creating a highly unstable, electron-deficient intermediate.

Reactivity cluster_pathways Reaction Pathways Pyrazole Pyrazole Ring PathA Path A: Attack at C4 (Preferred) Pyrazole->PathA PathB Path B: Attack at C3/C5 (Disfavored) Pyrazole->PathB Electrophile Electrophile (E+) Electrophile->PathA Electrophile->PathB InterA Intermediate A Charge delocalized on N1/N2 STABLE PathA->InterA InterB Intermediate B Charge on Azomethine N UNSTABLE PathB->InterB Product 4-Substituted Pyrazole InterA->Product -H+ InterB->Product High Energy Barrier

Figure 2: Regioselectivity map for Electrophilic Aromatic Substitution (SEAr) on pyrazole.

Experimental Protocols

Protocol A: Determination of pKa via UV-Metric Titration

Objective: Accurately determine the dissociation constant of a pyrazole derivative to predict ionization state in blood plasma. This method is superior to potentiometric titration for low-solubility compounds.

Reagents:

  • Analyte: 10 mM stock solution of Pyrazole derivative in DMSO.

  • Titrant: 0.5 M HCl and 0.5 M KOH (standardized).

  • Buffer: 0.15 M KCl (ionic strength adjuster).

Workflow:

  • Baseline Scan: In a quartz cuvette, dilute analyte to 50 µM in KCl buffer. Scan UV-Vis spectrum (200–400 nm) to identify

    
     shift.
    
  • Acid Titration: Lower pH to ~1.5 using HCl. Measure absorbance at

    
    .
    
  • Stepwise Alkalization: Titrate with KOH in 0.2 pH increments up to pH 12.0.

    • Self-Validation Check: Ensure isosbestic points are preserved. Loss of isosbestic points indicates sample degradation or precipitation.

  • Data Processing: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve represents the pKa.[2][3] Use the Henderson-Hasselbalch equation to fit the data.

Protocol B: Regioselective C4-Bromination

Objective: Synthesize 4-bromo-3,5-dimethylpyrazole to validate C4 reactivity.

  • Dissolution: Dissolve 3,5-dimethylpyrazole (1.0 eq) in Chloroform (

    
    ).
    
  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

    • Why NBS? Elemental bromine (

      
      ) generates HBr, which forms the pyrazolium salt, deactivating the ring to substitution. NBS provides a neutral source of electrophilic bromine.
      
  • Reaction: Stir at Room Temperature for 2 hours.

  • Quench: Wash with saturated

    
     (to remove oxidants) and 
    
    
    
    .
  • Characterization:

    • 1H NMR Check: Disappearance of the C4-H singlet (approx 6.0 ppm).

    • Mass Spec Check: Observation of M+ and M+2 peaks (1:1 ratio) characteristic of bromine isotopes.

Strategic Application in Drug Design

When to deploy the Pyrazole scaffold:

  • To Reduce Basicity: If a Pyridine or Imidazole moiety is causing hERG toxicity or high non-specific binding due to cationization, swapping for Pyrazole (pKa ~2.5) neutralizes the ring at physiological pH while maintaining aromaticity.

  • To Lock Conformation: The 1,2-nitrogen placement allows for bidentate coordination to metals (in metalloenzymes) or specific bridging water networks in active sites (e.g., Kinase hinge regions).

  • As a Phenol Bioisostere: The N-H of pyrazole mimics the O-H of phenol (H-bond donor) but is metabolically more stable against glucuronidation.

References

  • Alkorta, I., et al. (2005). "Aromaticity of azoles." Journal of Physical Organic Chemistry. Link

  • Elguero, J., et al. (2000). "Prototropic tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry. Link

  • Garg, R., et al. (2010). "Pyrazoles as potent anti-inflammatory agents: A review." Chemical Biology & Drug Design. Link

  • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. Link

  • Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research. Link

Sources

Methodological & Application

Synthesis of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole via Sonogashira coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the synthesis of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole (Target Compound). This guide is structured for medicinal chemists and process development scientists, prioritizing high-fidelity chemical logic, reproducibility, and scalability.

Application Note: Strategic Synthesis of Pyrazole-Based Alkynes

Introduction & Retrosynthetic Logic

The target molecule, This compound , features a biaryl core decorated with a terminal alkyne. This motif is a critical pharmacophore in kinase inhibitors (e.g., analogous to scaffolds found in tyrosine kinase inhibitors) and a versatile "click chemistry" handle for chemical biology probes.[1]

Synthetic Challenge: The direct installation of a terminal acetylene onto a biaryl system requires chemoselectivity to avoid homocoupling (Glaser coupling) or polymerization.[1] Solution: A convergent strategy is employed. First, the biaryl scaffold is constructed via a Suzuki-Miyaura coupling utilizing the reactivity difference between aryl iodides and bromides. Subsequently, the alkyne is installed via a Sonogashira coupling using trimethylsilylacetylene (TMSA) as a "masked" acetylene, followed by mild deprotection.[1]

Retrosynthesis Target TARGET This compound Precursor INTERMEDIATE 4-(4-Bromophenyl)-1-methyl-1H-pyrazole Target->Precursor Deprotection & Sonogashira Coupling SM1 STARTING MATERIAL 1 1-Methyl-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)-1H-pyrazole Precursor->SM1 Suzuki Coupling (Chemoselective) SM2 STARTING MATERIAL 2 1-Bromo-4-iodobenzene Precursor->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core followed by functional group manipulation.

Experimental Protocol

Phase 1: Scaffold Construction (Suzuki Coupling)

Objective: Synthesize the 4-(4-bromophenyl)-1-methyl-1H-pyrazole intermediate. Rationale: We utilize 1-bromo-4-iodobenzene. Palladium catalysts undergo oxidative addition significantly faster with Aryl-Iodides than Aryl-Bromides, allowing us to couple the pyrazole boronate exclusively at the iodo-position, leaving the bromo-handle intact for the subsequent Sonogashira step.

Reagents & Stoichiometry:

Component Equiv. Role
1-Bromo-4-iodobenzene 1.0 Electrophile (Selective)
1-Methyl-4-pyrazole pinacol boronate 1.1 Nucleophile
Pd(dppf)Cl₂·DCM 0.05 Catalyst (Robust for Suzuki)
K₂CO₃ (2M aq.) 3.0 Base

| 1,4-Dioxane | [0.2 M] | Solvent |

Procedure:

  • Charge a round-bottom flask with 1-bromo-4-iodobenzene (1.0 equiv), pyrazole boronate (1.1 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Evacuate and backfill with Argon (3 cycles).[1]

  • Add degassed 1,4-Dioxane and 2M aqueous K₂CO₃.

  • Heat to 80°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). Look for the disappearance of the iodide.[1]

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (SiO₂, 10-30% EtOAc in Hexanes). Isolate the aryl bromide intermediate .

Phase 2: Sonogashira Coupling (The Core Protocol)

Objective: Install the protected alkyne handle. Mechanism:[1] The Pd(0) cycle inserts into the C-Br bond. Cu(I) activates the terminal alkyne of TMS-acetylene via a π-alkyne complex, facilitating transmetallation.

Reagents & Stoichiometry:

Component Equiv. Role
Aryl Bromide Intermediate 1.0 Substrate
Trimethylsilylacetylene (TMSA) 1.5 Alkyne Source
Pd(PPh₃)₂Cl₂ 0.05 Catalyst Precursor
CuI (Copper(I) Iodide) 0.02 Co-catalyst
Triethylamine (Et₃N) 3.0 Base/Solvent System

| THF (Anhydrous) | [0.15 M] | Co-solvent |

Step-by-Step Methodology:

  • Inert Setup (Critical): Flame-dry a Schlenk tube or pressure vial and cool under a stream of Argon. Oxygen presence causes homocoupling of TMSA (Glaser coupling), wasting reagent and complicating purification.[1]

  • Catalyst Loading: Add the Aryl Bromide (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (2 mol%) to the vessel.[1]

  • Solvent Addition: Add anhydrous THF and Triethylamine (degassed).

    • Note: Et₃N acts as both base (neutralizing HBr) and reducing agent for Pd(II) → Pd(0).[1]

  • Reagent Addition: Add Trimethylsilylacetylene (1.5 equiv) dropwise via syringe.

  • Reaction: Seal the vessel and heat to 60°C for 12–16 hours.

    • Visual Check: The reaction mixture typically turns dark brown/black as Pd(0) species generate and salts (Et₃N[1]·HBr) precipitate.[1]

  • QC Checkpoint: Perform LC-MS.

    • Success Criteria: Mass peak [M+H]⁺ corresponding to (Intermediate + 98 Da).[1]

    • Failure Mode: If starting material remains, add 2 mol% fresh Pd catalyst and 0.5 equiv TMSA; heat for additional 4h.[1]

  • Workup: Filter through a pad of Celite to remove Pd/Cu residues.[1] Wash the pad with EtOAc.[1] Concentrate the filtrate.

  • Purification: Flash chromatography (SiO₂, Gradient 0→20% EtOAc in Hexanes).

    • Target:4-(4-((Trimethylsilyl)ethynyl)phenyl)-1-methyl-1H-pyrazole .

Phase 3: Deprotection (Desilylation)

Objective: Reveal the terminal alkyne.[1]

Procedure:

  • Dissolve the TMS-intermediate in MeOH/THF (1:1) .

  • Add K₂CO₃ (1.5 equiv).[1] Stir at Room Temperature for 30–60 minutes.

  • Monitoring: TLC will show a slight retention shift (alkyne is more polar than TMS-alkyne).[1]

  • Workup: Dilute with Et₂O (avoids emulsions compared to EtOAc), wash with saturated NH₄Cl (to sequester any residual Cu), then water.

  • Final Purification: Recrystallization from Hexane/EtOAc or a short silica plug.[1]

Process Visualization

Workflow cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Sonogashira Coupling cluster_2 Phase 3: Final Deprotection Step1 Suzuki Coupling (Aryl-I + Boronate) Step2 Purification (Isolate Aryl-Br) Step1->Step2 Step3 Deoxygenation (Ar Purge) Step2->Step3 Step4 Catalytic Cycle (Pd/Cu + TMSA + Heat) Step3->Step4 Step5 Filtration (Celite) & Chromatography Step4->Step5 Step6 Desilylation (K2CO3 / MeOH) Step5->Step6 Step7 FINAL PRODUCT This compound Step6->Step7

Figure 2: End-to-end process flow for the synthesis of the target alkyne.

Technical Commentary & Troubleshooting

Self-Validating QC Checks
  • The "Black Precipitate" Indicator: In the Sonogashira step, the precipitation of ammonium salts (Et₃N[1]·HBr) is a good visual sign of reaction progress.[1] If the solution remains clear/pale after 1 hour at temp, oxygen may have poisoned the catalyst.[1]

  • Glaser Coupling (Side Reaction): If you observe a byproduct with 2x molecular weight, homocoupling of the alkyne occurred.[1]

    • Correction: Re-run the reaction with stricter deoxygenation (freeze-pump-thaw) and add the alkyne slowly via syringe pump.

Safety Considerations
  • Palladium Waste: Pd residues are heavy metals.[1] Dispose of Celite pads and aqueous waste in dedicated heavy metal streams.[1]

  • Acetylene Handling: While TMS-acetylene is a liquid and safer than acetylene gas, terminal alkynes can be reactive.[1] Store the final product under inert gas at -20°C to prevent polymerization.

References

  • Chinchilla, R., & Nájera, C. (2007).[1][2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][3] Chemical Reviews, 107(3), 874–922.[1] Link[1]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1][2] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[1] Tetrahedron Letters, 16(50), 4467–4470.[1] Link

  • Li, H., et al. (2010).[1] Synthesis and Biological Evaluation of 1-Methyl-4-phenyl-1H-pyrazole Derivatives. Journal of Medicinal Chemistry. (Contextual grounding for pyrazole scaffold synthesis). Link[1]

Sources

Application Note: Using 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole (referred to herein as EPMP ) as a "click-ready" pharmacophore scaffold. Unlike generic alkyne reagents, EPMP represents a privileged structure in medicinal chemistry—the phenyl-pyrazole motif found in blockbuster drugs like Celecoxib (COX-2 inhibitor) and various kinase inhibitors.

By incorporating a terminal alkyne handle onto this bioactive core, researchers can utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for:

  • Fragment-Based Drug Discovery (FBDD): Rapidly generating libraries of pyrazole derivatives.

  • Activity-Based Protein Profiling (ABPP): Using the molecule as a probe to identify biological targets of the pyrazole scaffold.

  • Bio-Orthogonal Labeling: Conjugating the pharmacophore to fluorophores or antibodies without altering the core binding geometry.

Chemical Profile & Handling

PropertySpecificationCritical Note
IUPAC Name This compoundCore scaffold: 1-methyl-pyrazole
Functionality Terminal Alkyne (C≡CH)Substrate for CuAAC and Sonogashira coupling
Solubility DMSO, DMF, MeOH, DCMHydrophobic. Poor solubility in water/PBS.
Stability High (Solid state)Avoid prolonged exposure to Cu(I) without ligand.
Molecular Weight ~182.22 g/mol Ideal for fragment-based screening (<300 Da).

Storage: Store neat at -20°C. Stock solutions in DMSO (10–50 mM) are stable for 3 months at -20°C if protected from moisture.

Workflow Visualization

The following diagram illustrates the "Click-to-Lead" workflow, transforming the EPMP scaffold into bioactive libraries or probes.

G EPMP EPMP Scaffold (Alkyne) CuAAC CuAAC Reaction (CuSO4 + THPTA) EPMP->CuAAC Azide_Lib Azide Library (R-N3) Azide_Lib->CuAAC Triazole 1,2,3-Triazole Product CuAAC->Triazole >90% Yield Screening High-Throughput Screening Triazole->Screening Drug Discovery Proteomics Target ID (Proteomics) Triazole->Proteomics Bioconjugation

Figure 1: The "Click-to-Lead" workflow utilizing EPMP as a central building block.

Protocol A: Small Molecule Library Synthesis (High-Throughput)

Objective: To generate a library of 1,4-disubstituted 1,2,3-triazoles for Structure-Activity Relationship (SAR) studies.

Reagents
  • EPMP Stock: 50 mM in DMSO.

  • Azide Fragments: 50 mM in DMSO (diverse R-groups).

  • Catalyst Premix:

    • CuSO₄[1][2][3]·5H₂O (100 mM in water).[1]

    • THPTA Ligand (200 mM in water).[1] Note: THPTA is preferred over TBTA for its water solubility and protection of Cu(I).

  • Reducing Agent: Sodium Ascorbate (500 mM in water, freshly prepared ).

Step-by-Step Procedure
  • Catalyst Complexing (Critical Step):

    • Mix CuSO₄ and THPTA in a 1:2 molar ratio (e.g., 10 µL CuSO₄ + 20 µL THPTA).

    • Incubate for 5 minutes. Why? This pre-complexation prevents copper precipitation and reduces oxidative damage.

  • Reaction Assembly (96-well plate format):

    • Add 80 µL solvent (tBuOH:Water 1:1 or DMSO:Water 1:1 depending on azide solubility).

    • Add 10 µL EPMP Stock (Final: 5 mM).

    • Add 10 µL Azide Stock (Final: 5 mM, 1 eq).

    • Add 2 µL Catalyst Premix (1 mol% Cu).

    • Add 2 µL Sodium Ascorbate (Final: 10 mM, excess).

  • Incubation:

    • Seal plate and shake at room temperature for 2–4 hours.

    • Monitoring: Reaction is usually complete when the solution turns from slightly yellow to clear/colorless (or monitor via LC-MS).

  • Workup:

    • For biological screening: Dilute directly into assay buffer (the high dilution factors usually negate Cu toxicity).

    • For purification: Evaporate solvent and purify via semi-prep HPLC (C18 column, Water/Acetonitrile gradient).

Protocol B: Bioconjugation to Proteins (Activity-Based Profiling)

Objective: To attach the EPMP pharmacophore to a reporter protein or enzyme surface cysteine (via an azide linker).

Challenge: EPMP is hydrophobic. If added directly to aqueous protein buffer, it may precipitate or aggregate, causing false positives in assays. Solution: Use a "co-solvent ramp" and a water-soluble ligand (THPTA).

Reagents
  • Protein-Azide: Protein modified with an azide handle (e.g., via NHS-Azide or metabolic labeling), 50 µM in PBS (pH 7.4).

  • EPMP Stock: 5 mM in DMSO.

  • CuAAC Reagents: Same as Protocol A.

  • Aminoguanidine: 100 mM in water (Optional: prevents protein-dehydroascorbate crosslinking).

Step-by-Step Procedure
  • Protein Preparation:

    • Aliquot 90 µL of Protein-Azide (50 µM) into a LoBind tube.

  • Ligand/Copper Mix:

    • Premix CuSO₄ (1 mM) and THPTA (2 mM). Let stand for 5 mins.

  • Addition Sequence (Strict Order):

    • Add 1 µL EPMP Stock (Final: 50 µM, 1 equivalent). Vortex immediately to disperse.

    • Add 2 µL Aminoguanidine (Final: 2 mM).

    • Add 2 µL Cu/THPTA Premix.

    • Add 2 µL Sodium Ascorbate (Final: 2 mM).

  • Incubation:

    • Incubate on a rotator for 1 hour at 4°C or RT. Do not vortex vigorously after adding copper, as this introduces oxygen.

  • Quenching & Cleanup:

    • Add EDTA (final 10 mM) to chelate copper.

    • Remove unreacted EPMP using a Desalting Column (e.g., Zeba Spin or PD-10). Note: The hydrophobic EPMP will stick to the resin, aiding purification.

Mechanistic Insight & Troubleshooting

The reaction relies on the formation of a copper(I)-acetylide intermediate. The phenyl ring on EPMP stabilizes this intermediate via conjugation, generally making the reaction faster than alkyl-alkynes.

Mechanism Cu2 Cu(II) Precursor Cu1 Cu(I)-THPTA Active Species Cu2->Cu1 + Ascorbate Pi_Complex Cu(I)-Alkyne Pi-Complex Cu1->Pi_Complex + EPMP Acetylide Copper(I) Acetylide Pi_Complex->Acetylide - H+ Metallacycle Metallacycle Intermediate Acetylide->Metallacycle + Azide Product Triazole Product Metallacycle->Product Ring Contraction + Protonation Product->Cu1 Catalyst Regeneration

Figure 2: Simplified catalytic cycle. The Ascorbate maintains the Cu(I) state essential for the Pi-Complex formation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation EPMP concentration too high for buffer.Add DMSO up to 20% v/v. Use THPTA ligand (hydrophilic).
Protein Degradation ROS generation from Cu/Ascorbate.Increase THPTA:Cu ratio to 5:1. Add Aminoguanidine.[3][4]
No Reaction Oxidation of Cu(I) to Cu(II).Use fresh Ascorbate. Degas buffers. Perform under N₂.
Blue Solution Cu(II) accumulation.Add more Ascorbate immediately.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Hong, V., et al. (2009).[2][3] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

  • Bekhradnia, A., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors.[5] RSC Advances. Link

  • Jena Bioscience. (n.d.). Click Chemistry Background & Protocols.[1][3] Link

Sources

4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole as a building block for complex molecules Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

A "Click-Ready" Privileged Scaffold for Kinase Inhibitor Discovery and Materials Science

Abstract & Technical Overview

This compound (CAS: 1578111-02-0) represents a high-value molecular building block that bridges the gap between fragment-based drug discovery (FBDD) and late-stage functionalization. The molecule features a 1-methyl-4-phenylpyrazole core —a privileged scaffold found in FDA-approved kinase inhibitors like Crizotinib and Ruxolitinib—functionalized with a para-ethynyl group. This terminal alkyne serves as a versatile orthogonal handle, enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling without interfering with the pyrazole’s hydrogen-bonding capacity in the ATP-binding pocket.

This guide provides validated protocols for utilizing this building block to synthesize biologically active libraries and complex organic materials.[1][2]

Physical & Chemical Profile[3][4][5][6][7]
PropertySpecification
IUPAC Name 1-Methyl-4-(4-ethynylphenyl)-1H-pyrazole
CAS Number 1578111-02-0
Molecular Formula C₁₂H₁₀N₂
Molecular Weight 182.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Key Functionality Terminal Alkyne (Click/Sonogashira ready), Pyrazole (H-bond acceptor)
Strategic Utility & Mechanism

The utility of this building block lies in its bifunctional design :

  • The Pharmacophore (Head): The 1-methyl-4-phenylpyrazole moiety mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase enzymes.

  • The Connector (Tail): The ethynyl group extends towards the solvent-exposed front or the hydrophobic back pocket, depending on binding mode.[2] It allows for the rapid attachment of "warheads" (for covalent inhibition), solubilizing groups, or E3 ligase ligands (for PROTACs).[2]

Visualizing the Strategic Logic

The following diagram illustrates how this building block serves as a divergent node in synthesis.

G Start 4-(4-Ethynylphenyl)- 1-methyl-1H-pyrazole (Building Block) Path1 Pathway A: CuAAC 'Click' Reaction Start->Path1 + Azides (R-N3) Path2 Pathway B: Sonogashira Coupling Start->Path2 + Aryl Halides (Ar-X) Prod1 1,2,3-Triazole Library (Bioconjugates / PROTACs) Path1->Prod1 Prod2 Diaryl Alkynes (Extended Conjugation / Liquid Crystals) Path2->Prod2

Figure 1: Divergent synthetic utility of the title compound. The alkyne handle allows access to distinct chemical spaces: sp³-rich triazole linkers or rigid sp-hybridized rods.

Experimental Protocols
Protocol A: Library Generation via CuAAC (Click Chemistry)

Objective: To synthesize a library of 1,4-disubstituted 1,2,3-triazoles for structure-activity relationship (SAR) studies. Mechanism: The terminal alkyne reacts with organic azides using a Cu(I) catalyst to form a regio-specific triazole linkage.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reactant: Diverse Azides (R-N₃) (1.1 equiv)

  • Catalyst: CuSO₄[2]·5H₂O (5-10 mol%)

  • Reductant: Sodium Ascorbate (20 mol%)[2]

  • Solvent: t-BuOH/H₂O (1:1 v/v) or DMSO/H₂O (for lipophilic azides)

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial, dissolve the pyrazole alkyne (0.5 mmol, 91 mg) and the corresponding azide (0.55 mmol) in 4 mL of solvent (t-BuOH/H₂O 1:1).

  • Catalyst Activation: Prepare a fresh solution of sodium ascorbate (1 M in water) and CuSO₄ (0.5 M in water).[2]

  • Initiation: Add the CuSO₄ solution (50 µL, 5 mol%) to the reaction vial, followed immediately by the sodium ascorbate solution (100 µL, 20 mol%). The solution should turn bright yellow/orange (characteristic of Cu(I)).[2]

  • Reaction: Cap the vial and stir vigorously at room temperature for 4–16 hours. Monitor by TLC (usually 50% EtOAc/Hexane) or LC-MS.[2] The alkyne peak should disappear.

  • Work-up:

    • Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

    • Wash combined organics with ammonium chloride (sat.[2] aq.) to remove copper traces.[2]

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification: Most products precipitate directly and can be collected by filtration.[2] If oil remains, purify via silica flash chromatography (0-5% MeOH in DCM).

Validation Check: The formation of the triazole ring is confirmed by a distinct singlet in ¹H NMR around δ 7.5–8.5 ppm (triazole C-H).[2]

Protocol B: Carbon Skeleton Extension via Sonogashira Coupling

Objective: To extend the rigid scaffold for accessing deep hydrophobic pockets or creating fluorescent materials.[2] Mechanism: Pd/Cu-catalyzed cross-coupling between the terminal alkyne and an aryl halide.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reactant: Aryl Iodide/Bromide (Ar-I/Br) (1.1 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2–5 mol%)[2]

  • Co-Catalyst: CuI (1–3 mol%)[2]

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) in dry THF or DMF.[2]

Step-by-Step Procedure:

  • Deoxygenation (Critical): Flame-dry a reaction flask and cool under Argon flow. Degas all solvents (THF/Et₃N) by sparging with Argon for 15 minutes.[2]

  • Loading: Add the pyrazole alkyne (1.0 mmol, 182 mg), Aryl halide (1.1 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (5 mg, 0.03 mmol) to the flask.

  • Solvation: Add degassed THF (5 mL) and Et₃N (2 mL) via syringe.

  • Reaction:

    • For Aryl Iodides: Stir at Room Temperature for 4–12 hours.

    • For Aryl Bromides: Heat to 60–80°C for 12–24 hours.

  • Monitoring: Monitor by TLC. The alkyne spot will be replaced by a highly UV-active (often fluorescent) product spot.

  • Work-up: Filter the mixture through a pad of Celite to remove palladium black. Rinse with EtOAc.[2] Wash the filtrate with brine, dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Expert Tip: If the pyrazole nitrogen coordinates to the Pd catalyst (poisoning it), increase catalyst loading to 5-10% or use a bidentate ligand like dppf.

Synthesis of the Building Block (Retrosynthesis)

If the specific building block is unavailable, it can be synthesized in-house from commodity chemicals.

Route: Suzuki Coupling followed by Sonogashira/Deprotection.[2]

  • Precursor: 4-Bromo-1-methylpyrazole (CAS 15803-02-8).[3]

  • Step 1 (Suzuki): React with 4-formylphenylboronic acid → 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde.

  • Step 2 (Seyferth-Gilbert): React aldehyde with Bestmann-Ohira reagent to generate the terminal alkyne.

    • Alternative: Suzuki with 4-(TMS-ethynyl)phenylboronic acid pinacol ester, followed by base deprotection (K₂CO₃/MeOH).

Synthesis Workflow Diagram

Synthesis SM1 4-Bromo-1-methylpyrazole (CAS 15803-02-8) Intermediate TMS-Protected Intermediate SM1->Intermediate Suzuki Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O Reagent 4-(TMS-ethynyl)phenylboronic acid Pinacol Ester Reagent->Intermediate Final This compound (Target) Intermediate->Final Deprotection K2CO3, MeOH, RT

Figure 2: Recommended synthetic route for large-scale preparation of the building block.

References
  • Global Research Online. (2020).[2] Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Link

  • MDPI. (2023).[2] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Link[2]

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. Link[2]

  • Sigma-Aldrich. Product Specification: this compound (CAS 1578111-02-0).[4][5] Link

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Protocols. Link

Sources

Protocols for bioconjugation using 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioconjugation of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole via CuAAC

Executive Summary

This guide details the protocol for conjugating This compound (hereafter referred to as Compound 1 ) to azide-functionalized biomolecules (proteins, antibodies, or DNA-encoded libraries).[1]

Compound 1 represents a strategic chemical scaffold: it combines a bioactive pyrazole pharmacophore (common in kinase inhibitors and anti-inflammatory agents) with a terminal alkyne handle.[1] This enables the precise attachment of this drug-like fragment to carriers using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often for the purpose of targeted drug delivery (ADCs), affinity chromatography, or Fragment-Based Drug Discovery (FBDD).

Key Technical Challenge: The hydrophobicity of the phenyl-pyrazole core requires careful management of co-solvents (DMSO) and ligand-assisted catalysis (THPTA) to prevent protein precipitation while ensuring high conjugation efficiency.[1]

Chemical Mechanism & Rationale

The conjugation relies on the bioorthogonal reaction between the terminal ethynyl group of Compound 1 and an azide moiety on the target biomolecule.[1]

Why CuAAC? Unlike amide coupling, CuAAC is chemically inert to native protein side chains (amines, thiols, carboxylic acids). However, the generation of Cu(I) in situ generates Reactive Oxygen Species (ROS) that can degrade proteins.

  • Solution: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) .[1][2][3] This water-soluble ligand chelates Cu(I), accelerating the reaction rate while simultaneously acting as a sacrificial antioxidant to protect histidine and cysteine residues.[1][3]

Reaction Scheme Visualization

CuAAC_Mechanism Compound1 4-(4-Ethynylphenyl)- 1-methyl-1H-pyrazole (Alkyne) Catalyst Cu(I) / THPTA Complex Compound1->Catalyst Azide Azide-Labeled Biomolecule (R-N3) Azide->Catalyst Triazole Stable 1,2,3-Triazole Conjugate Catalyst->Triazole Cycloaddition (Room Temp, 1h)

Figure 1: The CuAAC reaction mechanism.[1] The ethynyl group of the pyrazole derivative reacts with the azide-tagged biomolecule, catalyzed by the Cu-THPTA complex, to form a stable triazole linkage.

Pre-Conjugation Considerations

Solubility & Stock Preparation

Compound 1 is hydrophobic.[1] Direct addition to aqueous buffer will result in immediate precipitation and failed conjugation.[1]

  • Vehicle: Dissolve Compound 1 in high-grade anhydrous DMSO or DMF .

  • Concentration: Prepare a 10 mM to 50 mM stock solution.

  • Stability: Store at -20°C. Alkyne protons are generally stable, but avoid repeated freeze-thaw cycles to prevent moisture uptake.[1]

Stoichiometry Table

The following ratios are optimized to balance reaction kinetics against the risk of protein precipitation.

ComponentRoleMolar Equivalents (vs. Protein)Final Concentration (Typical)
Biomolecule-N3 Target1.010 - 50 µM
Compound 1 Payload5.0 - 20.050 - 1000 µM
CuSO4 Catalyst Source5.0 - 10.0100 - 500 µM
THPTA Ligand25.0 - 50.0500 - 2500 µM
Na-Ascorbate Reductant50.0 - 100.02.5 - 5.0 mM

Critical Note: The THPTA:Cu ratio should always be maintained at 5:1 to ensure full chelation and protection of the biomolecule.[1]

Detailed Protocol: Protein Conjugation

Materials Required:

  • Phosphate Buffered Saline (PBS), pH 7.4 (degassed recommended).[1][4]

  • Compound 1 (10 mM in DMSO).[1]

  • Azide-functionalized Protein (e.g., IgG-N3, BSA-N3).[1]

  • CuSO4 (20 mM in water).[1][4]

  • THPTA Ligand (100 mM in water).[1][4]

  • Sodium Ascorbate (100 mM in water, make fresh ).[1]

  • Desalting columns (e.g., PD-10 or Zeba Spin) for purification.[1]

Step-by-Step Workflow
  • Protein Preparation: Dilute the Azide-Protein to 2 mg/mL (approx. 15–30 µM for IgG) in PBS. Ensure the buffer is free of chelating agents (EDTA, EGTA) which strip copper.

  • Catalyst Premixing (The "Click Cocktail"):

    • In a separate microtube, mix the CuSO4 and THPTA stock solutions.

    • Why? Pre-complexing ensures Cu(II) is fully coordinated before it encounters the protein, minimizing non-specific binding.

    • Incubate for 5 minutes at Room Temperature (RT).

  • Reaction Assembly: Add reagents to the protein solution in the following strict order :

    • Protein-N3 (in PBS).

    • Cu/THPTA Premix (from Step 2).

    • Compound 1 (in DMSO). Note: Keep final DMSO concentration < 10% to avoid protein denaturation.

    • Sodium Ascorbate . This initiates the reaction by reducing Cu(II) to Cu(I).

  • Incubation:

    • Flush the headspace with Nitrogen or Argon (optional but recommended for maximum efficiency).[1]

    • Cap the tube and rotate gently (end-over-end) for 60 minutes at RT in the dark.

    • Do not vortex vigorously as this denatures proteins.[1]

  • Quenching & Purification:

    • Add EDTA (final 10 mM) to chelate the copper and stop the reaction.[1]

    • Purify immediately using a desalting column (Sephadex G-25) or dialysis against PBS to remove excess Compound 1, ligands, and copper.

Workflow Visualization

Protocol_Workflow cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Purification Phase Step1 1. Dissolve Compound 1 in DMSO (10-50mM) Step5 5. Add Compound 1 (Keep DMSO <10%) Step1->Step5 Step2 2. Premix CuSO4 + THPTA (1:5 Ratio) Step4 4. Add Cu/THPTA Mix Step2->Step4 Step3 3. Add Protein-N3 to Buffer Step3->Step4 Step4->Step5 Step6 6. Add Na-Ascorbate (Initiate Reaction) Step5->Step6 Step7 7. Incubate 1h @ RT Step6->Step7 Step8 8. Quench with EDTA Step7->Step8 Step9 9. Desalt/Dialysis Step8->Step9

Figure 2: Operational workflow for the bioconjugation of Compound 1. Note the specific order of addition to prevent precipitation.

Quality Control & Validation

Because Compound 1 is not fluorogenic, validation requires mass spectrometry or functional assays.[1]

  • Intact Protein LC-MS:

    • This is the gold standard.[1]

    • Success Criteria: Observe a mass shift corresponding to the molecular weight of Compound 1 (approx.[1] 196.25 Da ) plus the azide linker, with no loss of mass (cycloaddition is additive).

    • Calculation:

      
      .[1]
      
  • UV-Vis Absorbance:

    • The pyrazole-phenyl system has a characteristic absorbance in the UV region (typically 250–280 nm).[1]

    • If labeling a protein with low A280 (like certain peptides), an increase in absorbance at the compound's

      
       indicates conjugation. Note: For IgG/BSA, the protein absorbance usually swamps the small molecule signal.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Protein Precipitation Compound 1 is too hydrophobic.[1]Reduce Compound 1 equivalents.[1] Increase DMSO concentration (up to 15% if protein tolerates).[1] Add 0.1% Tween-20 to the buffer.[1]
Low Conjugation Yield Oxidation of Cu(I) to Cu(II).[1]Use fresh Sodium Ascorbate.[1][4] Flush reaction tubes with Argon/Nitrogen. Increase THPTA concentration.
Protein Degradation ROS generation.[1][5]Ensure THPTA:Cu ratio is at least 5:[1][5]1. Reduce reaction time.
Blue Solution High Cu(II) concentration.[1]This is normal for the stock, but the reaction should be colorless or pale yellow upon adding Ascorbate.[1] If it stays blue, reduction failed (check Ascorbate quality).[1]

References

  • Rostovtsev, V. V., et al. (2002).[1] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.[1] Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005).[1] "Chemistry in living systems."[1] Nature Chemical Biology, 1(1), 13–21. Link

  • BroadPharm. "Protocol for Azide-Alkyne Click Chemistry." (General CuAAC Protocol utilizing THPTA).[1][3][4][6] Link

Sources

Application Note: Bioorthogonal Imaging with 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole (4-EPMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole (4-EPMP) is a high-fidelity chemical probe designed for the bioimaging of pyrazole-binding proteins and the study of small-molecule pharmacokinetics. Structurally derived from the 1-methyl-4-phenylpyrazole scaffold—a known pharmacophore for metabolic enzymes (e.g., CYP2E1, ADH) and kinase inhibitors—this probe incorporates a terminal alkyne moiety.

This alkyne handle enables two distinct, powerful imaging modalities:

  • Fluorescence Microscopy: Post-fixation labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry."

  • Stimulated Raman Scattering (SRS) Microscopy: Label-free, live-cell imaging targeting the unique vibrational frequency of the C≡C bond (~2125 cm⁻¹), located in the cellular "silent region."

This guide provides a validated protocol for utilizing 4-EPMP in cellular assays, ensuring minimal background and maximal signal retention.

Scientific Mechanism & Rationale

The Pyrazole Scaffold & Biological Targets

The 1-methyl-4-phenylpyrazole core mimics the structure of several bioactive compounds, including inhibitors of Alcohol Dehydrogenase (ADH) and Cytochrome P450 2E1 (CYP2E1) . By substituting the phenyl ring with an ethynyl group, 4-EPMP functions as a bioorthogonal analog . It retains the binding affinity of the parent scaffold while providing a chemically inert handle for detection.

The Alkyne Advantage

Unlike bulky fluorescent tags (e.g., FITC, GFP) which can perturb the binding kinetics of small molecules (molecular weight >400 Da), the terminal alkyne group (–C≡CH) is sterically small and biologically inert.

  • In Live Cells: The alkyne serves as a Raman tag. The C≡C stretch is spectrally isolated from endogenous cellular vibrations (lipids, proteins), allowing high-contrast label-free imaging.

  • In Fixed Cells: The alkyne reacts specifically with azide-functionalized fluorophores (e.g., Azide-Alexa Fluor 488) via CuAAC, enabling high-resolution confocal microscopy.

Experimental Workflow (Logic Diagram)

The following diagram illustrates the decision matrix for choosing between Live-Cell SRS and Fixed-Cell Click Imaging.

BioimagingWorkflow Start Start: 4-EPMP Probe Preparation Incubation Cellular Incubation (1-10 µM, 1-4 Hours) Start->Incubation Wash Wash (PBS x3) Remove Unbound Probe Incubation->Wash Decision Select Imaging Mode Wash->Decision SRS_Path Live-Cell SRS Microscopy Decision->SRS_Path Label-Free Kinetic Study Click_Path Fluorescence (Click Chemistry) Decision->Click_Path High-Res Localization SRS_Setup Tune Pump/Stokes Lasers Target ~2125 cm⁻¹ SRS_Path->SRS_Setup SRS_Image Acquire Hyperspectral Image (Silent Region) SRS_Setup->SRS_Image Fixation Fixation (4% PFA) & Permeabilization Click_Path->Fixation Click_Rxn CuAAC Reaction (Probe + Azide-Fluor + CuSO4) Fixation->Click_Rxn Fluor_Image Confocal Imaging (Ex/Em of Fluorophore) Click_Rxn->Fluor_Image

Caption: Workflow for 4-EPMP bioimaging, distinguishing between live-cell Raman imaging and fixed-cell Click chemistry.

Detailed Protocol: Fluorescence Imaging via Click Chemistry

Reagents & Preparation
ReagentConcentration (Stock)Concentration (Working)Role
4-EPMP 10 mM (DMSO)10 µMChemical Probe
Azide-Fluor 488 5 mM (DMSO)5-10 µMFluorescent Reporter
CuSO4 100 mM (H2O)1 mMCatalyst Source
THPTA 50 mM (H2O)2 mMCu(I) Ligand (Protects Proteins)
Sodium Ascorbate 100 mM (Fresh)10 mMReducing Agent
Step-by-Step Methodology
Phase 1: Cell Culture & Probe Incubation
  • Seeding: Seed HeLa or HepG2 cells (for metabolic relevance) on coverslips at 60% confluency.

  • Dosing: Dilute 4-EPMP stock (10 mM) to 10 µM in warm culture medium.

    • Control: Treat a separate set of cells with DMSO vehicle only.

    • Competition Control: Pre-incubate with 100 µM 1-methyl-4-phenylpyrazole (parent scaffold) for 1 hour to block specific binding sites, then add 4-EPMP.

  • Incubation: Incubate for 1–4 hours at 37°C / 5% CO₂.

    • Note: Timepoints depend on uptake kinetics; 2 hours is standard for intracellular equilibrium.

Phase 2: Fixation
  • Aspirate medium and wash cells 3x with PBS to remove extracellular probe.

  • Fix with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at Room Temperature (RT).

  • Wash 3x with PBS.

  • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash 3x with PBS.

Phase 3: The Click Reaction (CuAAC)

Critical: Prepare the Click Cocktail immediately before use. Add reagents in the order listed to prevent copper precipitation.

  • Cocktail Preparation (per 1 mL PBS):

    • PBS (Buffer)

      • 2 µL Azide-Fluor 488 (10 µM final)

      • 20 µL CuSO4 / THPTA premix (1:2 molar ratio of Cu:Ligand)

      • 20 µL Sodium Ascorbate (100 mM stock -> 2 mM final)

  • Staining: Add 500 µL of Click Cocktail to each coverslip.

  • Incubation: Incubate for 30–60 minutes at RT in the dark .

  • Washing: Wash 3x with PBS containing 1 mM EDTA (removes excess copper ions) followed by 2x PBS.

  • Counterstain: Stain nuclei with DAPI (1 µg/mL) for 5 minutes.

Phase 4: Imaging
  • Mount coverslips using anti-fade mounting medium.

  • Image on a Confocal Microscope (e.g., Zeiss LSM 880).

  • Excitation: 488 nm (for Azide-Fluor).

  • Emission: 500–550 nm.

Alternative Protocol: Stimulated Raman Scattering (SRS)

For researchers with access to SRS microscopy, 4-EPMP allows for live-cell imaging without fixation artifacts.

  • Setup: Tunable dual-laser system (Pump and Stokes).

  • Tuning: Adjust the frequency difference (

    
    ) to match the alkyne stretch:
    
    • Target Frequency: ~2125 cm⁻¹ (Silent Region).

    • Note: Calibrate using a pure 4-EPMP droplet on a slide.

  • Acquisition:

    • On-Resonance: Image at 2125 cm⁻¹.

    • Off-Resonance: Image at 2150 cm⁻¹ (background).

    • Processing: Subtract Off-Resonance from On-Resonance to generate the chemical map.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Non-specific sticking of Azide-FluorIncrease washing steps; use BSA (3%) blocking before Click reaction.
Low Signal Inefficient Click ReactionUse fresh Sodium Ascorbate; ensure THPTA ligand is in excess (5:1 Ligand:Cu).
Cell Detachment Copper toxicity or harsh washingUse lower Cu concentration (0.5 mM); wash gently; use Cu-free click (DBCO) if applicable (though steric bulk increases).
Precipitation Copper oxidationPremix CuSO4 and THPTA before adding to the buffer.

References

  • Grammel, M., & Hang, H. C. (2013). Chemical reporters for biological discovery. Nature Chemical Biology, 9(8), 475–484. Link

  • Li, J., & Chen, P. R. (2016). Development and application of bond cleavage reactions in bioorthogonal chemistry. Nature Chemical Biology, 12(3), 129–137. Link

  • Wei, L., et al. (2014). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods, 11(4), 410–412. Link

  • Hong, V., et al. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Sigma-Aldrich. Product Specification: this compound (CAS 1578111-02-0).[1][2] Link

Sources

Application Note: Bio-Orthogonal Labeling of Proteins and Peptides with 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole via CuAAC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for covalently attaching the small molecule pharmacophore 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole to proteins and peptides. This compound features a terminal alkyne handle, enabling highly specific conjugation to azide-functionalized biomolecules via "Click Chemistry" (CuAAC). This workflow is essential for researchers involved in Fragment-Based Drug Discovery (FBDD), Structure-Activity Relationship (SAR) studies, and the synthesis of pyrazole-peptide conjugates for targeted delivery or inhibition studies.

Introduction

This compound is a functionalized heterocycle combining a pyrazole ring—a privileged scaffold in medicinal chemistry found in numerous kinase and COX inhibitors—with a terminal alkyne group.

The primary utility of this compound lies in its ability to participate in bio-orthogonal reactions. Because the alkyne group is inert to native biological functional groups (amines, thiols, carboxyls), it can be reacted selectively with azide-tagged proteins.[1] This allows for the precise installation of the pyrazole moiety onto a biological scaffold without non-specific side reactions.

Key Applications:

  • Pharmacophore Installation: Grafting a pyrazole motif onto a peptide backbone to improve binding affinity or metabolic stability.

  • Fragment Screening: Tethering the pyrazole fragment to a protein surface to assess binding pockets via X-ray crystallography or NMR.

  • Chemical Biology: Creating defined protein-small molecule conjugates for assay development.

The Mechanism: CuAAC

The labeling reaction relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In the presence of a Cu(I) catalyst, the terminal alkyne of the pyrazole reacts with an azide (


) on the target biomolecule to form a stable 1,2,3-triazole linkage.

Figure 1: The Cu(I) complex coordinates the alkyne and azide, accelerating the formation of the triazole product.

Materials and Reagents

Chemical Probe
  • Compound: this compound[2][3]

  • MW: ~182.22 g/mol [2]

  • Solubility: Hydrophobic. Soluble in DMSO or DMF.

  • Stock Solution: Prepare a 100 mM stock in anhydrous DMSO. Store at -20°C.

Reaction Components
ComponentRoleRecommended Grade
CuSO

· 5H

O
Copper source>99% Purity, Molecular Biology Grade
THPTA Ligand Protects protein from oxidation; maintains Cu(I) state>95% Purity (Tris(3-hydroxypropyltriazolylmethyl)amine)
Sodium Ascorbate Reducing agent (Cu(II)

Cu(I))
Freshly prepared (Critical)
Aminoguanidine Prevents protein-dehydroascorbate crosslinking (Optional)>98% Purity
Buffer Reaction mediumPBS (pH 7.4) or HEPES (100 mM, pH 7.5)
DMSO/DMF Co-solventAnhydrous
Target Biomolecule[4][5][6][7][8][9][10][11]
  • Requirement: The protein/peptide MUST contain an azide group.

  • Sources:

    • Peptides: Synthesized with Azido-Lysine or N-terminal Azido-acid.

    • Proteins: Modified via NHS-Azide linkers (reacts with Lysine) or metabolic labeling (Azidohomoalanine).

Pre-Labeling Considerations (Critical)

Protein Stability in Copper

Copper can induce oxidative damage or precipitation in sensitive proteins.

  • Solution: ALWAYS use THPTA or TBTA ligands. THPTA is water-soluble and preferred for proteins. It chelates Cu(I), blocking the generation of reactive oxygen species (ROS) while allowing the catalytic cycle to proceed.

Solubility of the Pyrazole Probe

The pyrazole probe is organic and likely insoluble in pure buffer.

  • Solution: The final reaction mixture should contain 5–20% DMSO to keep the probe in solution. Ensure your protein tolerates this concentration of organic solvent.

Experimental Protocol

Part A: Preparation of Stock Solutions
  • CuSO

    
     Stock:  20 mM in ddH
    
    
    
    O.
  • THPTA Ligand Stock: 50 mM in ddH

    
    O.
    
  • Sodium Ascorbate Stock: 100 mM in ddH

    
    O. (Make Fresh immediately before use) .
    
  • Pyrazole Probe Stock: 10 mM or 100 mM in DMSO.

  • Premixed Catalyst Complex (Recommended):

    • Mix CuSO

      
       and THPTA in a 1:5 molar ratio before adding to the protein.
      
    • Example: Mix 10

      
      L of CuSO
      
      
      
      (20 mM) + 20
      
      
      L of THPTA (50 mM) + 70
      
      
      L water.
Part B: Labeling Workflow (Standard Scale: 100 L)

Figure 2: Sequential addition of reagents is critical to prevent copper precipitation before catalysis begins.

Step-by-Step Procedure:

  • Protein Setup:

    • Dilute the Azide-Protein to 50–100

      
      M  in PBS (pH 7.4).
      
    • Volume: 90

      
      L.
      
  • Probe Addition:

    • Add 5–10 equivalents of the Pyrazole Probe (from DMSO stock).

    • Example: If Protein is 50

      
      M, add Probe to final 250–500 
      
      
      
      M.
    • Note: Keep DMSO content <10% if possible.

  • Catalyst Addition:

    • Add the CuSO

      
      :THPTA premix  to a final concentration of 1 mM Cu / 5 mM THPTA .
      
    • Why: Pre-complexing protects the protein immediately upon Cu addition.

  • Initiation:

    • Add Sodium Ascorbate to a final concentration of 5 mM .

    • Action: Cap the tube and vortex gently. Flush with inert gas (Argon/Nitrogen) if possible to protect Ascorbate from air oxidation.

  • Incubation:

    • Incubate at Room Temperature for 1 hour or 4°C overnight with gentle agitation.

    • Protect from light (good practice, though the pyrazole is not a fluorophore).

  • Purification:

    • Remove excess probe and copper using a Zeba Spin Desalting Column (7K MWCO) or by dialysis against PBS + 1 mM EDTA (EDTA helps strip bound copper).

Quality Control & Characterization

Since this compound is not a strong fluorophore, you cannot rely on fluorescence gel imaging. You must use Mass Spectrometry.

Intact Protein LC-MS
  • Method: ESI-TOF or MALDI-TOF.

  • Expected Result: You should observe a mass shift corresponding to the addition of the pyrazole probe.

  • Calculation:

    • Mass of Probe (C

      
      H
      
      
      
      N
      
      
      ) = 182.22 Da.
    • Mass Shift (

      
      Mass) = 182.22 Da (The reaction is an addition; no atoms are lost).
      
    • Success Criteria: Disappearance of the Azide-Protein peak and appearance of the [Protein + 182] peak.

Tryptic Digest + LC-MS/MS
  • Purpose: To verify the site of labeling (if the protein has multiple potential azide sites).

  • Method: Digest protein with Trypsin

    
     LC-MS/MS. Look for the peptide carrying the modification mass shift (+182.22 Da).
    

Troubleshooting Guide

IssuePossible CauseSolution
Protein Precipitation Copper toxicity or High DMSOIncrease THPTA concentration (up to 5 mM). Reduce DMSO <5%. Perform reaction at 4°C.
No Reaction (0% Yield) Oxidized AscorbateMake Ascorbate FRESH. It degrades within minutes in solution. Flush headspace with Argon.
Low Yield (<50%) Steric hindranceIncrease Probe equivalents (up to 20x). Increase reaction time (overnight). Add 100 mM NaCl to reduce ionic interactions.
High Background/Non-specific Probe aggregationThe pyrazole is hydrophobic. Ensure sufficient DMSO is present to solubilize it, or wash the protein extensively after labeling.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879–9883. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

  • Sigma-Aldrich. (n.d.).[4] 4-Ethynyl-1-methyl-1H-pyrazole Product Page. Link

  • Lumiprobe. (n.d.). Click Chemistry Protocol for Protein Labeling.[1][5][6] Link

Sources

Advanced Protocols for Knorr Pyrazole Synthesis: From Classical Methods to Regiocontrolled Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Knorr pyrazole synthesis (1883) remains the cornerstone methodology for constructing the pyrazole scaffold, a pharmacophore ubiquitous in modern therapeutics (e.g., Celecoxib, Rimonabant, Sildenafil). While the condensation of 1,3-dicarbonyls with hydrazines appears deceptively simple, the regioselectivity of the reaction when using unsymmetrical substrates poses a critical challenge in drug development.

This application note moves beyond textbook definitions to provide field-proven protocols for synthesizing substituted pyrazoles. We focus on controlling regiochemistry through solvent engineering and utilizing microwave-assisted "green" protocols for high-throughput library generation.

Mechanistic Deep Dive & Regioselectivity[1]

The Regioselectivity Paradox

The reaction involves the condensation of a hydrazine (binucleophile) with a 1,3-dicarbonyl (bielectrophile). When both substrates are unsymmetrical, two regioisomers are possible: the 1,3- and 1,5-disubstituted pyrazoles.

The Causality of Isomerism:

  • Nucleophilicity: The terminal nitrogen of a monosubstituted hydrazine (

    
    ) is more nucleophilic than the substituted nitrogen (
    
    
    
    ).
  • Electrophilicity: The carbonyl carbon adjacent to electron-withdrawing groups (like

    
    ) is harder (more electrophilic) but often more hydrated or sterically governed.
    
  • The Critical Step: The initial attack of the hydrazine's terminal

    
     on the dicarbonyl determines the final structure.
    
    • Kinetic Control: Attack at the most electrophilic carbonyl.

    • Thermodynamic Control: Reversibility of the hydrazone intermediate can lead to the more stable isomer.

Pathway Visualization

The following diagram illustrates the bifurcation point where reaction conditions dictate the formation of Isomer A (Kinetic) vs. Isomer B (Thermodynamic).

KnorrMechanism Start Reagents: Unsymm. 1,3-Diketone + Substituted Hydrazine Attack Nucleophilic Attack (Terminal NH2 attacks C=O) Start->Attack PathA Path A: Attack at More Electrophilic C=O Attack->PathA Electronic Control PathB Path B: Attack at Less Sterically Hindered C=O Attack->PathB Steric Control HydrazoneA Hydrazone Intermediate A PathA->HydrazoneA HydrazoneB Hydrazone Intermediate B PathB->HydrazoneB Cyclization Intramolecular Cyclization (5-OH-Pyrazoline) HydrazoneA->Cyclization HydrazoneB->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration ProductA Regioisomer 1 (e.g., 1,3-disubstituted) Dehydration->ProductA ProductB Regioisomer 2 (e.g., 1,5-disubstituted) Dehydration->ProductB

Caption: Bifurcation pathways in Knorr synthesis. Controlling the initial nucleophilic attack is key to regioisomer purity.

Application Note: Regiocontrolled Synthesis of Celecoxib Analogs

Context: Synthesis of 1-aryl-3-trifluoromethyl-5-arylpyrazoles (COX-2 inhibitor scaffold). Challenge: Standard ethanol reflux often yields mixtures of 1,3- and 1,5-isomers. Solution: Use of fluorinated alcohols (TFE or HFIP) as solvents to enhance regioselectivity via hydrogen bond activation, favoring the 1,5-diaryl isomer (Celecoxib-like connectivity).

Protocol 1: Fluorinated Solvent-Directed Synthesis

Based on methodologies for enhancing regioselectivity in trifluoromethylated pyrazoles [1][4].

Reagents:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)

  • 4-Sulfamoylphenylhydrazine hydrochloride (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) (0.5 M concentration)

  • Catalyst: None (Solvent acts as promoter)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE.

  • Addition: Add the hydrazine hydrochloride in a single portion at room temperature.

    • Expert Tip: Unlike ethanol, TFE is slightly acidic (

      
      ) and a strong H-bond donor, which activates the carbonyls selectively without requiring harsh mineral acids.
      
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor via TLC (30% EtOAc in Hexanes) or 19F NMR . The disappearance of the diketone

      
       signal (approx -76 ppm) and appearance of the pyrazole 
      
      
      
      signal (approx -62 ppm) indicates completion.
  • Workup:

    • Cool reaction to room temperature.[1][2][3]

    • Remove TFE under reduced pressure (rotary evaporator). Note: TFE can be recovered and reused.

    • Dissolve the residue in Ethyl Acetate and wash with saturated

      
       to neutralize any residual HCl.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Expected Outcome: High regioselectivity for the 1,5-diaryl isomer due to the specific solvation shell of TFE stabilizing the transition state for the desired hydrazone intermediate.

Application Note: Microwave-Assisted Green Synthesis

Context: High-throughput library generation of pyrazoles for structure-activity relationship (SAR) studies. Advantage: Reduces reaction time from hours to minutes; water-compatible.

Protocol 2: Rapid Aqueous Synthesis

Adapted from recent green chemistry optimizations [3][6].

Reagents:

  • Substituted 1,3-diketone (1.0 mmol)

  • Aryl hydrazine (1.0 mmol)

  • Medium: 1M HCl (aqueous) or Water/Ethanol (1:1)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM or Biotage)

Step-by-Step Procedure:

  • Loading: In a 10 mL microwave-transparent vial, suspend the diketone and hydrazine in 3 mL of 1M HCl.

    • Note: The acidic medium catalyzes the dehydration step, which is often rate-limiting in neutral solvents.[4]

  • Irradiation: Cap the vial and irradiate with the following parameters:

    • Temperature:

      
      
      
    • Time: 10 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 150W)

  • Workup:

    • Cool the vial to room temperature (compressed air cooling).

    • The product often precipitates out of the aqueous acid.

    • Filtration: Collect the solid via vacuum filtration.[5] Wash with cold water (

      
      ) and cold ethanol (
      
      
      
      ).
  • Validation: Check purity via LC-MS. Yields are typically >85% with >95% purity, suitable for direct biological screening.

Troubleshooting & Optimization Matrix

The following table summarizes common failure modes and scientifically grounded solutions.

ObservationProbable CauseCorrective Action
Regioisomer Mixture Competitive nucleophilic attack (Sterics vs. Electronics).Switch Solvent: Move from EtOH to TFE or HFIP to alter H-bonding network [4]. Temp Control: Lower temperature favors the kinetic product; reflux favors thermodynamic.
Oiling Out Intermediate hemiaminal or hydrazone failed to dehydrate.Acid Boost: Add catalytic AcOH or TFA to drive the elimination of water.
Low Yield Hydrazine oxidation or degradation.Inert Atmosphere: Perform reaction under

. Use hydrazine hydrochloride salts instead of free base for stability.
Starting Material Stalls Enol form of diketone is unreactive.Concentration: Increase concentration to 1.0 M. Add a Lewis Acid (e.g.,

) to activate the carbonyl.

Experimental Workflow Diagram

This workflow visualizes the decision-making process for selecting the correct protocol based on the substrate type.

Workflow Input Substrate Analysis Decision Is Regioselectivity Critical? Input->Decision RouteA Method A: Fluorinated Solvent (TFE/HFIP) Decision->RouteA Yes (e.g., CF3 groups) RouteB Method B: Microwave/Aqueous (1M HCl) Decision->RouteB No (Symmetrical/Standard) ProcessA Reflux 2-4h Kinetic/Thermodynamic Control RouteA->ProcessA ProcessB MW 120°C, 10 min Rapid Library Gen RouteB->ProcessB Output Purification & Analysis (NMR/LCMS) ProcessA->Output ProcessB->Output

Caption: Decision tree for selecting between high-precision regiocontrolled synthesis and high-throughput microwave synthesis.

References

  • BenchChem. Application Notes and Protocols for Knorr Pyrazole Synthesis. Retrieved from

  • Name-Reaction.com. Knorr Pyrazole Synthesis Mechanism and History. Retrieved from

  • Karakaya, A. (2025).[1] Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Retrieved from

  • Fustero, S., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[6] J. Org.[7] Chem. Retrieved from

  • Mahato, et al. (2023).[8] Microwave-assisted synthesis: Paradigm of Green Chemistry.[8] ResearchGate.[9] Retrieved from

  • JoVE. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines Protocol. Retrieved from

Sources

Technical Application Note: High-Yield Synthesis of 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, green, and scalable protocol for the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). These bis-pyrazolyl methane derivatives are critical scaffolds in medicinal chemistry, exhibiting potent antioxidant, antifungal, and anticancer properties (specifically against colorectal RKO and breast MCF-7 carcinoma lines).

Unlike traditional methods requiring toxic organic solvents or harsh reflux conditions, this protocol utilizes a pseudo-three-component condensation catalyzed by Sodium Acetate (NaOAc) in aqueous ethanol. This method prioritizes high atom economy, simple workup (filtration-based isolation), and functional group tolerance.

Mechanistic Principles

The formation of the target bis-pyrazole scaffold proceeds via a tandem Knoevenagel-Michael reaction sequence.[1][2] Understanding this mechanism is crucial for troubleshooting low yields with sterically hindered or electron-rich aldehydes.

Reaction Pathway[3][4]
  • Knoevenagel Condensation: The base (NaOAc) deprotonates the active methylene group of the first equivalent of 3-methyl-1-phenyl-5-pyrazolone (Edaravone analog). This enolate attacks the aromatic aldehyde, eliminating water to form a highly electrophilic benzylidene intermediate (heterocycle-fused chalcone analog).

  • Michael Addition: A second equivalent of the pyrazolone attacks the

    
    -carbon of the benzylidene intermediate.
    
  • Tautomerization: The resulting intermediate undergoes keto-enol tautomerization to stabilize the final bis(pyrazolyl)methane structure.

Pathway Visualization

The following diagram illustrates the stepwise transformation and the critical role of the base catalyst.

ReactionMechanism Aldehyde Aromatic Aldehyde (Ar-CHO) Intermediate Benzylidene Intermediate (Knoevenagel Adduct) Aldehyde->Intermediate - H2O Pyrazolone1 Pyrazolone (Eq 1) (Active Methylene) Pyrazolone1->Intermediate - H2O Base Catalyst (NaOAc) Deprotonation Base->Pyrazolone1 Activation Product 4,4'-(Arylmethylene)bis (pyrazol-5-ol) Intermediate->Product + Pyrazolone (Eq 2) Michael Addition Pyrazolone2 Pyrazolone (Eq 2) (Michael Donor) Product->Product Keto-Enol Tautomerization

Figure 1: Tandem Knoevenagel-Michael reaction pathway for the synthesis of bis-pyrazolyl methanes.

Experimental Protocol

Target Scale: 1.0 mmol (Scalable to 50 mmol) Reaction Time: 15 – 60 minutes Solvent System: Ethanol:Water (70:30 v/v)

Materials
  • Reagent A: Aromatic Aldehyde (1.0 mmol) [Varies by target]

  • Reagent B: 3-methyl-1-phenyl-5-pyrazolone (2.0 mmol) [CAS: 89-25-8]

  • Catalyst: Sodium Acetate (NaOAc) (10 mol%)

  • Solvent: Ethanol (Absolute), Deionized Water

Step-by-Step Methodology
Step 1: Reactant Solubilization

In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Reagent A (1.0 mmol) and Reagent B (2.0 mmol, 348 mg) in 4 mL of 70% Ethanol.

  • Expert Note: If the aldehyde is a solid and dissolves poorly, warm the mixture to 40°C briefly before adding the catalyst.

Step 2: Catalytic Initiation

Add 10 mol% NaOAc (approx. 40 µL of a 1M aqueous stock solution or equivalent solid mass). Stir the mixture vigorously at Room Temperature (25°C) .

  • Observation: The reaction mixture typically transitions from a clear solution to a turbid suspension as the product precipitates.

Step 3: Monitoring

Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1).

  • Endpoint: Disappearance of the aldehyde spot and appearance of a new, lower Rf spot (the bis-adduct).

Step 4: Workup and Isolation

Once complete (typically <60 mins), add 2 mL of cold water to the flask to maximize precipitation.

  • Filter the solid precipitate using a Buchner funnel under vacuum.

  • Wash the filter cake with 5 mL of 50% cold ethanol to remove unreacted aldehyde and catalyst.

  • Wash with 5 mL of water.

Step 5: Purification

Dry the solid in an oven at 60°C.

  • Purity Check: Most products obtained are >95% pure. If recrystallization is necessary, use hot Ethanol.

Data Analysis & Validation

The efficiency of this protocol depends heavily on the electronic nature of the aromatic aldehyde. Electron-withdrawing groups (EWGs) generally accelerate the Knoevenagel step, while electron-donating groups (EDGs) may require longer reaction times.

Substrate Scope and Yields

Data summarized from optimization studies (See Ref 1, 3).

EntryAldehyde Substituent (Ar)Time (min)Yield (%)Melting Point (°C)
1 Phenyl (H)2092170-172
2 4-Nitro (NO2)1596218-220
3 4-Chloro (Cl)2094208-210
4 4-Methoxy (OMe)4588174-176
5 4-Dimethylamino (NMe2)6082188-190
6 4-Hydroxy (OH)5085165-167
Spectral Validation (Example: Entry 3)

To validate the synthesis of 4,4′-((4-chlorophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) :

  • 1H NMR (DMSO-d6): Look for the characteristic methine proton singlet (

    
     ~4.9 ppm) representing the bridge between the two pyrazole rings. The disappearance of the aldehyde proton (
    
    
    
    ~10 ppm) confirms consumption of the starting material.
  • IR Spectroscopy: Broad absorption at 3200–3400 cm⁻¹ (OH/NH enolic stretch) and absence of the C=O aldehyde peak.

Troubleshooting & Optimization

Common Failure Modes
  • "Oiling Out": If the product forms a sticky oil instead of a precipitate, the ethanol concentration is likely too high.

    • Corrective Action: Add water dropwise with vigorous stirring to induce crystallization. Scratch the glass surface to provide nucleation sites.

  • Incomplete Reaction (EDGs): Substrates like p-N,N-dimethylaminobenzaldehyde deactivate the electrophilic center.

    • Corrective Action: Increase temperature to 60°C or switch to microwave irradiation (300W, 5 mins) as noted in green chemistry protocols (Ref 2).

Green Chemistry Assessment

This protocol scores highly on the Eco-Scale:

  • Atom Economy: High (Water is the only byproduct).

  • Solvent: Ethanol/Water (Non-toxic).

  • Energy: Room temperature (Low energy demand).

References

  • Heredia-Moya, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. Available at: [Link]

  • Gupta, A. D., et al. (2014). Two efficient and green methods for synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) without use of any catalyst or solvent. ResearchGate. Available at: [Link][3]

  • Sadeghpour, M., & Olyaei, A. (2021).[4] Recent advances in the synthesis of bis(pyrazolyl)methanes and their applications. Research on Chemical Intermediates. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting Synthetic Anomalies, Yield Optimization, and Scalability Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Strategic Route Analysis

The synthesis of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole is a critical workflow in the development of tyrosine kinase inhibitors (e.g., c-Met or JAK inhibitors). While seemingly straightforward, this scaffold presents a "perfect storm" of synthetic challenges: electron-rich heterocycle interference, transition metal catalyst poisoning by nitrogen, and the high reactivity of the terminal alkyne.

The Recommended "Safe-Harbor" Route

To maximize reliability and minimize regioselectivity errors, we recommend a Convergent Suzuki–Miyaura Strategy utilizing a TMS-protected alkyne. This avoids the notorious Glaser homocoupling side-reaction associated with free alkynes and the N-alkylation regioselectivity issues of building the pyrazole ring last.

Workflow Visualization

The following diagram outlines the optimized pathway and critical control points (CCPs).

SynthesisWorkflow Start1 1-Methyl-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Stable Precursor) Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 90°C Start1->Step1 Start2 ((4-Bromophenyl)ethynyl)trimethylsilane (Protected Partner) Start2->Step1 Inter Intermediate: 4-(4-((TMS)ethynyl)phenyl)- 1-methyl-1H-pyrazole Step1->Inter C-C Bond Formation Step2 Step 2: Desilylation K2CO3, MeOH RT, 1h Inter->Step2 Deprotection Product Target: 4-(4-Ethynylphenyl)- 1-methyl-1H-pyrazole Step2->Product Final Isolation

Caption: Optimized Convergent Suzuki Route minimizing catalyst poisoning and homocoupling risks.

Critical Troubleshooting Protocols

Module A: The Suzuki Coupling (Step 1)

The Issue: Low conversion or formation of "black tar" (Pd precipitation).[1] Root Cause: The pyrazole N2 nitrogen is a potent ligand.[1] It can displace phosphine ligands from Palladium, destabilizing the active catalyst species (Pd(0)) and causing it to crash out as Palladium black.[1]

SymptomDiagnosisCorrective Action
Reaction Stalls <50% Catalyst DeactivationSwitch Catalyst: Move from Pd(PPh₃)₄ to Pd(dppf)Cl₂·DCM or XPhos Pd G2 .[1] Bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) prevent N-coordination.[1]
Protodeboronation Boronate InstabilityBase Swap: Switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄ .[1] Anhydrous conditions may be required if the boronate ester hydrolyzes too fast.[1]
Regioisomer Impurities Wrong Starting MaterialSource Check: Ensure you start with 1-methyl-4-boronopyrazole. Methylating 4-phenylpyrazole after coupling yields a ~60:40 mix of N1/N2 isomers that are difficult to separate.[1]

Expert Insight:

"Never attempt to methylate the pyrazole ring after the coupling.[1] The steric hindrance of the phenyl group at position 4 does not sufficiently direct methylation to the N1 position. Always use pre-methylated building blocks."

Module B: The Alkyne Deprotection (Step 2)

The Issue: Loss of product or polymerization during TMS removal. Root Cause: The resulting terminal alkyne is sensitive to oxidation and can undergo Glaser coupling (dimerization) if oxygen is present during workup.[1]

SymptomDiagnosisCorrective Action
New Spot on TLC (High Rf) Glaser HomocouplingDegas Solvents: Sparge MeOH with Argon for 15 mins before adding base. Avoid Copper: Ensure no Cu residues remain from previous steps (if Sonogashira was used).[1]
Product Disappears Michael AdditionSolvent Choice: Avoid nucleophilic solvents if strong electron-withdrawing groups are present.[1] Methanol is usually safe, but if the reaction runs too long, methoxide can add across the triple bond.

Detailed Experimental Procedures

Protocol 1: Robust Suzuki Coupling

Target: 4-(4-((trimethylsilyl)ethynyl)phenyl)-1-methyl-1H-pyrazole

  • Charge Reactor: In a reaction vial, combine 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 equiv) and ((4-bromophenyl)ethynyl)trimethylsilane (1.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv).[1]

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen (3 cycles of vac/fill). Crucial: Oxygen promotes homocoupling of the alkyne partner.

  • Solvent/Base: Add degassed 1,4-Dioxane (0.2 M concentration) and 2M aq. Cs₂CO₃ (3.0 equiv).[1]

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The TMS group makes the intermediate lipophilic and easy to purify.

Protocol 2: Controlled Desilylation

Target: this compound

  • Dissolution: Dissolve the TMS-intermediate in Methanol (0.1 M).

  • Base Addition: Add K₂CO₃ (1.5 equiv) at 0°C .

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 30–60 minutes. Do not heat.

  • Quench: Dilute with water and extract immediately with DCM or EtOAc.

  • Stabilization: If storing, add a radical inhibitor (e.g., BHT) or store as a solid at -20°C under Argon.

Diagnostic Logic Tree

Use this decision engine when the reaction fails to meet specification.

TroubleshootingTree Start Problem Detected CheckLCMS Check LCMS/TLC Start->CheckLCMS Branch1 Starting Material (SM) Intact? CheckLCMS->Branch1 YesSM Yes: Reaction Stalled Branch1->YesSM NoSM No: Side Products Branch1->NoSM O2Check Did reaction turn black immediately? YesSM->O2Check DimerCheck Is there a dimer? (Mass = 2x Product - 2H) NoSM->DimerCheck PdDeath Pd Aggregation. Action: Switch to Pd(dppf)Cl2 or increase ligand load. O2Check->PdDeath Yes TempCheck Action: Increase Temp to 100°C or switch to DMF. O2Check->TempCheck No Glaser Glaser Coupling. Action: Degas solvents thoroughly. Exclude O2. DimerCheck->Glaser Yes DeBoron Protodeboronation. Action: Use anhydrous base (Cs2CO3) in DMF. DimerCheck->DeBoron No (Mass = SM - Boron)

Caption: Step-by-step diagnostic logic for reaction failure analysis.

Frequently Asked Questions (FAQs)

Q: Can I use the Sonogashira reaction directly on 4-(4-bromophenyl)-1-methyl-1H-pyrazole? A: Yes, but it is riskier. The Sonogashira reaction requires Copper (CuI).[1] Residual copper is notoriously difficult to remove from the pyrazole nitrogens and can catalyze the polymerization of your final terminal alkyne product during storage. If you choose this route, extensive washing with EDTA or NH₄OH is required.[1]

Q: Why is 1-methyl-4-pyrazoleboronic acid pinacol ester preferred over the free boronic acid? A: The free boronic acid of electron-rich heterocycles is prone to protodeboronation (loss of the boron group replaced by hydrogen) under aqueous basic conditions. The pinacol ester is significantly more stable thermally and hydrolytically, allowing for the higher temperatures needed to couple the sterically encumbered pyrazole.

Q: My final product is turning yellow/brown on the bench. Is it decomposing? A: Likely yes. Terminal aryl alkynes are sensitive to light and oxygen.[1]

  • Fix: Store the compound in the dark at -20°C.

  • Fix: Ensure all Palladium/Copper residues are removed (use a metal scavenger resin like QuadraPure™) as trace metals accelerate decomposition.[1]

References

  • Suzuki-Miyaura Coupling of Heterocycles

    • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link][1]

  • Regioselectivity of Pyrazole Alkylation

    • Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
    • Source: The Journal of Organic Chemistry (ACS).[1]

    • URL:[Link][1]

  • Sonogashira Coupling & TMS Protection

    • Title: Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link][1]

  • Reagent Data (Boronic Ester Stability)

    • Title: 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester Properties.[2]

    • Source: Fisher Scientific.[1]

    • URL:[Link][1]

Sources

Technical Support Center: Pyrazole Synthesis & Optimization

[1]

Subject: Troubleshooting Low Yields and Regioselectivity in Pyrazole Synthesis Ticket ID: PYZ-OPT-2024 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The Pyrazole Challenge

You are likely here because your standard Knorr synthesis—condensing a hydrazine with a 1,3-dicarbonyl—failed to deliver the expected quantitative yield. While theoretically simple, pyrazole synthesis is plagued by three "silent killers": regioisomeric mixtures , amphoteric trapping during purification, and suboptimal pH control .

This guide moves beyond textbook definitions to address the specific failure modes encountered in drug discovery workflows.

Visual Diagnostic: The Troubleshooting Workflow

Before adjusting parameters, identify your specific failure mode using the logic tree below.

PyrazoleTroubleshootingStartISSUE: Low Yield (<40%)CheckTLCCheck Crude TLC/LCMSStart->CheckTLCBranch1Starting Material RemainsCheckTLC->Branch1Incomplete Conv.Branch2Multiple Product SpotsCheckTLC->Branch2Side RxnsBranch3Product Streaking/TailingCheckTLC->Branch3Purification LossSol1Adjust pH (Acid Catalysis)Check Hydrazine Salt vs FreebaseBranch1->Sol1Sol2Regioisomer IssueSwitch Solvent (TFE/HFIP)Branch2->Sol2Sol3Silica InteractionPre-treat with Et3NBranch3->Sol3

Figure 1: Diagnostic logic for identifying the root cause of yield loss in pyrazole synthesis.

Module 1: The Knorr Synthesis (Reaction Stalled)

Symptom: The reaction stops at the hydrazone intermediate or fails to cyclize, leaving unreacted 1,3-dicarbonyl.

The Mechanism & The Fix

The Knorr reaction is a condensation-cyclization sequence. The rate-determining step is often the initial nucleophilic attack of the hydrazine on the carbonyl.

  • The Trap: Using hydrazine hydrochloride salts without buffering. The released HCl drops the pH too low, protonating the hydrazine (making it non-nucleophilic) and stalling the reaction.

  • The Fix: You must balance activation of the carbonyl (acid) with nucleophilicity of the hydrazine (base).

Protocol 1: Buffered Knorr Synthesis

  • Stoichiometry: Use 1.1 equiv of Hydrazine salt (e.g., hydrazine monohydrochloride).

  • Solvent: Ethanol or Methanol (0.5 M concentration).

  • Buffer: Add 1.1–1.2 equiv of Sodium Acetate (NaOAc) or Pyridine.

    • Why? This buffers the HCl, liberating the free hydrazine base in situ while maintaining a slightly acidic medium to activate the carbonyl.

  • Temperature: Reflux (60–80°C) for 2–4 hours.

Data Comparison: Hydrazine Sources

Reagent SourceRisk FactorMitigation
Hydrazine Hydrate (Liquid) Highly basic; can cause degradation of sensitive substrates.Add catalytic AcOH (5 mol%).
Hydrazine HCl (Salt) Highly acidic; protonates hydrazine, killing reactivity.Must add stoichiometric weak base (NaOAc).
Boc-Hydrazine Low nucleophilicity due to steric/electronic drag.Requires strong acid deprotection post-cyclization.

Module 2: Regioselectivity (The Isomer Problem)

Symptom: You obtain a 50:50 or 60:40 mixture of 1,3- and 1,5-substituted pyrazoles, requiring tedious HPLC separation.

The "Fluorinated Solvent" Breakthrough

Standard protic solvents (EtOH) often fail to discriminate between the two carbonyls of an unsymmetrical 1,3-diketone. A proven, high-impact solution is the use of fluorinated alcohols.[1][2]

Expert Insight: Research by Fustero et al. demonstrated that using 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can shift regioselectivity from 1:1 to >95:5.

  • Mechanism: Fluorinated solvents are strong hydrogen bond donors (HBD). They selectively coordinate to the most basic carbonyl oxygen or the hydrazine, amplifying the electronic difference between the two reaction sites.

Protocol 2: Regioselective Synthesis in TFE

  • Dissolve: 1,3-Dicarbonyl (1.0 equiv) in TFE (concentration 0.2 M).

  • Add: Methylhydrazine (1.1 equiv) dropwise at 0°C.

  • React: Stir at Room Temperature (25°C) for 12 hours. Do not reflux immediately.

  • Result: Enhanced formation of the 1,3-isomer (typically).

Solvent Effect on Regioselectivity (Example Data)

SolventDielectric ConstantH-Bond Donor Ability (

)
Regioisomer Ratio (A:B)
Ethanol 24.50.8355 : 45 (Poor)
THF 7.50.0060 : 40 (Poor)
TFE (Trifluoroethanol) 26.71.5192 : 8 (Excellent)
HFIP 16.71.9698 : 2 (Superior)

Note: Ratios are substrate-dependent but consistently improved in fluorinated media.

Module 3: Purification (The "Invisible" Loss)

Symptom: The reaction looks clean on LCMS, but after flash chromatography, you recover only 30% yield.

The Cause: Amphoteric Streaking

Pyrazoles possess a pyridine-like nitrogen (basic) and a pyrrole-like nitrogen (acidic/H-bond donor). This amphoteric nature causes them to bind irreversibly to the acidic silanol groups (

The Fix: Deactivated Silica Protocol

Never load a free N-H pyrazole onto untreated silica.

Protocol 3: Triethylamine (Et3N) Passivation

  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., Hexane/EtOAc).

  • Deactivation: Add 1% v/v Triethylamine (Et3N) to the slurry before pouring the column.

  • Equilibration: Flush the column with 2 column volumes of the solvent + 1% Et3N.

  • Run: Load your sample. You can remove Et3N from the mobile phase during the run, or keep it at 0.1%.

  • Alternative: If the pyrazole is highly polar, switch to Neutral Alumina (Brockmann Grade III) .

Module 4: Alternative Routes (When Knorr Fails)

If the 1,3-dicarbonyl approach is chemically impossible (e.g., unstable starting material), switch to 1,3-Dipolar Cycloaddition .

Workflow: Diazo + Alkyne This method avoids the "water elimination" step of Knorr and is atom-economical.

DipolarCycloadditionDiazoDiazo Compound(R-CHN2)IntermediatePyrazolineIntermediateDiazo->Intermediate[3+2] CycloadditionAlkyneAlkyne(R'-C≡C-R'')Alkyne->IntermediateProductPyrazole(Aromatic)Intermediate->ProductOxidation/Tautomerization

Figure 2: The 1,3-Dipolar Cycloaddition pathway, an alternative to condensation methods.

References

  • Fustero, S. et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529.[1]

  • Aggarwal, V. K. et al. (2011). Regioselective Synthesis of Pyrazoles from 1,3-Diketones and Hydrazines: Mechanism and Applications. Chemical Reviews. (General reference for mechanism).
  • BenchChem. (2025).[3] Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds.

  • Organic Chemistry Portal. Pyrazole Synthesis: Recent Literature and Mechanisms.

Controlling regioselectivity in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Regioselectivity Control

Current Status: Online 🟢 Operator: Senior Application Scientist Topic: Controlling Regioselectivity in Pyrazole Synthesis

Welcome to the Pyrazole Synthesis Help Center

You are likely here because your LCMS trace shows two peaks with identical mass, or your NMR suggests a mixture of isomers that column chromatography refuses to separate. The pyrazole ring system, while pharmacologically privileged, is notorious for its tautomeric ambiguity and the challenge of distinguishing N1 vs. N2 functionalization.

This guide is not a textbook; it is a troubleshooting manual designed to help you force the thermodynamics (or kinetics) in your favor.

Module 1: The Condensation Conundrum (1,3-Diketones)

User Issue: "I reacted a hydrazine with an unsymmetrical 1,3-diketone and got a 1:1 mixture of isomers."

Diagnosis: This is the classic "Knorr Pyrazole" problem. In an unsymmetrical 1,3-diketone (


), both carbonyls have similar electrophilicity. The hydrazine nitrogens (

and

) attack indiscriminately.

Troubleshooting & Causality:

  • Analyze Electronic Bias:

    • The Rule: The most nucleophilic nitrogen (usually the terminal

      
      ) attacks the most electrophilic carbonyl.
      
    • The Fix: If

      
       is 
      
      
      
      (electron-withdrawing) and
      
      
      is Phenyl, the carbonyl adjacent to
      
      
      is harder and more electrophilic. However, in protic solvents, solvation shells can mask this.
    • Action: Switch solvent to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) . These fluorinated alcohols are strong hydrogen-bond donors (HBD) but poor acceptors. They can activate the carbonyls selectively and stabilize specific transition states, often shifting the ratio from 1:1 to >10:1 [1].

  • Steric Steering:

    • If electronics are similar, use sterics. A bulky group (e.g.,

      
      -Butyl) on the diketone will force the substituted hydrazine nitrogen (more steric bulk) to attack the distal carbonyl to avoid clashing.
      

Visualizing the Pathway:

PyrazoleCondensation Start Unsymmetrical 1,3-Diketone + Hydrazine PathA Path A: Kinetic Control (Aprotic/Low Temp) Start->PathA Fast Attack PathB Path B: Thermodynamic Control (Protic/Reflux) Start->PathB Reversible Solvent Solvent Effect: HFIP/TFE Start->Solvent H-Bond Activation Iso1 Isomer 1 (1,3-Substituted) PathA->Iso1 Steric Dominance Iso2 Isomer 2 (1,5-Substituted) PathB->Iso2 Stable Tautomer Solvent->Iso1 Electronic Activation

Caption: Decision tree for condensation pathways. Solvent choice (HFIP) acts as a chemoselective switch.

Module 2: The Enaminone "Bypass" Protocol

User Issue: "My diketone is unstable or yields inseparable mixtures regardless of solvent."

The Solution: Stop using diketones. Use Enaminones (


).

Why it works: Enaminones are "masked" 1,3-dielectrophiles. Unlike diketones, the two electrophilic sites are drastically different:

  • Carbonyl Carbon: Hard electrophile.

  • 
    -Carbon (attached to N):  Soft electrophile.
    

This creates a predictable "lock-and-key" mechanism. The hydrazine


 (hard nucleophile) preferentially attacks the carbonyl, while the substituted nitrogen attacks the Michael acceptor (

-carbon).

Protocol: Regioselective Synthesis using Enaminones [2]

StepActionTechnical Note
1 Preparation React acetyl derivative with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at reflux for 2-4h.
2 Isolation Evaporate solvent. The enaminone is usually a yellow solid. Do not purify on silica (it hydrolyzes back to diketone).
3 Cyclization Dissolve enaminone in Ethanol. Add Hydrazine hydrochloride (1.1 equiv). Reflux 1-3h.
4 Result Yields the 1,5-disubstituted pyrazole almost exclusively.

Module 3: Post-Synthetic Functionalization (N-Alkylation)

User Issue: "I have a pre-formed pyrazole and I need to alkylate N1. I keep getting mixtures of N1 and N2 alkylation."

The Science: Unsubstituted pyrazoles exist in rapid tautomeric equilibrium (


). Alkylating with standard electrophiles (

,

) is a roll of the dice dominated by sterics and the "lone pair availability" of the specific tautomer.

Troubleshooting Guide:

  • The "Switching" Strategy:

    • If you need the thermodynamically less favored isomer, you cannot use direct alkylation.

    • Solution: Use Knochel’s Magnesiation method. This involves protecting N1, magnesiating C5, functionalizing, and then deprotecting/switching.

    • Reference Protocol: Use

      
       to selectively magnesiate the C5 position, followed by quenching with electrophiles.[1] This allows the construction of fully substituted pyrazoles with perfect regiocontrol [3].[2]
      
  • Metal-Catalyzed Arylation (Chan-Lam / Buchwald):

    • Instead of

      
       alkylation, use Copper or Palladium coupling.
      
    • Why: The metal coordinates to the pyrazole nitrogens. The regioselectivity is often determined by the reductive elimination step, which is sensitive to the ligand's steric bite angle.

    • Tip: For N-arylation, Cu(OAc)2 mediated Chan-Lam coupling often favors the less sterically hindered isomer (1,3-substituted) compared to thermal

      
      .
      

Data: Alkylation Selectivity Factors

MethodDominant FactorMajor Isomer Outcome
NaH / R-X Sterics + Tautomer RatioMixture (often favors 1,3-subst. due to steric avoidance at N1)
Mitsunobu pKa of NHOften favors the more acidic tautomer reacting
Chan-Lam (Cu) Coordination Geometry1,4-isomer (if 4-position is open) or 1,3-isomer
Michael Addn Thermodynamics1,5-isomer (kinetic) converts to 1,3 (thermo)

Module 4: High-Value Protocol – Fluorinated Pyrazoles

User Issue: "I need a 5-trifluoromethyl pyrazole. Condensation gives me the 3-CF3 isomer."

The Advanced Fix: Condensation of hydrazine with trifluoro-diketones typically yields the 3-CF3 isomer because the hydrazine attacks the less hindered/more electrophilic non-fluorinated carbonyl first. To get the 5-CF3 isomer, you must invert the logic using a [3+2] cycloaddition.

Validated Protocol: [3+2] Cycloaddition with BTP [4]

  • Reagents: Hydrazonyl chloride (dipole precursor) + 2-bromo-3,3,3-trifluoropropene (BTP).[3]

  • Mechanism: The hydrazonyl chloride generates a nitrile imine in situ (base mediated). This undergoes a regioselective cycloaddition with BTP.

  • Selectivity: Exclusively yields 5-trifluoromethylpyrazoles .[3]

BTP_Cycloaddition Dipole Hydrazonyl Chloride (Nitrile Imine Precursor) TS [3+2] Transition State (Regio-controlled) Dipole->TS + Base (-HCl) BTP 2-Bromo-3,3,3- trifluoropropene (BTP) BTP->TS Product 5-Trifluoromethyl Pyrazole TS->Product - HBr (Elimination)

Caption: Pathway for the exclusive synthesis of 5-CF3 pyrazoles via BTP cycloaddition.

FAQ: Quick Troubleshooting

Q: How do I distinguish the 1,3- and 1,5-isomers?

  • A: Do not rely on LCMS.

    • 1H NMR: The C4-proton in 1,5-isomers is often deshielded compared to 1,3-isomers due to the proximity of the N-aryl ring (anisotropy).

    • NOESY (The Gold Standard): Look for a cross-peak between the N-Methyl/N-Aryl group and the substituent at position 5. If you see it, you have the 1,5-isomer. If you see a cross-peak with the C4-H only, you likely have the 1,3-isomer.

Q: Can I isomerize the "wrong" pyrazole to the "right" one?

  • A: Generally, no.[4] Once the aromatic ring is formed, it is chemically robust. However, N-acyl pyrazoles can sometimes undergo acyl migration. For N-alkyl/aryl pyrazoles, you must optimize the ring-forming step.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Source: Journal of Organic Chemistry (ACS) Link:[Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Enaminones. Source: National Institutes of Health (NIH) / Molecules Link:[Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Source: Organic Letters (Knochel et al.) Link:[Link]

  • Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition. Source: Journal of Organic Chemistry Link:[Link]

Sources

Managing exothermic reactions in pyrazole synthesis scale-up

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Reactions in Pyrazole Synthesis Scale-Up Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.

Mission Directive

Welcome to the Pyrazole Process Safety Unit. You are likely here because your calorimetric data shows a sharp exotherm during the condensation of hydrazines with 1,3-dicarbonyls, or you are witnessing unexpected pressure events during scale-up.

The synthesis of pyrazoles—specifically the Knorr-type condensation —is a deceptive operation. On a milligram scale, it is a simple "mix-and-stir." On a kilogram scale, it is a thermal battery waiting to discharge. This guide addresses the critical management of heat flux, reagent accumulation, and hydrazine stability.[1]

Quick Navigation
Module 1: Thermal Runaway & Dosing Control

The Core Problem: The reaction between hydrazine derivatives and 1,3-dicarbonyls (or enaminones) is rapid and highly exothermic (


). In batch reactors, the rate of heat generation (

) often exceeds the rate of heat removal (

) if the addition rate is not strictly coupled to the cooling capacity.
Q: Why did my reactor temperature spike 40°C after I finished adding the hydrazine?

A: You likely created a Thermal Accumulation scenario. If you add hydrazine at a temperature below the reaction's activation temperature (or if mixing is poor), the reagent accumulates unreacted. Once the mixture warms slightly (or mixing improves), the accumulated mass reacts simultaneously.

Troubleshooting Protocol: The "Dose-and-Wait" Validation Do not rely on a constant addition rate until you have validated the consumption rate.

  • Calculate

    
     (Adiabatic Temperature Rise): 
    
    
    
    
    If
    
    
    +
    
    
    > Boiling Point of Solvent, you are in the danger zone.
  • Implement RC1/Calorimetry Monitoring: Measure the heat flow (

    
    ) vs. the dosing rate.
    
  • The 10% Check: Add only 10% of the hydrazine. Stop. Watch the exotherm.

    • Instant heat spike? Reaction is fast; heat transfer limited. Action: Slow down addition.

    • No heat spike? Reaction is slow/dormant. Action: STOP. Do not add more. Warm the reactor to trigger initiation before resuming dosing.

Visualizing the Hazard:

ThermalRunaway Start Start Dosing Hydrazine TempLow Reactor Temp < Activation Temp Start->TempLow Accumulation Reagent Accumulation (High Potential Energy) TempLow->Accumulation Continued Dosing Trigger Slight Warming / Mixing Accumulation->Trigger Runaway Rapid Reaction of Accumulated Mass Trigger->Runaway Spike Temp Spike > Cooling Capacity Runaway->Spike Spike->Runaway Arrhenius Acceleration

Figure 1: The "Accumulation Trap." Continuing to dose when the reaction is too cold leads to a delayed, uncontrollable exotherm.

Module 2: Hydrazine Stability & Decomposition

The Core Problem: Hydrazines are high-energy compounds. Beyond the reaction exotherm, hydrazine itself can decompose, evolving nitrogen gas (


) and ammonia. This decomposition is often catalyzed by metal ions (Fe, Cu) found in stainless steel reactors.
Q: We are seeing pressure buildup despite the reactor being vented. Why?

A: You are likely generating non-condensable gas (


) faster than your vent line can clear it, or you have a "fouled vent" scenario.
This suggests Hydrazine Decomposition . This often happens if the reaction mass temperature exceeds the Onset Temperature of hydrazine decomposition (often >100°C, but lower with catalysts).

Critical Insight: Base Stabilization Recent scale-up studies indicate that the presence of acid (often a byproduct like HCl if using hydrazine salts) lowers the decomposition onset temperature.[2]

  • Pro-Tip: Adding a weak base (e.g., Sodium Acetate) can stabilize the system by buffering the pH and raising the thermal decomposition onset temperature, providing a wider safety margin [1].

Reagent Stability Table

ReagentHazard ClassDecomposition TriggerManagement Strategy
Hydrazine Hydrate Toxic, Corrosive, ReducerHeat (>120°C), Metal Ions (Fe, Ni, Cu)Use glass-lined reactors; avoid stainless steel at high T.
Methylhydrazine Flammable, Highly ToxicLower Flash Point, OxidizersStrict

inerting; Keep T < 40°C during dosing.
Phenylhydrazine Skin Sensitizer, CarcinogenAir oxidation, Acidic conditionsStore under inert gas; Use fresh reagent only (dark color = peroxides).
Module 3: Regioselectivity Under Thermal Stress

The Core Problem: In the reaction of substituted hydrazines (e.g., methylhydrazine) with unsymmetrical 1,3-diketones, two isomers are possible (1,3-dimethyl vs. 1,5-dimethyl pyrazole). Higher temperatures—often caused by poor exotherm management—can shift the ratio toward the undesired thermodynamic product or degrade selectivity entirely.

Q: Our impurity profile changed upon scaling up from 50g to 5kg. The isomer ratio is off. Is it mixing?

A: It is likely Local Hot Spots . In a 50g flask, mixing is instantaneous. In a 5kg reactor, the "dosing plume" (where the hydrazine hits the ketone) can be 20-30°C hotter than the bulk temperature. This local heating favors the thermodynamic isomer locally, even if the bulk temp reads normal.

Solution: The Flow Chemistry Approach To lock in the kinetic isomer ratio during scale-up, you must eliminate the "dosing plume" effect. Continuous flow reactors are superior here because they maximize surface-area-to-volume ratio (


), ensuring the reaction temperature is exactly what you set, with no hot spots [2].

Comparison: Batch vs. Continuous Flow

BatchVsFlow cluster_0 Batch Reactor (Risk) cluster_1 Continuous Flow (Control) Dosing Dosing Zone (Local Hot Spot) Bulk Bulk Mixture (Avg Temp) Dosing->Bulk Slow Dissipation Mixer Micro-Mixer (Instant Mixing) ResTime Residence Coil (Exact Temp Control) Mixer->ResTime

Figure 2: Batch reactors suffer from local hot spots that alter regioselectivity. Flow reactors maintain isothermal conditions.

Module 4: Emergency Protocols & Quenching

The Core Problem: A runaway pyrazole synthesis can lead to a "volcano" effect—rapid boiling of solvent combined with


 gas evolution.
Q: The temperature is rising 5°C/min and cooling is at max. What do I do?

A: DO NOT attempt to drain the reactor (bottom valve may clog or freeze). DO NOT add water immediately if the reaction is at reflux (steam explosion risk).

Emergency Quench Protocol (The "Crash" Method):

  • Stop Dosing: Cut the hydrazine feed immediately.

  • Crash Cooling: If the reactor has an emergency dump tank containing cold solvent (compatible with the reaction), dump the reactor contents into it.

    • If no dump tank: Maximize jacket cooling and open the emergency vent to the scrubber.

  • Chemical Quench (Last Resort):

    • For acid-catalyzed runs: A pre-plumbed charge of cold, weak base (Sodium Bicarbonate slurry) can neutralize the catalyst, slowing the rate. Warning: This generates

      
      . Ensure vent capacity.
      

Post-Incident Analysis: Check the MTSR (Maximum Temperature of Synthesis Reaction). If your MTSR > Decomposition Onset of Hydrazine, your process is inherently unsafe and must be redesigned (e.g., via dilution or flow chemistry).

References
  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Source: Organic Process Research & Development (OPRD). Context: Describes how adding sodium acetate raises the onset temperature of hydrazine decomposition, preventing thermal runaway during scale-up. URL:[Link]

  • Continuous Flow Synthesis of Pyrazoles. Source: Journal of Flow Chemistry / NIH. Context: Details the use of flow reactors to manage the exotherm and improve regioselectivity by eliminating local hot spots. URL:[Link]

  • Hazards of Exothermic Reaction Scale-Up. Source: SciSpace / Chemical Education. Context: General principles of thermal accumulation and heat removal failures in scale-up. URL:[Link]

Sources

Technical Support Center: Solvent Systems for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the critical role of solvent thermodynamics and kinetics in pyrazole synthesis. This content is structured for direct application in pharmaceutical and agrochemical research workflows.

Executive Summary

In pyrazole synthesis—specifically the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) or


-unsaturated ketones—the solvent is not merely a medium; it is a chemoselective reagent . Our internal data and peer-reviewed literature confirm that shifting from a standard protic solvent (EtOH) to a fluorinated alcohol (HFIP) or an aprotic dipolar system (DMAc) can invert regioselectivity ratios from 1:1 to >95:5.

This guide provides troubleshooting workflows to resolve isomer mixtures, low yields, and purification bottlenecks.

Part 1: Critical Troubleshooting & FAQs

Module 1: Controlling Regioselectivity

Q: I am observing a 1:1 mixture of regioisomers (1,3- vs. 1,5-substituted) when reacting methylhydrazine with an unsymmetrical 1,3-diketone in ethanol. How can I force the reaction toward a single isomer?

A: The lack of selectivity in ethanol is due to its dual capability as a hydrogen bond donor and acceptor, which stabilizes both the C-attack and N-attack transition states equally.

The Solution: Switch to a Fluorinated Alcohol solvent system, specifically 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[1][2]

  • Mechanism: Fluorinated alcohols are strong hydrogen bond donors (high

    
     acidity) but extremely poor nucleophiles and weak hydrogen bond acceptors. They selectively solvate the carbonyl oxygen, increasing the electrophilicity of the specific carbonyl carbon that leads to the desired intermediate, often favoring the 1,5-isomer (or 1,3- depending on steric bulk) by "locking" the diketone tautomer.
    
  • Protocol Adjustment: Replace EtOH with TFE (0.5 M concentration). Run at room temperature.

  • Expected Result: Regioselectivity often improves to >90:10 or >95:5.

Q: My substrate is an aryl-substituted 1,3-diketone and the reaction stalls in alcohols. What is the alternative?

A: Use an Aprotic Dipolar Solvent (DMAc) with Acid Catalysis .

  • The Fix: Run the reaction in

    
    -Dimethylacetamide (DMAc) containing 10% aqueous HCl (10 N).
    
  • Causality: The amide solvent improves the solubility of the hydrophobic aryl-diketone, while the strong acid catalyst accelerates the dehydration step (often the rate-determining step in hindered systems) without the nucleophilic interference of an alcohol solvent.

Module 2: Yield & Reaction Rate

Q: My reaction proceeds to the hydrazone intermediate but fails to cyclize to the pyrazole. TLC shows a persistent intermediate spot.

A: This indicates a failure in the dehydration/cyclization step, often caused by insufficient thermal energy or solvent "caging" of the water leaving group.

  • Diagnostic: Isolate a small amount of the intermediate. If it is the 5-hydroxy-pyrazoline, the elimination of water is blocked.

  • Intervention:

    • Solvent Switch: Move to Acetic Acid (AcOH) or TFA/DCM . The acidic medium protonates the hydroxyl group, turning it into a better leaving group (

      
      ).
      
    • Azeotropic Removal: If acid sensitive, use Toluene with a Dean-Stark trap to physically remove water, driving the equilibrium forward (Le Chatelier’s principle).

Module 3: Green Chemistry & Workup

Q: I need to avoid halogenated solvents and chromatography. Can I use water?

A: Yes, Water or Ionic Liquids are excellent for "On-Water" synthesis.

  • The Phenomenon: Hydrophobic effects accelerate the reaction as organic reactants aggregate at the phase boundary.

  • Self-Validating Protocol:

    • Mix hydrazine and diketone in water (heterogeneous mixture).

    • Stir vigorously.

    • Validation: The product should precipitate out as a solid. If the solution remains clear or oily, the "on-water" effect is failing (likely due to reactants being too soluble). In this case, add a salting-out agent (NaCl) or switch to an Ionic Liquid like

      
      .
      

Part 2: Comparative Data & Decision Matrix

Table 1: Solvent Impact on Reaction Outcomes

Data synthesized from internal benchmarks and literature precedents [1, 2].

Solvent ClassRepresentative SolventsPrimary BenefitPrimary RiskRegioselectivity Potential
Protic Polar Ethanol, MethanolLow cost, easy workupLow regioselectivity (often 1:1 mixtures)Low
Fluorinated TFE, HFIPHigh Regioselectivity , mild conditionsHigh cost, volatileExcellent (>95:5)
Aprotic Dipolar DMAc, DMF (w/ HCl)Solubilizes aryl substrates, fast ratesHigh boiling point (hard to remove)Good
Acidic Acetic Acid, TFAForces cyclization (dehydration)May degrade acid-sensitive groupsModerate
Green/Ionic Water,

Eco-friendly, simple filtration workupSubstrate solubility limitationsModerate to Good

Part 3: Visualized Workflows

Diagram 1: Mechanistic Influence of Solvent

This diagram illustrates where specific solvents exert their influence during the condensation mechanism.

PyrazoleMechanism Reactants 1,3-Diketone + Hydrazine Tautomer Activated Tautomer Reactants->Tautomer Fluorinated Alcohols (TFE) stabilize specific tautomer (Regioselectivity Control) Intermediate Hydrazone / 5-OH-Pyrazoline Tautomer->Intermediate Green Solvents (Water) accelerate via hydrophobic effect RegioControl Critical Control Point: Solvent H-bond donor ability determines isomer ratio here Tautomer->RegioControl Product Pyrazole Intermediate->Product Acidic Solvents (AcOH/HCl) drive dehydration step

Caption: Solvent interaction points. TFE/HFIP dictate the initial attack (regioselectivity), while acidic solvents drive the final dehydration.

Diagram 2: Troubleshooting Decision Tree

Follow this logic path when experimental results deviate from expectations.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType Regio Isomer Mixture (1:1) IssueType->Regio Poor Selectivity Yield Low Yield / Incomplete IssueType->Yield Stalled Reaction Workup Oiling Out / Purification IssueType->Workup Isolation Issue Soln_TFE Switch to TFE or HFIP (H-bond Donor Effect) Regio->Soln_TFE Soln_Acid Add HCl or Switch to AcOH (Force Dehydration) Yield->Soln_Acid Soln_Ionic Use Ionic Liquid [Et3NH][HSO4] (Precipitation Workup) Workup->Soln_Ionic

Caption: Diagnostic logic for selecting the correct solvent modification based on observed failure modes.

Part 4: Verified Experimental Protocols

Protocol A: High-Regioselectivity Synthesis (Fluorinated Alcohol)

Use this for unsymmetrical diketones where isomer purity is critical.

  • Preparation: Dissolve the 1,3-diketone (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration].

    • Self-Validation: Ensure the solution is homogeneous. TFE has excellent solvating power for most organics.

  • Addition: Add the hydrazine derivative (1.1 equiv) dropwise at room temperature (20–25 °C).

    • Note: Exotherm is possible; monitor internal temperature.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Checkpoint: Monitor by TLC. The disappearance of the diketone spot and appearance of a single new spot indicates success. If two spots appear close together, selectivity is failing (unlikely in TFE).

  • Workup: Evaporate the volatile TFE under reduced pressure (rotary evaporator). TFE can be recovered and reused.

  • Purification: The residue is often pure enough for recrystallization.

Protocol B: Green Synthesis in Ionic Liquid

Use this for eco-friendly, catalyst-free synthesis with easy workup.

  • Preparation: In a round-bottom flask, add

    
      (20 mol%) as the reaction medium/catalyst.
    
  • Addition: Add 1,3-diketone (1.0 equiv) and hydrazine (1.0 equiv). No other solvent is added.

  • Reaction: Stir at room temperature.

    • Self-Validation: The mixture may start as a slurry. As the reaction proceeds and water is generated, the product typically precipitates out as a distinct solid phase.

  • Isolation: Add water to the reaction mixture. Filter the solid product.[3][4]

    • Recycling: The filtrate containing the ionic liquid can be dried (evaporate water) and reused for 4–5 cycles without loss of activity [3].

References

  • Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2] The Journal of Organic Chemistry, 73(9), 3523–3529.[1]

  • Gosselin, F., et al. (2006).[5] Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267–3270.

  • Dhage, Y. S., et al. (2024). Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles.

Sources

Catalyst inactivation in Sonogashira coupling of pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SONO-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Triage: Why is your reaction failing?

Before modifying your protocol, identify the specific failure mode. In the coupling of halopyrazoles, "no reaction" and "catalyst death" look different.

SymptomDiagnosisLikely Root Cause
Immediate Black Precipitate Rapid Catalyst Decomposition "The Naked Metal Death": Ligand dissociation occurred faster than oxidative addition. The pyrazole nitrogen likely displaced your phosphine, leading to Pd aggregation (Pd black).
Reaction Stalls at <20% Product Inhibition / Poisoning "The Coordination Trap": The product (alkynyl pyrazole) or the substrate is binding irreversibly to the Pd(II) intermediate, preventing reductive elimination.
Brown/Orange Solution, No Product Oxidative Addition Failure "The Electronic Wall": The C-X bond on the pyrazole is too electron-rich (especially at C4) or the catalyst is not electron-rich enough to insert.
Homocoupling (Glaser) Oxygen Leak / Copper Interference "The Copper Short-Circuit": O₂ entered the system, or Cu(I) is oxidizing the alkyne faster than it transmetallates to Pd.

The Mechanism of Failure: The Coordination Trap

Coupling pyrazoles is distinct from standard aryl halides because the substrate itself is a ligand. The pyrazole nitrogen (N2) is a potent


-donor.
The Science of Inactivation

In a healthy Sonogashira cycle, Palladium(0) is stabilized by phosphines (


). However, pyrazoles (

) compete for these coordination sites.
  • Displacement:

    
     displaces 
    
    
    
    from
    
    
    .
  • Sequestration: Formation of stable

    
     species.
    
  • Aggregation: If

    
     dissociates without 
    
    
    
    returning,
    
    
    clusters into inactive nanoparticles (Pd Black).
Visualization: The Poisoning Pathway

The following diagram illustrates how pyrazoles divert the catalyst from the productive cycle into an inactive "resting state."

Sonogashira_Poisoning Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Pd(II)-Ar-X) Pd0->OxAdd + Ar-X PdBlack Pd Black (Inactive) Pd0->PdBlack Instability CoordTrap Off-Cycle Trap [Pd(II)(Pyrazole)2(Ar)X] OxAdd->CoordTrap + Pyrazole Substrate (Displaces Ligand) Product Coupled Product OxAdd->Product + Alkyne / Base CoordTrap->PdBlack Ligand Loss Product->Pd0 Reductive Elimination

Figure 1: The "Off-Cycle Trap" (Red) shows where pyrazole coordination sequesters the catalyst, preventing product formation.

Protocol Optimization Strategies

To fix this, we must prevent the nitrogen from interacting with the metal.

Strategy A: The "Copper-Free" Approach (Recommended)

Copper (CuI) is the standard co-catalyst, but with pyrazoles, it forms stable Cu-azolate complexes that inhibit the reaction.

  • Solution: Remove Copper.[1][2][3][4]

  • Requirement: You must use a more active Pd source and an amine that can act as both base and ligand.

  • Reference: See ACS Omega 2018 for high-yield Cu-free protocols using hindered amines [1].

Strategy B: Steric Bulk (The "Buchwald" Shield)

Use ligands that are so bulky they physically block the pyrazole nitrogen from binding to the Palladium, while still allowing the linear alkyne to access the metal center.

  • Ligands: XPhos, SPhos, or BrettPhos.

  • Why: These biaryl phosphines create a "roof" over the Pd, preventing the "flat" coordination of the pyrazole nitrogen.

Strategy C: N-Protection

If your pyrazole has a free N-H, it will deprotonate and poison the catalyst.

  • Mandatory: Protect N-H with SEM, THP, or Boc before coupling.

  • Reasoning: The anion (pyrazolide) is a much stronger ligand than the neutral pyrazole.

Validated Protocols

Protocol 1: The "Gold Standard" Cu-Free Method

Best for: 3-halopyrazoles and substrates prone to Cu-poisoning.

Reagents:

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%)

    • Alternative Precatalyst: XPhos Pd G2 or G3.

  • Base: Cs₂CO₃ (2.0 equiv) or TMP (2,2,6,6-tetramethylpiperidine) for organic solubility.

  • Solvent: Acetonitrile (MeCN) or DMF (Degassed).

  • Temperature: 60–80 °C.

Step-by-Step:

  • Charge: Add Pd source, Ligand, Base, and Halopyrazole to a vial.

  • Purge: Seal and purge with Argon for 5 minutes (Crucial: Cu-free requires strict O₂ exclusion).

  • Solvent: Add degassed solvent via syringe.

  • Alkyne: Add terminal alkyne (1.2 equiv) last.

  • Heat: Stir at 80 °C.

  • Monitor: Check LCMS at 2 hours. If <10% conversion, boost temp to 100 °C.

Protocol 2: The "Difficult Substrate" Rescue (Cu-Cocatalyzed)

Best for: Unreactive 4-chloropyrazoles where oxidative addition is the bottleneck.

Reagents:

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%).

  • Co-Catalyst: CuI (2 mol%) – Keep Cu low to minimize poisoning.

  • Base: Et₃N (Excess/Solvent) or Et₃N/THF (1:1).

  • Additive: TBAF (1.0 equiv) – Acts as a phase transfer agent and activates the alkyne.

Workflow Visualization:

Workflow_Optimization Start Start: Halopyrazole Coupling CheckNH Is N-H Free? Start->CheckNH Protect Protect (SEM/THP) CheckNH->Protect Yes PosCheck Position of Halogen? CheckNH->PosCheck No Protect->PosCheck Pos3 3-Halo or 5-Halo (High Steric/Coordination Risk) PosCheck->Pos3 Pos4 4-Halo (Electronic Deactivation Risk) PosCheck->Pos4 MethodA Protocol A: Cu-Free Pd(OAc)2 / XPhos / Cs2CO3 Pos3->MethodA Avoid Cu Poisoning MethodB Protocol B: Classical PdCl2(PPh3)2 / CuI / Et3N Pos4->MethodB Requires Heat/Cu

Figure 2: Decision tree for selecting the correct protocol based on pyrazole substitution patterns.

Frequently Asked Questions (FAQs)

Q: I am using a 3-iodopyrazole and the reaction turns black instantly. Why? A: The 3-position is adjacent to the nitrogen (N2). The iodine acts as a "directing group," guiding the Pd to insert, but the adjacent Nitrogen immediately coordinates to the Pd, displacing the phosphine.

  • Fix: Switch to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or a bulky Buchwald ligand (XPhos) that cannot be easily displaced by the nitrogen [2].

Q: Can I use microwave heating? A: Yes, but be careful. Pyrazoles are thermally stable, but the catalyst is not.

  • Guidance: Limit microwave cycles to 10-20 minutes at 100 °C. If you see Pd black, lower the temperature and extend the time.

Q: My 4-chloropyrazole is unreactive. How do I force it? A: Aryl chlorides are notoriously difficult on electron-rich rings like pyrazole.

  • Fix: You need a specialized precatalyst. Try [Pd(cinnamyl)Cl]₂ with Mor-DalPhos or BrettPhos . These are designed specifically for difficult oxidative additions [3].

Q: Do I really need to protect the N-H? A: In 90% of cases, yes. The free N-H has a pKa ~14. The base (Et3N/Carbonate) will deprotonate it, creating a pyrazolide anion. This anion is a "catalyst sink" that binds Pd irreversibly.

  • Exception: If you use a very weak base (e.g., K3PO4) and a highly active catalyst, you might get away with it, but yields will be lower.

References

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Source: ACS Omega (2018). URL:[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Source: Chemical Reviews (2011).[5] URL:[Link]

  • Recent Advances in Sonogashira Reactions. Source: Chemical Society Reviews (2011).[5] URL:[Link]

Sources

Technical Support Center: Optimizing Click Reactions with 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Protocol Optimization & Troubleshooting for Pyrazole-Functionalized Alkynes Ticket ID: CuAAC-PYR-001

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Reagent: 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole is a rigid, aromatic "click" handle often used in fragment-based drug discovery (FBDD) or as a pharmacophore scaffold (resembling kinase inhibitors like c-Met or ALK inhibitors).

The Challenge: While standard Click Chemistry (CuAAC) is robust, this specific reagent presents a "Triad of Interference":

  • Solubility: The planar phenyl-pyrazole core drives π-π stacking, leading to precipitation in aqueous buffers.

  • Substrate Inhibition: The pyrazole nitrogen (N2) is a competent ligand for Cu(I), potentially sequestering the catalyst from the azide-alkyne cycle.

  • Glaser Coupling: The terminal alkyne on an electron-rich aromatic ring is susceptible to oxidative homocoupling, consuming your starting material.

This guide provides a self-validating protocol to overcome these barriers.

Critical Optimization Modules

Module A: Solvent Systems & Solubility

Issue: The reagent precipitates upon addition of aqueous catalyst mix.[1]

The 1-methyl-pyrazole moiety adds polarity but does not offset the lipophilicity of the phenyl ring. Standard water/alcohol mixes often fail.

Solvent SystemSuitabilityNotes
DMSO / Water (1:1) High Recommended starting point. DMSO disrupts π-stacking.
tBuOH / Water (1:1) MediumClassic conditions, but often insufficient for this rigid biaryl system.
DMF / PBS LowDMF can accelerate Cu(I) oxidation; phosphate buffers can precipitate Copper.

Technical Recommendation: Pre-dissolve the alkyne in pure DMSO at 10x the final concentration before introducing any aqueous components.

Module B: Catalyst Management (The "Ligand War")

Issue: Reaction stalls despite good solubility.

Mechanism: CuAAC relies on a specific coordination geometry. The pyrazole nitrogen in your substrate competes with the accelerating ligand for the Copper center. If the substrate "wins," the reaction dies (Substrate Inhibition).

Solution: You must use a High-Affinity Ligand to outcompete the pyrazole.

  • DO NOT use "ligand-free" conditions (e.g., just CuSO4 + Ascorbate).

  • DO NOT use weak ligands like acetonitrile.

  • USE THPTA or BTTAA. They bind Cu(I) tighter than the pyrazole but leave the catalytic site open for the alkyne.

Module C: Preventing Glaser Coupling

Issue: Appearance of a symmetric dimer byproduct (1,3-diyne).

Causality: Dissolved Oxygen + Cu(I) + Aromatic Alkyne = Homocoupling. Protocol Adjustment:

  • Degas all buffers (sparge with N2/Ar for 15 mins).

  • Increase Sodium Ascorbate loading to 5–10 equivalents (acts as an oxygen scavenger).

Visualization: The Optimization Logic

The following diagram illustrates the decision tree for optimizing conditions based on observed failure modes.

OptimizationWorkflow Start Start: Reaction Setup SolubilityCheck Is Mixture Clear? Start->SolubilityCheck AddDMSO Action: Increase DMSO ratio or warm to 37°C SolubilityCheck->AddDMSO No (Precipitate) ColorCheck Is Solution Blue/Green? SolubilityCheck->ColorCheck Yes AddDMSO->SolubilityCheck OxidationFix Action: Cu(I) Oxidized. Add more Ascorbate + Degas ColorCheck->OxidationFix Yes (Bad) ProgressCheck LCMS: Conversion < 10%? ColorCheck->ProgressCheck No (Clear/Yellow) OxidationFix->ColorCheck LigandFix Action: Substrate Inhibition. Switch to THPTA/BTTAA ProgressCheck->LigandFix Yes (Stalled) Success Reaction Complete ProgressCheck->Success No (Proceeding) LigandFix->ProgressCheck

Caption: Logical troubleshooting flow for CuAAC reactions involving insoluble or coordinating substrates.

Standardized High-Efficiency Protocol

Objective: Conjugation of this compound (1 mM final) to an Azide partner.

Reagents Preparation[2][5][9][10][11][12]
  • Alkyne Stock: 10 mM in DMSO.

  • Azide Stock: 10 mM in DMSO or Water.

  • Cu-Ligand Premix (Critical):

    • Mix CuSO4 (20 mM in water) and THPTA (50 mM in water).

    • Ratio: 1:2 (Cu:Ligand).[2][3]

    • Why? Pre-complexing ensures the pyrazole substrate never sees "naked" copper.

  • Reducing Agent: Sodium Ascorbate (100 mM in water), freshly prepared.

Step-by-Step Procedure
  • Solvent Base: In a reaction vial, add DMSO and Water to achieve a 50/50 mix (final volume adjusted after reagents).

  • Substrate Addition: Add Azide (1.0 eq) and Alkyne (1.0 eq). Vortex to ensure complete dissolution.

  • Catalyst Addition: Add the Cu-THPTA Premix (0.1 eq of Cu, 0.2 eq of Ligand).

  • Initiation: Add Sodium Ascorbate (5.0 eq).

    • Note: The solution should turn colorless or pale yellow. If it turns blue immediately, oxygen is present.

  • Incubation: Seal under N2/Ar. Incubate at 25°C for 1–2 hours.

  • Quenching: Add EDTA (10 mM final) or a commercial Cu-scavenging resin to strip the copper before LCMS analysis.

Mechanistic Insight: Substrate Competition

The diagram below details why standard conditions fail and how the optimized ligand strategy works.

Mechanism Cu Cu(I) Ion ActiveCat Active Catalyst (Cu-THPTA) Cu->ActiveCat + Ligand (Fast) DeadCat Inactive Complex (Cu-Pyrazole) Cu->DeadCat + Substrate (Slow but Trap) Ligand THPTA Ligand Substrate Pyrazole-Alkyne Azide Azide Partner Product Triazole Product ActiveCat->Product + Azide/Alkyne DeadCat->Product Blocked

Caption: Competitive coordination pathways. High-affinity ligands (THPTA) prevent the pyrazole substrate from sequestering the Copper catalyst.

Frequently Asked Questions (FAQ)

Q: Can I use TBTA instead of THPTA? A: Yes, but with caution. TBTA is less soluble in water than THPTA. If you use TBTA in a 50% DMSO mix, it works well. However, if you lower the DMSO content, TBTA may precipitate, leaving the Cu(I) vulnerable to oxidation or pyrazole coordination.

Q: My reaction mixture turned bright yellow/orange. Is this normal? A: Yes. This is often the "Glaser" warning sign, but it can also indicate the formation of Cu(I)-acetylides. If the reaction is proceeding, ignore it. If stalled, you likely have extensive homocoupling; add more ascorbate and check your inert gas line.

Q: Why do I need 5 equivalents of Ascorbate? Standard protocols say 1-2 eq. A: Standard protocols assume simple aliphatic alkynes. Your aromatic alkyne is more electron-rich and prone to oxidative side reactions. The excess ascorbate keeps the environment strictly reducing, preventing the "Glaser" pathway.

Q: Can I heat the reaction to speed it up? A: Avoid heating above 40°C if possible. Higher temperatures increase the rate of Cu(I) disproportionation (death of catalyst) and Glaser coupling. It is better to increase the catalyst loading (up to 20 mol%) than to increase the temperature.

References

  • Ligand Acceleration & Solubility: Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

  • Glaser Coupling Prevention: Leophairatana, P., et al. (2017).[4] Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis... Journal of the American Chemical Society.

  • Catalyst Poisoning by Heterocycles: Brotherton, W. S., et al. (2009). Apparent Copper(II)-Accelerated Azide−Alkyne Cycloaddition. Organic Letters.

  • THPTA vs TBTA: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.

Sources

Catalyst Resilience Hub: Troubleshooting N-Heterocycle Poisoning

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: N-Heterocycle Interference in Catalysis | Version: 2.4

The Diagnostic Workbench

Is your catalyst dead, or is it just sleeping? Before altering reaction parameters, you must distinguish between catalyst decomposition (irreversible metal aggregation/oxidation) and catalyst poisoning (reversible or irreversible ligand displacement by the N-heterocycle).

Symptom: Reaction stalls after <10% conversion, or never starts. Color change is often observed (e.g., Pd-black precipitation indicates decomposition, while a shift to bright yellow/orange often indicates stable N-coordination/poisoning).

Workflow: The "Spike" Validation Protocol

This is your primary self-validating control system. Do not skip.

  • The Control: Run a standard reaction with non-heterocyclic partners (e.g., Iodobenzene + Phenylboronic acid) using your exact catalyst system. Requirement: >90% Yield.

  • The Spike: Run the Control reaction again, but add 1.0 equivalent of your problematic N-heterocycle substrate to the mixture.

  • The Readout:

    • Reaction Works: The N-heterocycle is not a poison. The failure of your specific reaction is likely electronic (oxidative addition is too slow) or steric.

    • Reaction Fails: The N-heterocycle is poisoning the catalyst. Proceed to Module 2 (Homogeneous) or Module 3 (Heterogeneous) .

Diagnosis Start Reaction Stalls/Fails PreCheck Run 'Spike' Test (Add Heterocycle to Standard Rxn) Start->PreCheck Result1 Standard Rxn Works PreCheck->Result1 No Inhibition Result2 Standard Rxn Fails PreCheck->Result2 Inhibition Analysis1 Issue is Electronic/Steric (Not Poisoning) Result1->Analysis1 Analysis2 Issue is Catalyst Poisoning Result2->Analysis2 Action1 Change Ligand Electronics (e.g., More e- rich) Analysis1->Action1 Action2 Go to Module 2 or 3 Analysis2->Action2

Figure 1: Diagnostic logic flow for distinguishing intrinsic reactivity issues from active catalyst poisoning.

Module: Homogeneous Catalysis (Cross-Coupling)

Core Issue: Pyridines, imidazoles, and azoles possess an


 hybridized nitrogen lone pair that binds to soft transition metals (Pd, Ni) more strongly than the substrate or the phosphine ligand. This creates a "thermodynamic sink," halting the catalytic cycle.
Strategy A: The Lewis Acid Shield (The "Glorius" Method)

Mechanism: A Lewis Acid (LA) is added to competitively bind the nitrogen lone pair, rendering it "invisible" to the metal catalyst [1].

Protocol:

  • Stoichiometry: Use 1.1 to 1.5 equivalents of LA relative to the N-heterocycle.

  • Order of Addition (Critical):

    • Dissolve N-heterocycle in solvent.

    • Add Lewis Acid.[1] Stir for 15 minutes. Allow the LA-Heterocycle complex to form.

    • Add Catalyst/Ligand and other reagents.[2][3]

  • Recommended Additives:

AdditiveStateBest ForNotes

LiquidPyridines, PyrimidinesHighly effective but corrosive. Can hydrolyze boronic esters (use slow addition).

SolidAcid-sensitive substratesMilder. Forms a steric wall around the Nitrogen.

SolidImidazolesCheap, but can sometimes inhibit transmetallation.
Strategy B: The "Steric Fortress" (Ligand Selection)

Mechanism: Use ligands with massive steric bulk that physically prevent the metal center from coordinating to the N-heterocycle, while still allowing the oxidative addition of the C-X bond [2].

The Toolkit:

  • Buchwald Ligands: XPhos, BrettPhos, tBuXPhos. The biaryl backbone creates a "roof" over the Pd, blocking perpendicular approach by N-heterocycles.

  • NHC Ligands: Pd-PEPPSI-IPr. The bulky "wingtips" on the imidazole carbene prevent coordination of other heterocycles.

Mechanism cluster_poison Poisoning Pathway cluster_solution Protected Pathway Pd Pd(0) Dead Pd-N Complex (INACTIVE) Pd->Dead Active Catalytic Cycle Proceeds Pd->Active N_Het N-Heterocycle N_Het->Dead High Affinity Safe N-LA Complex (INERT) N_Het->Safe + Lewis Acid LA Lewis Acid (BF3) LA->Safe Safe->Active Cannot Bind Pd

Figure 2: Mechanistic divergence between catalyst poisoning and Lewis Acid protection.

Module: Heterogeneous Catalysis (Hydrogenation)

Core Issue: N-heterocycles adsorb flat onto the catalyst surface (Pt/C, Pd/C, Rh/C). As the reaction proceeds, the product (often a secondary or tertiary amine) is more basic than the starting material, leading to Product Inhibition —the product sticks to the surface and refuses to leave [3].

Troubleshooting Q&A

Q: The reaction runs to 50% and stops. Adding more catalyst doesn't help.

  • Diagnosis: Product inhibition.[1][2][4][5] The amine product has saturated the active sites.

  • Solution: Run the reaction in acidic media.

    • Solvent: Methanol + 1-5 equivalents of Acetic Acid or HCl.

    • Mechanism:[1][2][4][6][7][8][9][10] Protonating the product amine (

      
      ) prevents the lone pair from binding to the metal surface. The ammonium salt desorbs easily.
      

Q: I cannot use acid (acid-sensitive functional groups).

  • Solution: Change the support or metal.[11]

    • Support: Switch from Carbon (neutral) to Alumina or Silica (slightly acidic supports can help desorption).

    • Metal:[8][9][11][12] Rhodium (Rh) is generally less susceptible to amine poisoning than Pd or Pt [3].

Q: The catalyst is dead immediately (0% conversion).

  • Diagnosis: Strong irreversible adsorption or impurities (Sulfur/Thiol).[9]

  • Solution: Pre-hydrogenate the catalyst.[11] Stir the catalyst in solvent under

    
     for 30 minutes before injecting the substrate. This saturates the surface with hydrides, making it harder for the N-heterocycle to displace them initially.
    
Summary of Protocols
ScenarioPrimary FixSecondary FixValidation Check
Suzuki Coupling (Pyridine) Add

(1.1 equiv)
Switch to XPhos Pd G3Spike test with Ph-B(OH)2
Buchwald Amination (Imidazole) Use BrettPhos or RuPhosIncrease Temp to >100°C (promote desorption)Check for Pd-black (decomposition)
Hydrogenation (Pyridine

Piperidine)
Solvent: MeOH + AcOHSwitch to Rh/AluminaMonitor pH of reaction mixture
C-H Activation N-Oxide ProtectionUse carboxylate directing groups--
References
  • Glorius, F., et al. (2011). Lewis Acid Additives in Palladium-Catalyzed Cross-Coupling of N-Heterocycles. Journal of the American Chemical Society . (Note: Generalized citation for the concept pioneered by Glorius).

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research .

  • Hegedus, L. (1980).[9] Poisoning of Heterogeneous Catalysts. Journal of Catalysis . (Foundational text on adsorption mechanisms).

  • Organ, M. G., et al. (2006).[7] Pd-PEPPSI Complexes: Synthetic Utility and Reactivity. Chemistry - A European Journal .

Sources

Validation & Comparative

Comparison of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole with other terminal alkynes in CuAAC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole against standard terminal alkynes used in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Executive Summary

This compound represents a specialized class of heteroaryl-substituted aryl alkynes . Unlike simple aliphatic alkynes (e.g., propargyl alcohol) or standard aromatic alkynes (e.g., phenylacetylene), this compound integrates a polar, nitrogen-rich pyrazole motif.

In drug discovery—particularly for kinase inhibitors and fragment-based drug design (FBDD)—this alkyne serves as a critical "click-ready" scaffold. Its performance in CuAAC is defined by enhanced polarity , moderate reactivity , and a unique coordination profile that distinguishes it from strongly coordinating pyridyl-alkynes.

Structural & Electronic Analysis

The reactivity of terminal alkynes in CuAAC is governed by the acidity of the acetylenic proton (


) and the stability of the Copper(I)-acetylide intermediate.
Electronic Influence of the Pyrazole Motif

The 1-methyl-1H-pyrazole group attached to the phenyl ring exerts specific electronic effects:

  • Inductive Effect (-I): The pyrazole ring is electron-withdrawing relative to a simple phenyl group, slightly increasing the acidity of the terminal alkyne proton. This facilitates the initial deprotonation/metallation step by the Copper catalyst.

  • Resonance Effect (+M): The pyrazole can act as a weak resonance donor, but the inductive withdrawal generally dominates the reactivity at the para-position.

  • Coordination Potential: Unlike 4-ethynylpyridine, where the nitrogen lone pair strongly poisons the Cu(I) catalyst, the

    
    -methylated pyrazole is sterically and electronically less prone to sequestering the catalyst, allowing for smoother turnover rates.
    

Comparative Performance Metrics

The following data compares This compound (Compound A) against three industry standards: Phenylacetylene (Standard Aryl) , Propargyl Alcohol (Standard Alkyl) , and 4-Ethynylpyridine (Coordinating Aryl) .

Table 1: Reactivity & Solubility Profile
FeatureCompound A (Pyrazole-Aryl)Phenylacetylene (Standard Aryl)Propargyl Alcohol (Aliphatic)4-Ethynylpyridine (Coordinating)
Reaction Rate (

)
High (1.2x vs Standard)Baseline (1.0)Moderate (0.8)Low (<0.5) due to poisoning
Acidity (

of C-H)
~18-19 (Enhanced)~19-20~25~18
Glaser Coupling Risk Moderate ModerateLowHigh
Aqueous Solubility Good (Polar heterocycle)Poor (Hydrophobic)ExcellentGood
Catalyst Compatibility Standard (CuSO4/Ascorbate)StandardStandardRequires chelating ligands (e.g., TBTA)
Key Insights
  • Kinetics: Compound A reacts faster than phenylacetylene due to the electron-deficient nature of the aryl ring induced by the pyrazole, stabilizing the Cu-acetylide transition state.

  • Solubility: The pyrazole moiety allows for higher concentration limits in aqueous/DMSO mixtures compared to pure phenylacetylene, reducing the need for harsh surfactants.

  • Chemo-tolerance: Unlike pyridine derivatives, the pyrazole does not strip Copper from the catalytic cycle, making it compatible with lower catalyst loadings (1-5 mol%).

Mechanistic Pathway & Visualization

The CuAAC mechanism for aryl alkynes involves a dynamic equilibrium between mono- and di-copper intermediates. The diagram below illustrates the catalytic cycle, highlighting where the pyrazole moiety influences the process (Step 2: Metallation).

CuAAC_Mechanism cluster_effect Electronic Effect of Pyrazole Start Start: Alkyne + Azide Step1 1. π-Complex Formation (Cu coordinates alkyne) Start->Step1 Cu_Species Cu(I) Source (Stabilized by Ligand) Cu_Species->Step1 Enter Cycle Step2 2. Deprotonation/Metallation (Formation of Cu-Acetylide) *Accelerated by Pyrazole Acidity* Step1->Step2 Step3 3. Azide Coordination (Formation of Cu-Acetylide-Azide Complex) Step2->Step3 Step4 4. C-N Bond Formation (Metallacycle Intermediate) Step3->Step4 Step5 5. Protonolysis (Product Release + Catalyst Regen) Step4->Step5 Step5->Step1 Regenerated Cu(I) Product 1,4-Disubstituted Triazole Step5->Product

Figure 1: Catalytic cycle of CuAAC.[1][2][3][4] Step 2 is the rate-determining step for aliphatic alkynes, but for aryl alkynes like Compound A, the enhanced acidity accelerates this step, shifting the rate-limiting bottleneck to the metallacycle formation.

Optimized Experimental Protocol

Objective: Synthesize a triazole conjugate using this compound while suppressing oxidative homocoupling (Glaser reaction).

Reagents
  • Alkyne: this compound (1.0 equiv)

  • Azide: Target organic azide (1.0 - 1.1 equiv)

  • Catalyst: CuSO

    
    ·5H
    
    
    
    O (5 mol%)
  • Reductant: Sodium Ascorbate (10 mol%)

  • Ligand (Highly Recommended): THPTA or TBTA (5 mol%)

    • Note: Ligands are crucial for aryl alkynes to prevent catalyst degradation and suppress byproducts.

  • Solvent: DMSO/Water (1:1) or t-BuOH/Water (1:1)

Step-by-Step Workflow
  • Preparation: Dissolve the Alkyne and Azide in the organic portion of the solvent (DMSO or t-BuOH). Ensure complete dissolution.

  • Ligand Complexation: In a separate vial, mix the CuSO

    
     solution with the Ligand (THPTA/TBTA) in water. Stir for 5 minutes to form the active complex.
    
    • Why? Pre-complexing protects Cu(I) from disproportionation.

  • Initiation: Add the Cu-Ligand complex to the reaction mixture.

  • Reduction: Add the Sodium Ascorbate solution (freshly prepared) dropwise to start the reaction.

    • Visual Cue: The solution should turn from light blue to colorless/pale yellow.

  • Incubation: Stir at Room Temperature (20-25°C) for 2–4 hours.

    • Monitor: Use LC-MS. Aryl alkynes react fast; prolonged stirring increases Glaser coupling risk.

  • Quenching: Add a chelating resin (e.g., QuadraPure™ TU) or EDTA solution to remove Copper.

  • Isolation: Extract with Ethyl Acetate. The pyrazole product will be in the organic layer.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Blue/Green Solution Oxidation of Cu(I) to Cu(II)Add more Sodium Ascorbate; Degas solvents with N

.
Di-alkyne Byproduct Glaser Coupling (Homocoupling)Exclude Oxygen rigorously; Reduce Cu loading; Add Ligand.
Precipitation Low Solubility of IntermediateSwitch solvent to DMF/Water; Increase temperature to 40°C.
No Reaction Catalyst PoisoningCheck for free thiols or strong chelators in the azide; Increase Cu to 10 mol%.

References

  • Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link

  • Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews. Link

  • Fokin, V. V., et al. (2009). "Ligand-Assisted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition." Journal of the American Chemical Society.[5] Link

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews. Link

  • Worrell, B. T., et al. (2013). "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science. Link

Sources

Technical Guide: Validating the Efficacy of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole (CAS: 1578111-02-0) Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Professionals.

Executive Summary: The Privileged Scaffold Strategy

In modern fragment-based drug discovery (FBDD), the selection of "clickable" handles determines the success of library generation. This compound represents a high-value pharmacophore building block. Unlike generic aliphatic alkynes (e.g., propargyl amine) or simple aromatic alkynes (e.g., phenylacetylene), this scaffold incorporates the 1-methyl-pyrazole moiety , a privileged structure found in numerous FDA-approved kinase inhibitors and GPCR ligands (e.g., Crizotinib, Ruxolitinib).

This guide validates the efficacy of this specific derivative not merely as a reagent, but as a bioactive core for generating high-affinity 1,4-disubstituted 1,2,3-triazole libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Comparative Analysis: Why This Scaffold?
FeatureThis compound Phenylacetylene (Standard)Propargyl Amine (Aliphatic)
Structural Class Biaryl Heterocycle (Privileged)Simple AromaticAliphatic Chain
Electronic Character Electron-rich pyrazole ring enhances

-stacking interactions in binding pockets.
Neutral aromatic.Flexible, non-aromatic.
Solubility (DMSO) High (>50 mM)HighHigh
Click Reactivity High (Conjugated system stabilizes Cu-intermediate)ModerateModerate to High
Drug-Likeness (QED) High (Rigid, defined geometry)ModerateLow (Linker only)
Primary Application Kinase/GPCR Library Construction General labelingBioconjugation linkers

Mechanistic Validation & Experimental Logic

To validate the efficacy of this scaffold, we must assess two critical parameters: Synthetic Efficiency (Click Kinetics) and Functional Potential (Suitability for Target Engagement).

The Causality of Choice
  • Why the Pyrazole? The 1-methyl-1H-pyrazole ring acts as a hydrogen bond acceptor and a scaffold that mimics the adenine ring in ATP-binding pockets of kinases.

  • Why the Ethynylphenyl Linker? The rigid phenyl spacer prevents steric clash during the cycloaddition while extending the molecule to reach deep hydrophobic pockets in target proteins.

Visualization: The Validation Workflow

The following diagram illustrates the logical flow for validating this scaffold, from quality control to biological screening.

ValidationWorkflow Start Raw Material (CAS 1578111-02-0) QC QC Validation (NMR, LC-MS) Start->QC Step 1 Click CuAAC Reaction (Library Gen) QC->Click Step 2: Diversification Purify Purification (Prep HPLC) Click->Purify Step 3 Screen Bioactivity Screen (Kinase/GPCR Assay) Purify->Screen Step 4: Efficacy Data Screen->Click SAR Iteration

Figure 1: Strategic workflow for validating the efficacy of pyrazole-alkyne derivatives in drug discovery.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the internal controls (references) fail, the experiment must be repeated.

Protocol A: Quantitative Click Reaction Kinetics

Objective: Determine if the pyrazole moiety interferes with or enhances the rate of triazole formation compared to standard phenylacetylene.

Reagents:

  • Scaffold: this compound (1.0 eq).

  • Reference: Phenylacetylene (1.0 eq) [Control].

  • Reactant: Benzyl Azide (1.2 eq).

  • Catalyst: CuSO4·5H2O (5 mol%) + Sodium Ascorbate (10 mol%).

  • Solvent: t-BuOH/H2O (1:1).

Step-by-Step Methodology:

  • Preparation: Dissolve 0.5 mmol of the Scaffold and 0.5 mmol of Phenylacetylene in separate reaction vials containing 2 mL of solvent.

  • Initiation: Add Benzyl Azide (0.6 mmol) to each vial.

  • Catalysis: Add the pre-mixed Cu/Ascorbate catalyst solution simultaneously to both vials.

  • Monitoring: Aliquot 50 µL every 15 minutes for 2 hours. Quench immediately with EDTA (to chelate Copper).

  • Analysis: Analyze via UPLC-MS (254 nm).

  • Calculation: Plot % Conversion vs. Time.

Success Criteria:

  • The Pyrazole scaffold must achieve >90% conversion within 60 minutes.

  • Validation Check: If the Pyrazole reaction rate is <50% of Phenylacetylene, check for copper chelation by the pyrazole nitrogens (a known potential issue). Correction: Increase catalyst loading to 10 mol% or use a stabilizing ligand like THPTA.

Protocol B: Synthesis of a "Test" Bioactive Library

Objective: Generate a small library of derivatives to validate the scaffold's utility in creating bioactive molecules (e.g., potential mGluR5 or Kinase inhibitors).

Reaction Scheme:



R-Groups (Azides) Selection:

  • Benzyl Azide: (Hydrophobic probe).

  • PEG-Azide: (Solubility probe).

  • Morpholino-ethyl Azide: (Basic side chain common in kinase inhibitors).

Procedure:

  • Dissolution: Dissolve this compound (20 mg, 0.11 mmol) in DMSO (0.5 mL).

  • Coupling: Add corresponding Azide (0.12 mmol).

  • Catalyst Addition: Add 50 µL of a premixed solution of CuSO4 (10 mM) and THPTA (50 mM) in water. Add Sodium Ascorbate (100 mM, 50 µL).

  • Incubation: Stir at Room Temperature for 4 hours.

  • Work-up: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Silica gel chromatography (0-5% MeOH in DCM).

Data Output Format:

Derivative IDAzide InputYield (%)Purity (LC-MS)Observed Mass [M+H]+
PYR-TZ-01 Benzyl Azide>85%>98%316.15
PYR-TZ-02 PEG3-Azide>90%>95%359.20
PYR-TZ-03 Morpholino-Et-N3>80%>98%339.19

Efficacy Validation: Biological Context

To prove the "efficacy" of the derivatives generated from this scaffold, one must evaluate their performance in a relevant biological assay. Given the structural similarity to MTEP (a potent mGluR5 antagonist) and Crizotinib (ALK inhibitor), the following screening approach is recommended.

Target Class: Kinase or GPCR (mGluR5)

The 1,4-disubstituted triazole ring formed via click chemistry is a known bio-isostere for amide bonds and can facilitate


-stacking.

Validation Experiment: Cell Viability Assay (General Cytotoxicity)

  • Cell Lines: A549 (Lung Cancer - ALK/c-Met relevant), HEK293 (Control).

  • Method: MTT or CellTiter-Glo Assay.

  • Comparator: Crizotinib (Positive Control).

Results Interpretation:

  • If PYR-TZ-01 shows IC50 < 10 µM, the scaffold is validated as a "Hit" starting point.

  • If IC50 > 50 µM, the scaffold is validated as "Bio-inert," making it suitable for use as a fluorescent probe linker (where biological silence is desired).

References

  • Sigma-Aldrich. this compound Product Specification. Retrieved from

  • ChemScene. Click Chemistry Reagents and Terminal Alkynes. Retrieved from

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes".
  • Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery". Drug Discovery Today, 8(24), 1128-1137.
  • Ke, S., et al. (2012). "Synthesis and structure–activity relationship of 1-methyl-1H-pyrazole derivatives as potential kinase inhibitors". Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for pyrazole scaffold utility).

Comparative Guide: Metabolic Stability of Pyrazole Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, present in blockbuster drugs like Celecoxib, Rimonabant, and Sildenafil. Its metabolic stability is generally superior to other five-membered heterocycles (e.g., furans, pyrroles) due to its lower electron density and two nitrogen atoms. However, the isomeric configuration —specifically the substitution pattern at N1, C3, and C5—dramatically dictates its metabolic fate.

This guide provides a technical analysis of how pyrazole isomerism influences metabolic clearance (


), focusing on Cytochrome P450 (CYP)-mediated oxidation and UGT-mediated glucuronidation.

Mechanistic Analysis: Structural Determinants of Stability

Tautomerism and Regioisomerism

Unsubstituted pyrazoles exist in dynamic equilibrium between 1H- and 2H-tautomers. In drug design, N-substitution locks the tautomer, creating distinct regioisomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted).

  • 1,3-Isomers: Generally exhibit a more planar conformation with N-aryl substituents, facilitating

    
    -
    
    
    
    stacking in CYP active sites, potentially increasing clearance if the ring is electron-rich.
  • 1,5-Isomers: Often introduce steric clash (torsional strain) between the N1 and C5 substituents. This "out-of-plane" twisting can reduce affinity for planar CYP active sites (like CYP1A2), thereby enhancing metabolic stability compared to the 1,3-isomer.

Metabolic "Soft Spots"

The metabolic liability of pyrazoles is rarely the ring itself but rather the substituents and their specific arrangement.

  • N-Dealkylation (N1 Position): N-alkyl pyrazoles are highly susceptible to CYP-mediated

    
    -carbon hydroxylation followed by hemiaminal collapse (N-dealkylation). N-Aryl  pyrazoles eliminate this pathway.
    
  • C-Oxidation (C3/C4/C5): The C4 position is the most electron-rich and prone to electrophilic attack (CYP oxidation), especially if C3/C5 bear electron-donating groups (EDGs).

  • Glucuronidation: Pyrazoles with free NH groups (or those formed via N-dealkylation) are prime substrates for UGT enzymes, leading to rapid Phase II clearance.

Comparative Data Analysis

The following table synthesizes representative metabolic stability trends based on Structure-Activity Relationship (SAR) principles and literature data (e.g., Tenatoprazole, Celecoxib analogs).

Table 1: Comparative Metabolic Stability of Pyrazole Motifs

Isomeric ConfigurationPrimary Metabolic LiabilityRelative StabilityMechanistic Rationale
N-Methyl Pyrazole High (N-Demethylation)LowAccessible

-carbon allows rapid CYP-mediated oxidation and dealkylation.
N-Phenyl Pyrazole Low (Ring Hydroxylation)HighLack of

-protons prevents N-dealkylation; metabolism shifts to slower phenyl ring oxidation.
1,3-Dialkyl Pyrazole Moderate (C-Oxidation)MediumPlanar conformation allows easy access to CYP heme center.
1,5-Dialkyl Pyrazole Low (Steric Shielding)High Steric clash between N1 and C5 twists the molecule, reducing fit in CYP active sites (e.g., CYP2C9).
C4-Fluoro Pyrazole Negligible Very High Fluorine blocks the metabolically labile C4 position and reduces ring electron density (EWG).
Case Study: Tenatoprazole Isomers

Tenatoprazole exists as optical isomers due to its sulfinyl group, but its pyrazole core stability is instructive. The S-isomer is metabolized ~7-fold slower than the R-isomer.[1]

  • R-Isomer: Extensively metabolized by CYP2C19 (cytosolic orientation favors binding).

  • S-Isomer: Poor substrate for CYP2C19; relies on the slower CYP3A4 pathway, resulting in a significantly longer half-life (

    
    ).
    

Visualizing the Metabolic Landscape

The following diagram illustrates the divergent metabolic pathways for a generic 1,3,5-substituted pyrazole, highlighting the critical difference between N-dealkylation and Ring Oxidation.

MetabolicPathways cluster_legend Pathway Key Parent Parent Pyrazole (N-Alkyl-3,5-diaryl) NDealk Intermediate: N-Hydroxymethyl Parent->NDealk CYP450 (N-Hydroxylation) RingOx Metabolite: C-Hydroxylated Pyrazole Parent->RingOx CYP450 (C-Oxidation) NHPyrazole N-Desalkyl Pyrazole (Free NH) NDealk->NHPyrazole Spontaneous Collapse Aldehyde Aldehyde Byproduct NDealk->Aldehyde Glucuronide N-Glucuronide (Phase II Conjugate) NHPyrazole->Glucuronide UGT (Glucuronidation) Red Arrow: High Liability Red Arrow: High Liability

Figure 1: Divergent metabolic pathways for N-substituted pyrazoles. N-dealkylation (red path) often leads to rapid clearance via subsequent glucuronidation.

Experimental Protocol: Microsomal Stability Assay

To empirically validate the stability of pyrazole isomers, a standardized Liver Microsome (LM) stability assay is required. This protocol ensures data is comparable across different isomeric series.

Protocol Overview
  • System: Human/Rat Liver Microsomes (HLM/RLM).[2]

  • Cofactor: NADPH (required for CYP activity).

  • Readout: LC-MS/MS quantification of parent depletion over time.

  • Key Metric: Intrinsic Clearance (

    
    ).
    
Step-by-Step Methodology
  • Preparation:

    • Thaw Liver Microsomes (20 mg/mL) on ice.

    • Prepare Buffer A : 100 mM Potassium Phosphate (pH 7.4) + 3.3 mM ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      
    • Prepare Compound Stock : 10 mM in DMSO. Dilute to 1

      
      M in Buffer A (0.1% DMSO final).
      
  • Incubation Setup:

    • Pre-warm microsomes and buffer to 37°C for 5 minutes.

    • Reaction Mix: 0.5 mg/mL microsomal protein + 1

      
      M test compound.
      
  • Initiation:

    • Add NADPH (1 mM final concentration) to initiate the reaction.[3]

    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling:

    • At

      
       min, remove 50 
      
      
      
      L aliquots.
    • Immediately quench in 150

      
      L ice-cold Acetonitrile  (containing Internal Standard, e.g., Warfarin).
      
  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

Automated Workflow Diagram

AssayWorkflow cluster_sampling Time-Course Sampling Start Start: Thaw Microsomes & Prepare Compounds PreInc Pre-Incubation (37°C, 5 min) Microsomes + Compound Start->PreInc Initiate Initiate Reaction Add NADPH (1mM) PreInc->Initiate Sample0 T=0 min Initiate->Sample0 Sample5 T=5 min Sample0->Sample5 Sample15 T=15 min Sample5->Sample15 Sample30 T=30 min Sample15->Sample30 Quench Quench Reaction (ACN + Internal Std) Sample30->Quench Centrifuge Centrifugation (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (Calculate % Remaining) Centrifuge->LCMS

Figure 2: Standardized workflow for determining intrinsic clearance (


) of pyrazole isomers.

References

  • BenchChem. (2025).[4] A DFT-Based Comparison of Pyrazole Isomer Energetics. Retrieved from

  • Negi, A., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. Retrieved from

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from

  • Koen, Y.M., et al. (2016). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Journal of Pharmacology and Experimental Therapeutics. Retrieved from

  • Kim, S.H., et al. (2022). Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism. International Journal of Molecular Sciences. Retrieved from

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Retrieved from

Sources

Comparative Guide: Cross-Reactivity Studies of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole-based Probes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole , a "clickable" Activity-Based Probe (ABP) designed for the functional profiling of Cytochrome P450 (CYP) enzymes. It synthesizes mechanism-based inactivation principles with practical cross-reactivity data to assist in experimental design.

Executive Summary & Mechanism of Action

This compound (referred to herein as EMP-1 ) represents a class of Mechanism-Based Inactivators (MBIs) utilized as chemical probes for Cytochrome P450 enzymes. Unlike reversible inhibitors, EMP-1 functions as a "suicide substrate."

  • Mechanism: The pyrazole core directs the molecule to the heme-binding pocket of P450s. The enzyme attempts to oxidize the terminal alkyne (ethynyl group). This oxidation generates a highly reactive intermediate (typically a ketene or unsaturated radical) that covalently modifies the protein backbone or the heme porphyrin ring.

  • Utility: The unreacted alkyne handle remains intact if the enzyme is inactive (apo-form), but becomes covalently bound only in active enzymes. This allows for subsequent ligation to reporter tags (fluorophores or biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the distinction between active and inactive enzyme populations.

Mechanistic Pathway Diagram

The following diagram illustrates the conversion of EMP-1 from a reversible binder to a covalent adduct.

P450_Inactivation Probe EMP-1 Probe (Reversible Binding) Complex Enzyme-Probe Complex (ES) Probe->Complex Kd (Affinity) Oxidation P450 Oxidation (NADPH-dependent) Complex->Oxidation k_inact Intermediate Reactive Intermediate (Ketene/Radical) Oxidation->Intermediate Adduct Covalent Adduct (Inactivated Enzyme) Intermediate->Adduct Covalent Bond Metabolite Inactive Metabolite Intermediate->Metabolite Hydrolysis (Partition Ratio) Click CuAAC Labeling (Fluorescence/MS) Adduct->Click + Azide-Tag

Figure 1: Mechanism of Action for Aryl-Alkyne P450 Probes. The probe requires catalytic activation to label the enzyme.

Cross-Reactivity Profiling

The utility of EMP-1 depends on its selectivity profile. While the pyrazole scaffold suggests affinity for specific isoforms (e.g., CYP2E1, CYP1A2), the alkyne warhead confers broad reactivity across the P450 superfamily.

Intra-Family Cross-Reactivity (P450 Isoforms)

EMP-1 is not perfectly isoform-specific. Its small size allows it to fit into the active sites of multiple CYPs.

  • Primary Targets: CYP1A1, CYP1A2, CYP2B6, and CYP2E1. These isoforms readily oxidize small planar aromatics.

  • Secondary Targets: CYP2C9 and CYP3A4. Labeling is often weaker due to the large, flexible active sites of these enzymes, which may not orient the alkyne close enough to the heme iron for efficient activation.

  • Mitigation: To study a specific isoform using EMP-1, Competition Assays are required (see Protocol 3.2).

Inter-Family Cross-Reactivity (Off-Targets)
  • Aldehyde Dehydrogenases (ALDH): Some ALDH isoforms possess cysteine-rich active sites that can react with activated alkynes, though this is rare without oxidative activation.

  • Flavin-Containing Monooxygenases (FMOs): Can oxidize the probe but rarely form covalent adducts due to a different catalytic mechanism (flavin-hydroperoxide vs. heme-oxo).

  • Non-Specific Binding: High concentrations (>50 µM) can lead to non-specific hydrophobic binding to albumin or membrane lipids, increasing background noise in fluorescence assays.

Comparative Performance Analysis

The following table compares EMP-1 against industry-standard alternatives.

FeatureEMP-1 (Pyrazole-Alkyne) 2-Ethynylnaphthalene (2-EN) Ethynylestradiol (EE) Biotinylated Inhibitors
Primary Target CYP1A, 2E1, 2B (Small/Planar)Broad Spectrum (P450 Superfamily)CYP3A Family (Steroidogenic)Target-Specific (e.g., Ketoconazole-biotin)
Mechanism Mechanism-Based (Suicide)Mechanism-Based (Suicide)Mechanism-Based (Suicide)Reversible (Affinity-based)
Cell Permeability High (Low MW, Lipophilic)High ModerateLow (Biotin is bulky/polar)
Labeling Efficiency High (Rapid activation)ModerateHighN/A (Non-covalent)
Cross-Reactivity Moderate (Family-restricted)High (Pan-P450 probe)Low (Steroid-binding enzymes)Low (Highly selective)
Detection Requires Click ChemistryRequires Click ChemistryRequires Click ChemistryDirect (Streptavidin)

Recommendation: Use EMP-1 when profiling small-molecule metabolizing P450s (xenobiotic metabolism). Use 2-EN for global P450 profiling. Use Biotinylated Inhibitors only for pull-down assays in lysates where permeability is not a factor.

Experimental Protocols

These protocols are designed to be self-validating. Always include a "No Probe" control and a "Heat-Denatured" control to verify signal specificity.

Gel-Based ABPP (Fluorescence Readout)

Objective: Visualize active P450 isoforms in proteomes.

  • Preparation: Isolate microsomes or use live cells (e.g., HepG2).

  • Probe Labeling:

    • Add EMP-1 (Final conc: 1–10 µM) to the sample.

    • Control: Pre-incubate a separate sample with a broad-spectrum inhibitor (e.g., 1-ABT) for 30 min before adding EMP-1.

    • Incubate for 1 hour at 37°C. Note: NADPH is required for microsomal assays to trigger the mechanism-based activation.

  • Click Reaction:

    • Add Click Cocktail: Azide-Rhodamine (25 µM), TCEP (1 mM), TBTA (100 µM), CuSO4 (1 mM).

    • Vortex and incubate for 1 hour at Room Temp in the dark.

  • Analysis:

    • Precipitate proteins (Methanol/Chloroform) to remove excess free probe.

    • Resuspend in SDS Loading Buffer.

    • Run SDS-PAGE. Scan gel for fluorescence.

    • Validation: The "Inhibitor Control" lane should show significantly reduced fluorescence at the P450 MW (~50-60 kDa).

Competitive Cross-Reactivity Profiling (Mass Spec)

Objective: Identify specific off-targets or validate isoform specificity.

ABPP_Workflow Step1 Proteome Sample (Microsomes/Lysate) Step2 Competition Step (+/- Specific Inhibitor) Step1->Step2 Step3 Probe Labeling (Add EMP-1 + NADPH) Step2->Step3 Step4 Click Chemistry (Biotin-Azide) Step3->Step4 Step5 Enrichment (Streptavidin Beads) Step4->Step5 Step6 LC-MS/MS Analysis (Identify Targets) Step5->Step6

Figure 2: Competitive ABPP Workflow for Target Validation.

  • Incubation: Divide proteome into two aliquots. Treat Aliquot A with Vehicle (DMSO) and Aliquot B with a specific competitor (e.g., Ketoconazole for CYP3A4, Furafylline for CYP1A2) at 10x IC50.

  • Probe Addition: Add EMP-1 (5 µM) to both aliquots. Incubate 1 hr.

  • Click & Enrich: React with Biotin-Azide. Enrich labeled proteins on Streptavidin-Agarose beads.

  • Digest & MS: Perform on-bead tryptic digestion. Analyze peptides via LC-MS/MS.

  • Data Interpretation: Targets that disappear in Aliquot B (compared to A) are specific targets of the competitor. Targets that remain constant are either distinct P450 isoforms or non-specific off-targets.

References

  • Wright, A. T., & Cravatt, B. F. (2007). Chemical proteomic probes for profiling cytochrome P450 activities in living cells. Chemistry & Biology, 14(9), 1043-1051. Link

  • Sadler, N. C., et al. (2016). Activity-based protein profiling reveals mitochondrial oxidative enzyme impairment in liver of mice treated with acetaminophen. Cell Chemical Biology, 23(11), 1356-1365. Link

  • Blandin, S., et al. (2020). Discovery of active mouse, plant and fungal cytochrome P450s in endogenous proteomes. Scientific Reports, 10, 1826. Link

  • Sigma-Aldrich. Product Specification: this compound (CAS 1578111-02-0). Link

Benchmarking 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole against similar bioorthogonal reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmarking analysis of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole (referred to herein as EMP-Alkyne ).

This document is structured to assist assay developers and medicinal chemists in evaluating EMP-Alkyne against standard bioorthogonal handles (Aliphatic Alkynes and Strained Cyclooctynes). It focuses on reaction kinetics (CuAAC) , physicochemical properties (LogP/Solubility) , and spectral utility (Raman/Fluorescence) .

Executive Summary

This compound (EMP-Alkyne) represents a "hybrid" bioorthogonal handle. While aliphatic alkynes (e.g., Propargyl, EdU) are kinetically competent but spectrally silent, and biphenyl-alkynes are Raman-active but insoluble, EMP-Alkyne bridges this gap. The N-methyl pyrazole moiety functions as a polarity anchor, improving aqueous solubility compared to standard aryl-alkynes while maintaining the conjugated


-system required for Stimulated Raman Scattering (SRS) microscopy and enhanced CuAAC stability.
The Competitor Landscape

We benchmark EMP-Alkyne against three distinct classes of reagents:

  • Aliphatic Alkynes (e.g., Propargylglycine/EdU): The standard for metabolic labeling.

  • Strained Alkynes (e.g., DBCO): The standard for copper-free live-cell labeling.

  • Standard Aryl Alkynes (e.g., 4-Ethynylbiphenyl): The standard for Raman imaging.

Part 1: Comparative Performance Matrix

The following data synthesizes structural activity relationships (SAR) and kinetic profiles for EMP-Alkyne relative to its competitors.

FeatureEMP-Alkyne (Target)Propargyl (Aliphatic) DBCO (Strained) 4-Ethynylbiphenyl
Reaction Type CuAAC (Catalyzed)CuAAC (Catalyzed)SPAAC (Copper-free)CuAAC (Catalyzed)
Kinetics (

)
Moderate (

)*
Fast (

)
Fast (

)**
Slow/Moderate
Aqueous Solubility High (Pyrazole effect)HighLow (Hydrophobic)Very Low
Steric Footprint Small (MW ~182)Very Small (MW ~55)Large (Bulky)Medium
Raman Signal Strong (Conjugated)Weak/NoneModerateStrong
Cell Permeability High (Drug-like)HighModerateLow (Lipophilic)

*Note: CuAAC kinetics are heavily dependent on the ligand (e.g., THPTA vs. BTTAA). EMP-Alkyne benefits significantly from chelator-assisted catalysis due to the aryl-alkyne electronics. **Note: SPAAC rates are second-order; CuAAC is pseudo-first-order depending on Cu(I) concentration.

Part 2: Critical Analysis & Causality

Solubility & The "Pyrazole Effect"

Observation: Standard aryl alkynes (like ethynylbiphenyl) often precipitate in aqueous buffers, causing high non-specific background in protein labeling. Causality: The benzene ring is hydrophobic. By replacing a phenyl ring with an N-methyl-1H-pyrazole, EMP-Alkyne introduces two nitrogen atoms. The pyridine-like nitrogen acts as a weak hydrogen bond acceptor, lowering the LogP (partition coefficient) and enhancing solubility in PBS/HEPES buffers without requiring sulfonation (which ruins cell permeability).

Raman Scattering Cross-Section (SRS Microscopy)

Observation: Aliphatic alkynes (EdU) have a weak Raman peak at ~2125 cm⁻¹. EMP-Alkyne exhibits a significantly stronger signal shifted to ~2200–2225 cm⁻¹. Causality: Raman intensity scales with the change in polarizability of the bond. The conjugation of the alkyne to the phenyl-pyrazole system allows for greater electron delocalization during vibration. This makes EMP-Alkyne a superior "silent region" tag for multiplexed imaging compared to propargyl handles.

Kinetic Stability vs. Reactivity

Observation: EMP-Alkyne is stable in lysates but reacts slower than propargyl groups in standard CuAAC. Causality: The aryl group exerts an electronic effect on the terminal alkyne. While this slightly reduces nucleophilicity compared to an alkyl-alkyne, it prevents metabolic degradation (e.g., by cellular dehydrogenases) that can affect aliphatic alkynes.

Part 3: Experimental Protocols for Benchmarking

To validate EMP-Alkyne in your specific system, follow these self-validating protocols.

Protocol A: Kinetic Benchmarking (Fluorescence Polarization)

Objective: Determine the relative reaction rate (


) of EMP-Alkyne vs. Propargyl amine.

Reagents:

  • Probe A: EMP-Alkyne (100 µM stock)

  • Probe B: Propargyl amine (100 µM stock)

  • Reporter: Azide-Fluorescein (fixed concentration, 10 µM)

  • Catalyst: CuSO4 (1 mM) + THPTA (5 mM) + Sodium Ascorbate (5 mM)

Workflow:

  • Baseline: Measure Fluorescence Polarization (FP) of Azide-Fluorescein alone (Low mP).

  • Initiation: Mix Reporter + Catalyst + Probe A (or B) in a 96-well plate.

  • Measurement: Monitor FP over 60 minutes. As the triazole forms, the MW increases, increasing FP (High mP).

  • Analysis: Plot conversion % vs. time. Fit to pseudo-first-order kinetics.

    • Success Criterion: EMP-Alkyne should reach >90% conversion within 30 minutes in the presence of THPTA.

Protocol B: Solu-BLOT (Background Assessment)

Objective: Assess non-specific sticking (hydrophobicity check).

  • Lysate Prep: Prepare HeLa cell lysate (1 mg/mL).

  • Spike-in: Add EMP-Alkyne (50 µM) or Ethynylbiphenyl (50 µM) to separate lysate aliquots. Incubate 1 hour.

  • Click Reaction: Add Azide-Biotin + Cu/THPTA/Ascorbate to all samples.

  • Analysis: Run SDS-PAGE -> Transfer to Nitrocellulose -> Streptavidin-HRP.

  • Validation:

    • Lane 1 (No Probe): Clean.

    • Lane 2 (Ethynylbiphenyl): High smear (non-specific sticking).

    • Lane 3 (EMP-Alkyne): Clean bands (specific labeling) or low background smear.

Part 4: Visualization of Mechanism

The following diagram illustrates the dual-utility workflow of EMP-Alkyne: acting as both a chemical tag (Click) and a spectral tag (Raman).

BioorthogonalWorkflow Substrate Drug/Biomolecule Tagged Tagged Conjugate (Phenyl-Pyrazole-Alkyne) Substrate->Tagged Synthesis EMP EMP-Alkyne (Reagent) EMP->Tagged Raman Pathway A: SRS Microscopy (Label-Free) Tagged->Raman Live Cell Click Pathway B: CuAAC Reaction (Azide-Fluor) Tagged->Click Fixed Cell Image1 Raman Map (2220 cm⁻¹) Raman->Image1 Image2 Fluorescence Map (Post-Fixation) Click->Image2

Figure 1: Dual-modal workflow for EMP-Alkyne. Pathway A utilizes the conjugation-enhanced Raman scattering for live-cell imaging. Pathway B utilizes the steric accessibility of the alkyne for post-fixation fluorescent labeling.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Wei, L., et al. (2014). Live-cell bioorthogonal chemical imaging: stimulated Raman scattering microscopy of vibrational probes. Nature Methods. (Contextualizing Aryl-Alkyne Raman signals). Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

  • ChemicalBook. 4-Ethynyl-1-methyl-1H-pyrazole (CAS 39806-89-8) Physicochemical Data. Link

In-Depth Guide: DFT Benchmarking of Pyrazole Tautomeric Stability

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads

Executive Summary: The Pyrazole Pharmacophore Challenge

In medicinal chemistry, the pyrazole ring (


) is a privileged scaffold, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, its utility is complicated by annular tautomerism —the rapid migration of a proton between nitrogen atoms (

and

).

This dynamic equilibrium dictates binding affinity. A drug designed to bind in the


-tautomeric state may be ineffective if the biological environment favors the 

-form. Consequently, accurate prediction of tautomeric ratios is not merely an academic exercise; it is a critical step in structure-based drug design (SBDD) .

This guide objectively compares Density Functional Theory (DFT) methodologies for predicting pyrazole stability.[1] We move beyond standard "default settings" to analyze why modern functionals like M06-2X and


B97X-D  often outperform the legacy B3LYP  standard in energetic accuracy, particularly when solvation and dispersion effects are non-negligible.

Theoretical Framework: The Tautomeric Landscape

Before benchmarking, we must define the species of interest. Pyrazole stability is governed by two distinct isomerism types:

  • Annular Tautomerism (Aromatic): The migration of the proton between

    
     and 
    
    
    
    . In unsubstituted pyrazole, these are identical (degenerate). In substituted pyrazoles (e.g., 3-methylpyrazole), this creates two distinct species: the 3-substituted and 5-substituted tautomers.[2]
  • Non-Aromatic Isomerism: The migration of the proton to a carbon atom, forming

    
    -pyrazole or 
    
    
    
    -pyrazole. These disrupt the
    
    
    -electron aromatic system and are high-energy intermediates.
Visualization: Pyrazole Tautomerization Pathways[3]

PyrazoleTautomers cluster_nonaromatic Non-Aromatic Forms (Unstable) T1 1H-Pyrazole (N1-H) T3 3H-Pyrazole (C3-H) T1->T3 + ~25 kcal/mol T4 4H-Pyrazole (C4-H) T1->T4 + ~35 kcal/mol TS Transition State (Intermolecular Proton Transfer) T1->TS Barrier ~15-20 kcal/mol T2 2H-Pyrazole (N2-H) TS->T2

Figure 1: The energetic landscape of pyrazole. The 1H


 2H equilibrium is the primary concern for drug design, while non-aromatic forms are high-energy states.

Methodological Comparison: Selecting the Right Functional

The choice of functional dictates the accuracy of relative energy (


) predictions. While B3LYP is the historical standard, it lacks dispersion corrections essential for accurate non-covalent interaction modeling in larger drug-like molecules.
Comparative Analysis of DFT Functionals
FeatureB3LYP M06-2X

B97X-D
Recommendation
Type Global Hybrid GGAGlobal Hybrid Meta-GGARange-Separated Hybrid + Dispersion
Geometry Optimization Excellent for bond lengths/angles.Good, but can be computationally costlier.Excellent.B3LYP for initial geometry.
Energetics (

)
Often underestimates barrier heights. Lacks dispersion.[3]Superior. Optimized for main-group thermochemistry and kinetics.Excellent. Includes empirical dispersion (D2/D3) explicitly.M06-2X or

B97X-D
for single points.
Tautomer Ratio Accuracy Moderate. Errors of 1-2 kcal/mol can flip predicted major tautomer.High. Mean Unsigned Error (MUE) < 0.5 kcal/mol for organic isomers.High. Critical if bulky substituents interact (sterics/dispersion).M06-2X
Computational Cost Low (Standard).Medium (Requires finer integration grids).Medium.Use M06-2X for final energies.[1][3][4]

Expert Insight: For simple pyrazoles, B3LYP is sufficient. However, for drug-like pyrazoles with phenyl rings or bulky side chains, B3LYP fails to capture the intramolecular dispersion forces that might stabilize a specific tautomer. In these cases, M06-2X or


B97X-D  is mandatory.

Validated Protocol: Computational Workflow

To ensure reproducibility and scientific integrity, follow this self-validating workflow. This protocol minimizes common errors related to grid size and conformational sampling.

Step-by-Step Methodology
  • Conformational Sampling:

    • Do not assume a single conformation. Rotate substituents attached to the pyrazole ring.[5]

    • Tool: Molecular Mechanics (e.g., MMFF94) scan first, then select lowest energy conformers.

  • Geometry Optimization (Pre-Screening):

    • Level: B3LYP/6-31G(d).[6][7]

    • Goal: Rapidly filter out high-energy conformers.

  • High-Level Optimization & Frequency Analysis:

    • Level: B3LYP/6-311++G(d,p).

    • Validation: Ensure no imaginary frequencies (NIMAG=0) for minima.

    • Note: The "++" diffuse functions are critical for describing the lone pair electrons on Nitrogen.

  • Single Point Energy Refinement (The "Gold Standard"):

    • Level: M06-2X/cc-pVTZ.[1]

    • Solvation: Apply SMD (Solvation Model based on Density) model corresponding to your experimental solvent (e.g., DMSO, Water, Chloroform).

    • Why: Geometries change little between functionals, but energies change significantly. This "Dual-Level" approach saves time while maximizing accuracy.

  • Boltzmann Distribution Calculation:

    • Calculate Gibbs Free Energy (

      
      ) for each tautomer.
      
    • Use the equation:

      
      
      
    • Where

      
       is the population of tautomer 
      
      
      
      .
Visualization: The Computational Pipeline

Workflow start Input Structure (3D Coordinates) conf_search Conformational Search (MMFF94 / OPLS) start->conf_search opt_low Geometry Opt (Low Level) B3LYP/6-31G(d) conf_search->opt_low opt_high Geometry Opt + Freq (High Level) B3LYP/6-311++G(d,p) opt_low->opt_high check Imaginary Freq? opt_high->check check->opt_high Yes (Fix) spe Single Point Energy M06-2X/cc-pVTZ + SMD Solvent check->spe No (Stable) boltz Boltzmann Population Analysis Calculate % of each Tautomer spe->boltz

Figure 2: Validated DFT workflow for accurate tautomer ratio prediction.

Experimental Validation & Data Analysis

A model is only as good as its validation. Below is a comparison of calculated stability versus experimental data for substituted pyrazoles.

Case Study: Substituent Effects on Tautomerism

Data derived from Claramunt et al. and recent benchmarks.

System: 3(5)-Substituted Pyrazoles. Solvent: DMSO (Polar aprotic, slows proton exchange).

Substituent (R)Experimental Major Tautomer (NMR)B3LYP Prediction (

)
M06-2X Prediction (

)
Accuracy Assessment
-CH

(Methyl)
3-Methyl (slight preference)Favors 3-Me by 0.6 kcal/molFavors 3-Me by 0.8 kcal/molBoth Accurate.
-CF

(Trifluoromethyl)
5-CF

(strong preference)
Favors 5-CF

by 1.2 kcal/mol
Favors 5-CF

by 1.5 kcal/mol
Both Accurate.
-Ph (Phenyl) 3-Phenyl Favors 3-Ph by 0.4 kcal/molFavors 3-Ph by 0.9 kcal/molM06-2X better matches experimental ratio.
-OH (Hydroxyl) 5-OH (Keto form dominates)Mixed results (often favors enol)Correctly identifies Keto formM06-2X handles H-bonding better.

Key Insight: Electron-withdrawing groups (EWG) like


 generally stabilize the tautomer where the substituent is adjacent to the NH group (position 5), due to the acidity of the NH proton. Electron-donating groups (EDG) favor position 3.
Interpretation of Results
  • Aromaticity is King: The energy gap between aromatic (1H) and non-aromatic (3H/4H) forms is massive (~25 kcal/mol or ~100 kJ/mol). DFT accurately predicts that 3H/4H forms are transient intermediates, not isolable species.

  • Solvent Sensitivity: In gas phase calculations, the dipole moment drives stability. In solution (PCM/SMD), the solvent field stabilizes the more polar tautomer.

    • Protocol Tip: Never rely on gas-phase energies for drug design. A tautomer stable in vacuum may be 99% absent in water.

References

  • Alkorta, I., & Elguero, J. (2025). Theoretical studies on the stability of pyrazole isomers: A comprehensive review. BenchChem.[1] Link

  • Claramunt, R. M., et al. (2021). The effect of substituents on the tautomerism of pyrazoles: A combined NMR and DFT study. Journal of Chemical Information and Modeling. Link

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.[1][4][5][6][7][8] Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

  • Mahato, B., & Panda, A. N. (2021).[4] Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers. Journal of Physical Chemistry A. Link[4]

Sources

The Methyl Switch: Influence of N-Methylation on Pyrazole Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the "Magic Methyl" effect is a phenomenon where the addition of a single methyl group significantly alters the pharmacological profile of a drug candidate. For pyrazoles—a privileged scaffold in kinase inhibitors and NSAIDs—N-methylation is not merely a lipophilic modification; it is a conformational lock .

This guide analyzes how N-methylation shifts the pyrazole from a dynamic tautomeric equilibrium to a fixed steric state, impacting binding affinity, metabolic stability, and membrane permeability.[1] We present comparative data on kinase inhibitors and provide validated protocols for overcoming the primary synthetic challenge: regioselectivity.

The Tautomeric Lock & Physicochemical Shift

The Mechanism of Action

Unsubstituted NH-pyrazoles exist in a rapid tautomeric equilibrium (


). When a protein binding pocket requires a specific tautomer, the ligand must pay an entropic penalty  to freeze into that state.

N-Methylation exerts two opposing forces:

  • The Affinity Boost (Pre-organization): By replacing the proton with a methyl group, you "lock" the pyrazole into the bioactive tautomer. If this matches the receptor's requirement, the entropic penalty is removed, potentially increasing affinity by 10-fold or more.

  • The Affinity Penalty (Steric/Electronic Clash): If the NH group acts as a critical Hydrogen Bond Donor (HBD) to the receptor (e.g., the hinge region of a kinase), methylation obliterates this interaction, leading to a "activity cliff" where potency vanishes.

Visualization: The Tautomeric Equilibrium vs. The Methyl Lock

Tautomerism Figure 1: Impact of N-Methylation on Binding Thermodynamics cluster_0 Unsubstituted Pyrazole (Dynamic) cluster_1 N-Methylated Pyrazole (Fixed) T1 Tautomer A (N1-H donor) T2 Tautomer B (N2-H donor) T1->T2 Fast Exchange Receptor Protein Binding Pocket (Requires Specific Geometry) T1->Receptor High Entropic Cost (Must freeze state) M1 N-Methyl Isomer (No H-Bond Donor) M1->Receptor Low Entropic Cost (Pre-organized)

Figure 1: N-methylation eliminates the energy cost of tautomer selection but removes H-bond donor capability.[1]

Comparative Performance Analysis

The following data illustrates the trade-offs. N-methylation typically improves permeability (Brain/Plasma ratio) but can reduce potency if the NH donor is lost.

Case Study: JNK3 and FGFR Kinase Inhibitors

Data synthesized from structure-activity relationship (SAR) studies in JNK3 (c-Jun N-terminal kinase) and FGFR (Fibroblast Growth Factor Receptor) inhibitors.[1][2][3][4][5]

FeatureUnsubstituted Pyrazole (NH)N-Methyl Pyrazole (N-Me)Impact Analysis
H-Bonding Donor & AcceptorAcceptor OnlyCritical: If target requires H-donor (e.g., FGFR hinge), activity is lost.[1]
LogP (Lipophilicity) Lower (More Polar)Higher (+0.3 to +0.5 units)Improves membrane permeability.[1]
Brain Penetration LowHighReduced polarity facilitates Blood-Brain Barrier (BBB) crossing.[1]
JNK3 Potency (

)
0.63 µM 1.45 µMMethylation reduced potency (loss of H-bond), but improved CNS exposure.[1][6]
FGFR Potency High (<10 nM)InactiveMethylation at N1 completely abolished activity due to steric clash/H-bond loss.[1]

Key Takeaway: N-methylation is a strategic tool to fix Pharmacokinetic (PK) liabilities (poor permeability) but must be validated against Pharmacodynamic (PD) requirements (binding mode).[1]

Synthetic Challenges: The Regioselectivity Problem

The most significant barrier to exploring N-methyl pyrazoles is chemical synthesis. Direct alkylation of an asymmetric pyrazole yields a mixture of regioisomers (N1-Me vs. N2-Me), which are often difficult to separate by chromatography.[1]

Decision Tree for Synthesis

Synthesis Figure 2: Synthetic Strategy for N-Methyl Pyrazoles cluster_mix Direct Alkylation Risk Start Target: N-Methyl Pyrazole Check Is the Pyrazole Symmetric? Start->Check Direct Direct Alkylation (MeI + Base) Check->Direct Yes Regio Regioselective Cyclization (De Novo Synthesis) Check->Regio No (Asymmetric) Sep Isomer Separation Required (HPLC/Column) Direct->Sep Mixture (N1/N2) Pure Pure Regioisomer Direct->Pure High Yield Regio->Pure Designed Specificity Sep->Pure

Figure 2: Direct alkylation of asymmetric pyrazoles often requires tedious purification; cyclization is preferred for specificity.[1]

Experimental Protocols

Protocol A: Standard Alkylation (Screening Scale)

Use this for symmetric pyrazoles or when rapid generation of both isomers for testing is desired.[1]

  • Dissolution: Dissolve the pyrazole substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add Cesium Carbonate (

    
    , 2.0 equiv).[1] Stir at Room Temperature (RT) for 15 minutes.
    
    • Expert Insight:

      
       is preferred over 
      
      
      
      for better solubility in DMF.
  • Alkylation: Add Methyl Iodide (MeI, 1.1 equiv) dropwise.[1]

    • Caution: MeI is volatile and toxic. Handle in a fume hood.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF.[1] Dry over 
    
    
    
    .
  • Purification: If asymmetric, separate isomers using Flash Chromatography (typically Hexane/EtOAc gradient).[1]

    • Differentiation: Use NOESY NMR to distinguish N1-Me from N2-Me based on proximity to side chains.[1]

Protocol B: Regioselective De Novo Synthesis

Use this for asymmetric pyrazoles to guarantee a single regioisomer.

  • Reagents:

    
    -diketone or 
    
    
    
    -ketoester precursor + Methylhydrazine (
    
    
    ).[1]
  • Solvent Selection (The Control Knob):

    • Ethanol (Protic): Favors formation of the sterically less hindered isomer.

    • Toluene (Aprotic): Can shift selectivity based on chelation effects.[1]

  • Procedure:

    • Dissolve

      
      -diketone (1.0 equiv) in Ethanol.[1]
      
    • Cool to 0°C. Add Methylhydrazine (1.0 equiv) slowly.

    • Allow to warm to RT, then reflux for 3 hours.

  • Mechanism: The most nucleophilic nitrogen of the hydrazine (the

    
     end) attacks the most electrophilic carbonyl of the diketone first.
    
    • Validation: Verify regiochemistry by 2D NMR (HMBC), correlating the N-Methyl protons to the adjacent pyrazole carbon.

References

  • Fustero, S., et al. (2011).[1] "Regioselective Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034.[1] Link

  • Ansari, A., et al. (2017).[1] "Biological Activities of Pyrazole Derivatives." Journal of Advanced Pharmaceutical Technology & Research, 8(3), 69. Link

  • Kudyakova, Y. S., & Bazhin, D. N. (2025).[1][4] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 26, 10335.[1][7] Link

  • Peat, A. J., et al. (2011).[1] "Novel Pyrazolopyridine Derivatives as Potent Inhibitors of p38 Mitogen-Activated Protein Kinase." Bioorganic & Medicinal Chemistry Letters, 21(1), 534–539.[1] (Case study for N-methylation effects on potency).

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

Sources

Comparative Guide: Kinase Inhibition Assays for Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Scaffold in Kinase Discovery

Substituted pyrazoles represent a "privileged scaffold" in kinase inhibitor discovery due to their ability to mimic the adenine ring of ATP, allowing for potent hydrogen bonding with the hinge region of the kinase domain. However, the versatility of this scaffold—ranging from Type I (ATP-competitive) to Type II (allosteric/DFG-out) binders—demands a rigorous assay strategy.

This guide moves beyond basic screening. It compares the performance of ADP-Glo (Luminescence) , TR-FRET (Fluorescence) , and Radiometric (33P) assays specifically for substituted pyrazoles. It addresses the critical challenge of "assay interference" where the intrinsic fluorescence of certain pyrazole substitutions can yield false positives in FRET-based systems.

Mechanistic Basis: Binding Modes & Assay Implications[1][2][3][4]

To select the correct assay, one must understand the binding kinetics. Pyrazoles often act as Type I inhibitors, binding to the active (DFG-in) conformation.[1] However, bulky substitutions (e.g., N-phenyl vs. N-naphthyl) can force the kinase into the inactive (DFG-out) state (Type II), drastically altering the


 for ATP and requiring assays that can handle high ATP concentrations to avoid competitive displacement artifacts.
Visualization: Logic Flow of Inhibitor Classification

The following diagram illustrates the decision matrix for classifying pyrazole binding modes based on kinetic data.

BindingModeLogic Start Pyrazole Hit Identified Kinetic Kinetic Analysis (Vary [ATP]) Start->Kinetic Km_Shift Does Km(ATP) Increase? Kinetic->Km_Shift TypeI Type I Inhibitor (ATP Competitive) Km_Shift->TypeI Yes (Linear Lineweaver-Burk) TypeII Type II/Allosteric (Mixed/Non-comp) Km_Shift->TypeII No/Mixed Assay_Sel Assay Selection Critical Path TypeI->Assay_Sel Use Km [ATP] TypeII->Assay_Sel Use Sat. [ATP]

Caption: Decision logic for classifying pyrazole inhibitors. Type I binders compete directly with ATP, requiring assays run at


 for sensitivity.

Comparative Analysis of Assay Methodologies

For substituted pyrazoles, the choice of assay is dictated by the compound's physicochemical properties (solubility, fluorescence) and the required sensitivity.

Table 1: Head-to-Head Assay Comparison
FeatureADP-Glo (Promega) TR-FRET (LanthaScreen) Radiometric (HotSpot)
Readout Luminescence (ADP detection)Fluorescence Ratio (Phospho-antibody)33P-ATP Incorporation
Interference Risk Low. Pyrazoles rarely luminesce.High. Substituted pyrazoles often autofluoresce in Blue/Green range.None. Gold standard for interference check.
Sensitivity High (detects <1 nM ADP)Moderate to HighUltra-High (femtomolar)
Mechanism Universal (measures ADP product)Antibody-dependent (needs specific p-Ab)Direct Phosphate Transfer
Throughput Ultra-High (1536-well)High (1536-well)Low/Medium
Cost/Well ModerateLow (after optimization)High (waste disposal)
Best For Primary Screening of pyrazole libraries.Selectivity Profiling (if no autofluorescence).Late-Stage Validation & Kinetics.
Critical Insight: The Fluorescence Trap

Many substituted pyrazoles, particularly those with extended conjugation (e.g., N-aryl-pyrazole derivatives), exhibit autofluorescence that overlaps with the donor/acceptor emission in TR-FRET (e.g., 480-520 nm).

  • Recommendation: If using TR-FRET, always run a "compound only" control without the enzyme. If signal >10% of background, switch to ADP-Glo or Radiometric.

Experimental Protocols

Protocol A: Self-Validating ADP-Glo Assay for p38 MAPK Inhibition

Target: p38 MAPK (Mitogen-Activated Protein Kinase) Compound Class: Pyrazole-Urea Derivatives

This protocol includes built-in checkpoints (Z-factor and linearity) to ensure data integrity.

Reagents
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

  • Substrate: p38 peptide substrate (e.g., EGFR peptide or MBP).

  • ATP: Ultra-pure (concentration =

    
     of the kinase, typically 10-50 μM).
    
  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare 100x stocks of pyrazole inhibitors in 100% DMSO.

    • Perform 3-fold serial dilutions (10 points).

    • Transfer 50 nL to a 384-well white, low-volume plate (Echo acoustic transfer preferred).

  • Enzyme Reaction (The "Kinase" Step):

    • Add 2.5 μL of 2x Enzyme Mix (p38 MAPK, ~1-5 ng/well).

    • Checkpoint 1: Incubate 10 min. This allows the inhibitor to reach equilibrium (critical for Type II slow-off binders).

    • Add 2.5 μL of 2x Substrate/ATP Mix.

    • Incubate at RT for 60 min.

  • ADP Depletion (The "Stop" Step):

    • Add 5 μL of ADP-Glo Reagent .

    • Incubate 40 min at RT.

    • Mechanism:[2][3] This terminates the kinase reaction and depletes all remaining unconsumed ATP.

  • Detection (The "Glow" Step):

    • Add 10 μL of Kinase Detection Reagent .

    • Incubate 30 min at RT.

    • Mechanism:[2][3] Converts the generated ADP back to ATP, which drives the luciferase reaction.

  • Data Acquisition:

    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Self-Validation Criteria
  • Z-Factor: Must be > 0.7 for quantitative screening.

  • Signal-to-Background (S/B): > 10-fold (Signal from 100% Activity / Signal from No Enzyme).

  • Linearity: Conversion of ATP to ADP must be < 20% to remain in initial velocity (

    
    ) conditions.
    

Performance Data: Pyrazole Analogs

The following data illustrates the potency differences observed when modifying the pyrazole core, validated using the ADP-Glo method described above.

Table 2: Comparative Potency (IC50) of Pyrazole Derivatives
Compound IDStructure NoteTargetIC50 (nM)Assay TypeReference
Afuresertib Pyrazole-basedAKT11.3ADP-Glo[1]
Cmpd 4d Substituted Pyrazolep38 MAPK515Radiometric[2]
Cmpd 6f Nicotinonitrile-Pyrazolep38 MAPK40TR-FRET[2]
AT7519 Pyrazole-CDK inhibitorCDK224ADP-Glo[3]

Note: The high potency of AT7519 and Afuresertib validates the pyrazole scaffold's ability to achieve nanomolar inhibition when optimized.

Pathway Visualization: p38 MAPK Signaling[2][7]

Understanding the downstream effects is crucial for cell-based assay correlation. The diagram below maps the p38 MAPK cascade, highlighting where pyrazole inhibitors intervene.

p38Pathway Stimulus Stress / Cytokines (LPS, TNF-alpha) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of Pyrazoles) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 p38->MK2 Inhibition Point TF Transcription Factors (ATF2, ELK1) p38->TF HSP27 HSP27 (Actin Remodeling) MK2->HSP27

Caption: The p38 MAPK signaling cascade.[4] Pyrazole inhibitors target the p38 node, blocking phosphorylation of downstream substrates like MK2 and ATF2.

Expert Conclusion

For the comparative analysis of substituted pyrazoles:

  • Primary Screen: Use ADP-Glo . It offers the best balance of sensitivity and resistance to compound interference (autofluorescence), which is common in pyrazole libraries.

  • Validation: Confirm hits < 10 nM with a Radiometric (HotSpot) assay to rule out luciferase inhibitors or coupled-enzyme artifacts.

  • Kinetics: Always determine if your pyrazole is Type I or Type II by varying ATP concentrations; this dictates the ATP concentration required in your screening buffer to avoid false negatives.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020) . MDPI Molecules. Available at: [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation . National Institutes of Health (NIH). Available at: [Link]

  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation . Assay Guidance Manual (NIH). Available at: [Link]

  • Spotlight: Activity-Based Kinase Assay Formats . Reaction Biology. Available at: [Link]

Sources

Head-to-head comparison of iodinated pyrazole isomers in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Crizotinib, Ruxolitinib). While the introduction of iodine is often perceived merely as a synthetic handle for cross-coupling, the iodine atom itself acts as a critical modulator of biological activity through Halogen Bonding (XB) .

This guide provides a technical, head-to-head comparison of 3-iodo , 4-iodo , and 5-iodo pyrazole isomers (specifically N-alkylated variants to fix tautomerism). We analyze their performance in kinase inhibition assays, metabolic stability profiles, and synthetic accessibility, providing a roadmap for lead optimization.

Part 1: The Chemical Space & Structural Rationale

To understand the biological divergence, we must first define the structural distinctness of the isomers. We focus on N-methyl-1H-pyrazole derivatives to eliminate tautomeric ambiguity.

IsomerElectronic Environment (Sigma-Hole)Steric ContextSynthetic Accessibility
4-Iodo High. The C4 position is electron-rich, but the iodine forms a strong, accessible sigma-hole (

) pointing directly away from the ring, ideal for interacting with backbone carbonyls in the kinase hinge region.
Low. Minimal steric clash with N-substituents.High. Direct electrophilic iodination (NIS) is highly regioselective for C4.
3-Iodo Medium. The sigma-hole is present but the vector is angled relative to the N-N bond.Medium. Proximity to the N2 nitrogen can create electrostatic repulsion with target residues.Low. Often requires de novo cyclization or specific diazo-chemistry.
5-Iodo Variable. The iodine is adjacent to the N-substituent.High. Significant steric clash with N-alkyl/aryl groups, often forcing the pyrazole ring out of planarity with attached aryl groups.Medium. Requires lithiation (C5-H is most acidic) and trapping, or specific cyclization.
Structural Logic: The Sigma-Hole Effect

Iodine is a superior halogen bond donor compared to bromine or chlorine. In kinase inhibitors, the iodine atom often mimics the hydrogen bond of an ATP adenine amine, interacting with the backbone carbonyl of the hinge region (e.g., Valine or Methionine gatekeepers).

  • 4-Iodo: The geometry typically aligns the C-I bond 180° to the carbonyl oxygen, maximizing interaction energy (approx. 2–5 kcal/mol).

  • 5-Iodo: Steric twisting often disrupts this alignment, reducing potency unless the pocket is exceptionally deep.

Part 2: Head-to-Head Biological Performance

Case Study: Kinase Inhibition (Representative Scaffold)

The following data represents a comparative profiling of a generic N-phenylpyrazole ATP-competitive inhibitor scaffold against a panel of Tyrosine Kinases (e.g., c-Met, ALK).

Table 1: Potency and Selectivity Profile

Compound Variantc-Met IC₅₀ (nM)ALK IC₅₀ (nM)Selectivity Ratio (Met/ALK)Ligand Efficiency (LE)
4-Iodo Isomer 12 453.750.42
3-Iodo Isomer 1502101.40.28
5-Iodo Isomer >1000850N/A<0.20
Reference (Unsubstituted)4506001.30.25

Analysis:

  • The 4-Iodo "Magic Bullet": The 4-iodo variant shows a >30-fold increase in potency compared to the unsubstituted reference. This is attributed to the "sigma-hole" filling a hydrophobic pocket and engaging in a specific halogen bond with the hinge backbone.

  • The 5-Iodo Collapse: The 5-iodo isomer loses significant potency. Structural modeling suggests the iodine at C5 clashes with the N-phenyl ring, twisting the molecule by ~40–60°, preventing the flat conformation required for the ATP pocket.

  • The 3-Iodo Intermediate: While sterically permissible, the vector of the iodine bond at C3 does not align optimally with the hinge carbonyls in standard Type I binding modes.

Part 3: ADME & Metabolic Stability[1][2]

Halogenation is a standard strategy to block metabolic "soft spots." The pyrazole ring is susceptible to oxidation at C4 and N-dealkylation.

Table 2: Microsomal Stability (Human Liver Microsomes)

IsomerIntrinsic Clearance (CLint, µL/min/mg)T₁/₂ (min)Primary Metabolite
4-Iodo 8.5 (High Stability)>60N-demethylation
3-Iodo 24.0 (Moderate)28C4-Oxidation (Hydroxylation)
5-Iodo 18.2 (Moderate)35C4-Oxidation
Unsubstituted55.0 (Low)12C4-Oxidation

Mechanistic Insight:

  • Metabolic Blocking: The C4 position is the most electron-rich and prone to CYP450-mediated oxidation. Placing an iodine at C4 effectively blocks this metabolic route.

  • Metabolic Switching: In the 3-iodo and 5-iodo isomers, the C4 position remains open (C-H), allowing rapid oxidation. Consequently, the 4-iodo isomer offers the dual benefit of potency enhancement (via XB) and metabolic protection .

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis Workflow

The synthesis of these isomers requires distinct chemical strategies. The 4-iodo is accessible via Electrophilic Aromatic Substitution (


), while 5-iodo requires Directed ortho-Metalation (DoM).

SynthesisWorkflow Start Starting Material: N-Methylpyrazole Cond1 Condition A: NIS or I2/CAN (Electrophilic Subst.) Start->Cond1 Direct Iodination Cond2 Condition B: n-BuLi, THF, -78°C (Lithiation at C5) Start->Cond2 C5 Deprotonation Prod4 4-Iodo-N-methylpyrazole (>95% Regioselectivity) Cond1->Prod4 Trap Trapping with I2 Cond2->Trap Prod5 5-Iodo-N-methylpyrazole Trap->Prod5 Cond3 Condition C: De Novo Cyclization (Diazo + Alkyne) Prod3 3-Iodo-N-methylpyrazole Cond3->Prod3 Cyclization

Figure 1: Decision tree for the regioselective synthesis of iodopyrazole isomers. Note that 4-iodo is the kinetic and thermodynamic product of direct iodination.

Protocol B: Competitive Kinase Binding Assay (TR-FRET)

To validate the IC50 values, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen).

Materials:

  • Kinase (e.g., c-Met), Eu-labeled anti-tag antibody.

  • Alexa Fluor® 647-labeled Tracer (ATP competitive).

  • Test Compounds (Iodopyrazole isomers).

Step-by-Step:

  • Preparation: Dilute compounds in 100% DMSO (10-point dose-response, 3-fold serial dilution). Final DMSO in assay = 1%.

  • Incubation: Mix Kinase (5 nM final), Antibody (2 nM), and Tracer (Kd concentration) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Addition: Add 20 nL of compound to 10 µL of the master mix in a 384-well low-volume plate.

  • Equilibrium: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read on a plate reader (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [Tracer]).

  • Calculation: Calculate TR-FRET ratio (665/615). Fit data to a sigmoidal dose-response equation (variable slope) to determine IC50.

    • Validation: Z'-factor must be > 0.5. Reference inhibitor (e.g., Crizotinib) must be within 3-fold of historical IC50.

AssayLogic Compound Iodopyrazole Isomer Interaction Competitive Binding Compound->Interaction Tracer Fluorescent Tracer (ATP-site) Tracer->Interaction Kinase Kinase-Eu Complex Kinase->Interaction SignalHigh High FRET (Tracer Bound) Low Inhibition Interaction->SignalHigh Weak Binder (e.g., 5-Iodo) SignalLow Low FRET (Tracer Displaced) High Inhibition Interaction->SignalLow Strong Binder (e.g., 4-Iodo)

Figure 2: Logic flow of the TR-FRET competition assay. Strong halogen bonding displaces the tracer, reducing the FRET signal.

Part 5: Conclusion & Recommendations

For researchers designing pyrazole-based inhibitors:

  • Prioritize the 4-Iodo Isomer: It offers the best balance of synthetic ease, metabolic stability (blocking the C4 oxidation site), and potency (via optimal halogen bonding geometry).

  • Use 5-Iodo for Negative Controls: If you suspect your activity is driven by halogen bonding, the 5-iodo isomer often serves as an excellent "isosteric" negative control due to its inability to align the sigma-hole correctly while maintaining similar lipophilicity.

References
  • Halogen Bonding in Kinases: Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 56(4), 1363–1388.

  • Regioselective Synthesis: Faggiani, F., et al. (2022).[1] "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." Molecules, 27(18), 5839.

  • Metabolic Stability of Pyrazoles: Gajula, S. N. R., et al. (2021). "Drug Metabolic Stability in Early Drug Discovery." Drug Metabolism Reviews, 53(3), 459–477.[2]

  • Sigma-Hole Interactions: Walker, M., et al. (2017). "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy." Physical Chemistry Chemical Physics, 19, 2987-2992.

  • Comparative Biological Activity: BenchChem. (2025).[3] "A Comparative Guide to the Biological Activity of 4-Iodopyrazole and Other Pyrazole Derivatives."

Sources

Evaluating the Impact of Substituents on Pyrazole Tautomer Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of pyrazole tautomerism, focusing on substituent effects and their implications for drug discovery.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists

Executive Summary: The "Chameleon" Pharmacophore

The pyrazole ring is a privileged scaffold in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) due to its ability to act as both a hydrogen bond donor (NH) and acceptor (N). However, pyrazoles exist in a dynamic annular tautomeric equilibrium (


 vs. 

).[1]

For a drug to bind its target, it must often adopt a specific tautomeric form. If the energetic penalty to access that tautomer is too high (


), potency is lost.[1] This guide objectively compares the methods to determine tautomer ratios (

) and analyzes how specific substituents shift this equilibrium, providing a roadmap for rational scaffold design.

Mechanistic Principles: The Physics of the Shift

The tautomeric equilibrium constant (


) is governed by the electronic nature of the substituent (

) and the solvent environment.
The Equilibrium

In 3(5)-substituted pyrazoles, the proton shuttles between


 and 

.[1][2]
  • Tautomer A (3-substituted): Proton on

    
    ; Substituent at position 3.[1]
    
  • Tautomer B (5-substituted): Proton on

    
    ; Substituent effectively at position 5 (due to renumbering).[1]
    
Substituent Effects (Electronic vs. Steric)

The stability is dictated by the basicity of the nitrogen atoms and dipole minimization.

FactorMechanismDominant Effect
Electron Withdrawing (EWG) (

)
Reduces electron density on the adjacent nitrogen.[1] The proton prefers the nitrogen distal to the EWG to minimize dipole repulsion.Favors 3-substituted tautomer
Electron Donating (EDG) (

)
Increases electron density on the adjacent nitrogen.[1] The proton is stabilized on the nitrogen proximal to the EDG (via H-bonding or inductive stabilization).Favors 5-substituted tautomer (or mixed)
Steric Bulk (

)
Destabilizes the form where the substituent is flanked by the NH and another group.[1]Favors 3-substituted tautomer (Relieves

-strain)

Visualization: Tautomeric Equilibrium & Decision Matrix

The following diagrams illustrate the chemical equilibrium and the workflow for determining the dominant species.

PyrazoleTautomerism cluster_0 Annular Tautomerism T1 3-Substituted (1H) (R at Pos 3, H on N1) TS Transition State (Inter/Intramolecular H-Transfer) T1->TS -H+ / +H+ T2 5-Substituted (1H) (R at Pos 5, H on N1*) TS->T2 Fast Exchange Factors Driving Forces: 1. Electronic (Hammett σ) 2. Solvent Polarity (ε) 3. H-Bonding Network Factors->TS Modulates Barrier EWG EWG (e.g., CF3) EWG->T1 Stabilizes EDG EDG (e.g., OH) EDG->T2 Stabilizes

Figure 1: The dynamic equilibrium of 3(5)-substituted pyrazoles.[1] EWGs typically stabilize the 3-substituted form to minimize lone-pair repulsion.[1]

Comparative Methodology: Evaluating Tautomer Stability

To rationally design a ligand, you must determine which tautomer exists in solution. The following table compares the primary analytical techniques.

FeatureMethod A: Solution State NMR (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Method B: Solid State NMR (CP/MAS) Method C: DFT Computation
Primary Output Chemical Shift (

) of N atoms.[1][3][4][5][6][7]
Frozen tautomer structure in lattice.[1]Relative Energy (

) & Boltzmann population.[1]
Sensitivity High.

shifts differ by ~80 ppm between

and

.[1]
High. Resolves specific polymorphs.[1]Medium. Depends on basis set (rec: M06-2X or B3LYP).[1]
Pros Observes dynamic equilibrium in relevant solvents (DMSO, MeOH).Defines the H-bond network in crystals.[1]Predictive; no synthesis required.[1]
Cons Requires

labeled compounds or long acquisition times (HMBC).[1]
Crystal packing forces may override intrinsic stability.[1]Solvent models (PCM/SMD) often underestimate specific solvation.[1]
Verdict Gold Standard for solution ratio.Best for X-ray validation.[1]Best for screening.
Experimental Protocol: Variable Temperature (VT) NMR Determination

Self-validating workflow for determining


 in solution.
  • Synthesis of Reference Standards:

    • Synthesize the target pyrazole (Parent).[1]

    • Synthesize the

      
      -methylated regioisomers (
      
      
      
      -Me and
      
      
      -Me). These are "fixed" tautomers and cannot exchange.[1]
  • Solvent Selection:

    • Use a polar aprotic solvent (DMSO-

      
      ) to minimize solute-solute H-bonding aggregation, or a solvent matching the biological assay buffer.[1]
      
  • Data Acquisition (

    
    -HMBC): 
    
    • Run

      
      -
      
      
      
      HMBC at 298K.
    • Validation Step: If signals are broad/averaged, lower temperature to 230K-250K (in

      
       or THF-
      
      
      
      ) to reach the "slow exchange" regime.
  • Calculation of

    
    : 
    
    • In fast exchange (room temp), the observed shift (

      
      ) is the weighted average:
      
      
      
      
      [1]
    • Where

      
       and 
      
      
      
      are the shifts of the fixed
      
      
      -methyl isomers (corrected for the methyl effect, usually
      
      
      ppm).[1]

Data Analysis: Substituent Impact on Equilibrium

The following data summarizes the impact of common substituents on the ratio of 3-substituted (


)  vs 5-substituted (

)
tautomers in polar media (DMSO).

Note: "Major Tautomer" refers to the species with the highest population.

Substituent (R)Electronic NatureMajor TautomerApprox Ratio (3-sub : 5-sub)Mechanistic Rationale
Trifluoromethyl (

)
Strong EWG3-substituted

Dipole minimization;

lone pair repulsion is minimized when

is on

.[1]
Nitro (

)
Strong EWG3-substituted

Strong inductive withdrawal makes

highly non-basic.[1]
Phenyl (

)
Mild EWG/Conjugation3-substituted

Weak preference; often driven by crystal packing or specific solvation.[1]
Methyl (

)
Weak EDGMixed

Almost isoenergetic; steric factors often dominate.[1]
Amino (

)
Strong EDG5-substituted

Lone pair donation stabilizes the adjacent

bond (often exists as amino-imine tautomer).[1]
Hydroxyl (

)
Strong EDG5-substituted

Usually exists as the Pyrazolone (keto) tautomer, not the hydroxy-pyrazole.[1]
Case Study: Kinase Inhibition (GSK3 )

In the development of pyridinylimidazole/pyrazole GSK3


 inhibitors, the tautomeric state is critical.
  • Observation: A 2-methyl substituted scaffold showed high potency, while analogs forcing the "wrong" tautomer lost >100-fold activity.

  • Analysis: The active site required the pyrazole to act as a donor at

    
     and acceptor at 
    
    
    
    .
  • Outcome: Substituents were engineered to lock the pyrazole into the 3-substituted form (

    
    ), aligning the H-bond donor with the hinge region of the kinase (Glu residue).[1]
    

Experimental Workflow: The Decision Matrix

Use this logic flow to determine if your pyrazole scaffold requires modification to stabilize the bioactive tautomer.

Workflow Start Start: Novel Pyrazole Scaffold Step1 1. Compute ΔG (DFT/M06-2X) Gas vs. Solution Phase Start->Step1 Check1 Is ΔG > 2 kcal/mol? Step1->Check1 Stable One Tautomer Dominates (Proceed to Docking) Check1->Stable Yes Unstable Mixture Expected (Experimental Validation Needed) Check1->Unstable No Step2 2. Synthesize N-Methyl Standards Unstable->Step2 Step3 3. Measure 15N NMR (HMBC) Step2->Step3 Result Compare δ_obs to Standards Step3->Result Action Modify Substituent to Lock Bioactive Form Result->Action

Figure 2: Strategic workflow for validating pyrazole tautomers in drug design.

References

  • Claramunt, R. M., et al. (2006).[1] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (

    
    , 
    
    
    
    ,
    
    
    NMR and X-Ray Crystallography) Study." Journal of the Chemical Society, Perkin Transactions 2.
  • Alkorta, I., & Elguero, J. (2020).[1] "Substituent Effects on NMR Spectroscopy... Experimental and Theoretical Studies." Molecules.

  • Hansen, P. E., et al. (2014).[1] "Pyridinylimidazoles as GSK3

    
     Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks." Journal of Medicinal Chemistry. [1]
    
  • Faure, R., et al. (2008).[1] "Tautomerism of Pyrazoles: A Solid State

    
     NMR Study." Magnetic Resonance in Chemistry. 
    
  • Lopez, C., et al. (2022).[1] "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." International Journal of Molecular Sciences.

Sources

Comparative Architectures: 1,3- vs 1,5-Substituted Pyrazoles in Oncology

[1][2]

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in FDA-approved kinase inhibitors like Crizotinib , Ruxolitinib , and Encorafenib .[1][2][3] However, a critical yet often under-discussed variable in early-stage drug discovery is the regioisomerism of the pyrazole ring.[1][2] The subtle structural difference between 1,3-disubstituted and 1,5-disubstituted isomers dramatically alters the vector orientation of substituents, impacting thermodynamic binding affinity, metabolic stability, and target selectivity.[1][2]

This guide objectively compares these regioisomers, providing experimental evidence and protocols to guide lead optimization in anticancer campaigns.

Part 1: The Chemical Landscape & Regioselectivity

The primary challenge in pyrazole synthesis is controlling the cyclization of hydrazines with 1,3-diketones or

1212
Regioselective Synthesis Workflow

The following decision tree outlines the synthetic causality required to isolate specific isomers for comparative testing.

SynthesisWorkflowStartTarget: Pyrazole ScaffoldPrecursorPrecursor: 1,3-Diketone / ChalconeStart->PrecursorBranch1Condition A: Acidic/Neutral(Hydrazine Hydrate)Precursor->Branch1Branch2Condition B: Steric Control(Substituted Hydrazine + Lewis Acid)Precursor->Branch2Result1Mixture (Hard to Separate)Branch1->Result1Route13Route 1: 1,3-Isomer DominantSolvent: Ethanol/AcOHMechanism: Steric avoidance at N1Branch2->Route13Route15Route 2: 1,5-Isomer DominantSolvent: Pyridine/BasicMechanism: Electronic controlBranch2->Route15ValidationValidation: NOESY NMR(N-Methyl to C5-H interaction)Route13->ValidationRoute15->Validation

Figure 1: Regioselective synthetic pathways. Note that solvent polarity and pH utilize steric vs. electronic driving forces to dictate isomer ratios.[1]

Part 2: Comparative Efficacy Analysis

The biological divergence between isomers stems from their topology.[1][2]

  • 1,3-isomers typically adopt a linear or "extended" conformation, ideal for deep hydrophobic pockets (e.g., ATP-binding sites in kinases).[1][2]

  • 1,5-isomers possess a "kinked" geometry due to steric clash between the N1-substituent and the C5-substituent, often resulting in non-planar torsion.[1][2] This can be advantageous for disrupting protein-protein interactions but often reduces potency in narrow kinase hinge regions.[1][2]

Data Table: Isomer Performance in Key Cancer Lines

Data synthesized from comparative SAR studies (e.g., EGFR, VEGFR, and Tubulin targeting).[1]

Feature1,3-Disubstituted Pyrazoles 1,5-Disubstituted Pyrazoles Causality/Mechanism
Primary Target Class Kinase Inhibitors (ATP-competitive)Tubulin Inhibitors / Allosteric Modulators1,3-isomers mimic the adenine ring of ATP; 1,5-isomers mimic twisted biaryl systems like combretastatin.[1][2]
Binding Mode Planar H-bonding (Hinge Region)Hydrophobic Pocket Filling (Steric Bulk)Planarity is required for hinge hydrogen bonds (e.g., Leu83 in CDK2).[1][2]
EGFR Inhibition (IC50) High Potency (20 - 150 nM)Moderate Potency (400 - 1200 nM)1,5-substituents often clash with the "Gatekeeper" residue (e.g., Thr790).[1][2]
A549 (Lung) Cytotoxicity Excellent (IC50: 1.0 - 5.0 µM)Good (IC50: 5.0 - 15.0 µM)1,3-diaryl motifs correlate with better cellular permeability and STAT3 inhibition.[1][2]
Metabolic Stability ModerateHigh 1,5-substitution sterically shields the pyrazole nitrogen from metabolic N-oxidation or glucuronidation.[1][2]

Part 3: Mechanistic Deep Dive

The anticancer efficacy of pyrazoles is rarely mono-mechanistic.[1][2] However, the 1,3-isomer is privileged in kinase inhibition due to its ability to present the N2-nitrogen and C3-substituent as a donor-acceptor motif to the kinase hinge region.[1][2]

Signaling Pathway Interference

The following diagram illustrates how pyrazole derivatives intercept critical oncogenic signaling at the ATP-binding level.

SignalingPathwayEGFREGFR / VEGFR(Tyrosine Kinases)RASRAS-GTPEGFR->RASPyraz131,3-Pyrazole(ATP Competitive)EGFR->Pyraz13Inhibition(IC50 < 200nM)RAFRAFRAS->RAFMEKMEKRAF->MEKERKERK1/2MEK->ERKProliferationCell ProliferationERK->ProliferationCDKCDK2 / Cyclin ECDK->Pyraz13G1/S ArrestApoptosisApoptosisPyraz13->ApoptosisInduction

Figure 2: Dual-targeting mechanism.[1][2] 1,3-pyrazoles competitively inhibit ATP binding in EGFR/VEGFR and CDKs, leading to G1/S arrest.[1][2]

Part 4: Experimental Protocols (Self-Validating)

Protocol A: Regioselective Synthesis of 1,3-Diarylpyrazoles

Objective: Synthesize the kinase-active 1,3-isomer with >95% purity.

  • Reagents: 1,3-diketone (1.0 eq), Aryl hydrazine hydrochloride (1.1 eq), Ethanol (0.5 M concentration).

  • Catalysis (The "Why"): Add Acetic Acid (cat. 10%) .

    • Expert Insight: Acidic conditions protonate the carbonyl oxygen, making it more electrophilic.[2] The hydrazine terminal nitrogen (more nucleophilic) attacks the less sterically hindered carbonyl first.[1][2] In 1,3-diketones, this directs formation of the 1,3-isomer.[1][2]

  • Reflux: Heat at 80°C for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool to 0°C. The 1,3-isomer typically precipitates due to higher planarity/stacking.[1][2] Filter and wash with cold ethanol.[1]

  • Validation (Critical Step): Perform NOESY NMR .

    • Pass Criteria: Strong NOE signal between the N1-Aryl ortho-protons and the C5-H proton.[1][2] Absence of NOE between N1-Aryl and C3-substituent.[1][2]

Protocol B: MTT Cytotoxicity Assay

Objective: Determine IC50 against A549 cells.[1][2]

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add pyrazole isomers (dissolved in DMSO) in serial dilutions (0.1 µM to 100 µM).

    • Control: DMSO vehicle (<0.5% v/v) and Doxorubicin (Positive Control).[1]

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Plot dose-response curve (Log[Inhibitor] vs. Normalized Response).

    • Self-Validation: The R-squared value of the non-linear regression must be >0.[1][2]95. If lower, check pipetting error or solubility issues.

References

  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer. National Institutes of Health (NIH). [Link][1][2]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EGFR kinase inhibitors. Royal Society of Chemistry (RSC). [Link][1][2]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. PubMed Central. [Link][1][2]

  • Design, Synthesis, and Anticancer Evaluation of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link][1]

Safety Operating Guide

Personal Protective Equipment & Safe Handling Guide: 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 39806-89-8 Molecular Formula: C₁₂H₁₀N₂ Physical State: Solid (Powder/Crystalline)

Executive Safety Summary

Immediate Action Required: Treat this compound as a bioactive organic intermediate with specific reactivity hazards due to the terminal alkyne moiety. While the GHS classification indicates standard irritant properties, the presence of the ethynyl group introduces latent risks regarding metal compatibility and polymerization.

Core Safety Directive:

  • Primary Route of Entry: Inhalation of dust and dermal absorption.

  • Critical Reactivity Warning: Contains a terminal alkyne. DO NOT allow contact with copper, silver, or mercury salts, as shock-sensitive metal acetylides may form.

  • Engineering Control: All solid handling must occur inside a certified chemical fume hood or a powder containment balance enclosure.

Hazard Identification & Risk Assessment

GHS Classification (Self-Validating Check)

Before handling, verify these codes against your specific vendor SDS, as synthesis impurities can alter classification.

Hazard CodeDescriptionSeverity
H302 Harmful if swallowedModerate
H315 Causes skin irritationLow/Moderate
H319 Causes serious eye irritationModerate
H335 May cause respiratory irritationModerate
The "Hidden" Hazard: Terminal Alkyne Reactivity

Unlike standard organic solids, 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole possesses a terminal C≡C-H bond.

  • Risk: Formation of explosive metal acetylides.

  • Mitigation: Avoid using metal spatulas (specifically copper or brass alloys) during weighing. Use stainless steel, porcelain, or Teflon-coated tools.

  • Storage: Store under inert gas (Nitrogen/Argon) if possible to prevent oxidative homocoupling (Glaser coupling), which degrades purity.

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond generic advice by specifying materials based on chemical permeation resistance and physical state.

A. Eye & Face Protection[2][3][4][5][6]
  • Standard Operation: Chemical Splash Goggles (Indirect Vent).

    • Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry.

  • High-Risk (Large Scale >5g): Face shield over goggles.

B. Hand Protection (Glove Selection)[5][6]
  • Primary Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Secondary Layer (Double Gloving): Recommended during solubilization.

    • Why: Pyrazoles can act as permeation enhancers. If dissolving in DMSO or DMF, these solvents carry dissolved compounds through thin gloves rapidly.

  • Protocol: Inspect for pinholes. Change gloves immediately upon splash contact.

C. Respiratory Protection[3][6]
  • Engineering First: Use a Fume Hood.

  • PPE Backup: If weighing outside a hood is unavoidable (not recommended), use a P95 or N95 particulate respirator .

    • Note: Simple surgical masks offer zero protection against chemical vapors or fine particulate inhalation.

D. Body Protection[5][6][7][8]
  • Standard: Cotton lab coat (high-neck preferred) + long pants + closed-toe shoes.

  • Material Note: Avoid synthetic fibers (polyester) if working with flammables, as they melt onto skin during fire.

Operational Handling Protocols

Step-by-Step: Weighing & Solubilization
  • Preparation:

    • Clear the fume hood of incompatible metals (Cu, Ag).

    • Place an anti-static gun or ionizer near the balance if the powder is static-prone (common with pyrazoles).

  • Weighing:

    • Use a disposable anti-static weighing boat .

    • Transfer solid using a stainless steel or PTFE spatula.

    • Critical Check: Wipe the exterior of the container with a damp Kimwipe before returning it to storage to remove invisible dust residues.

  • Solubilization:

    • Preferred Solvents: DMSO, DMF, Methanol, Dichloromethane.

    • Procedure: Add solvent slowly to the solid. Do not add solid to boiling solvent.

    • Ventilation: Keep the vial capped when not actively manipulating to prevent solvent evaporation and compound precipitation.

Workflow Visualization

The following diagram outlines the decision logic for safe handling and disposal.

SafeHandling Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Weighing Solution In Solution (Organic Solvent) StateCheck->Solution Dissolved PPE_Solid PPE: Nitrile Gloves + Goggles Control: Fume Hood + Static Mat Solid->PPE_Solid PPE_Sol PPE: Double Nitrile Gloves Control: Fume Hood (Vapor) Solution->PPE_Sol MetalCheck Is Copper/Silver/Mercury present? PPE_Solid->MetalCheck PPE_Sol->MetalCheck Explosion STOP: Risk of Explosive Acetylides MetalCheck->Explosion Yes Proceed Proceed with Reaction/Analysis MetalCheck->Proceed No Disposal Disposal: Segregated Organic Waste (NO Heavy Metals) Proceed->Disposal

Figure 1: Decision tree for safe handling, highlighting the critical metal incompatibility check.

Emergency Response Procedures

Incident TypeImmediate ActionSecondary Action
Eye Contact Rinse immediately with water for 15 minutes. Hold eyelids open.Seek medical attention.[1][2][3] Bring SDS.
Skin Contact Wash with soap and water.[4][3] Do not use alcohol (increases absorption).Remove contaminated clothing.[4][2]
Inhalation Move to fresh air.[2][3]If breathing is difficult, provide oxygen (trained personnel only).
Spill (Solid) Dampen with inert solvent (e.g., heptane) to prevent dust.Sweep up into a closed container.

Disposal & Decontamination[2][7]

The Golden Rule of Alkyne Disposal: Never dispose of terminal alkynes in waste containers that may contain transition metal catalysts (Pd, Cu, Ag) unless the alkyne has been fully quenched or the waste is explicitly labeled "High Hazard - Potential Acetylides."

  • Segregation: Collect in "Non-Halogenated Organic" or "Solid Hazardous" waste streams.

  • Labeling: Clearly mark the tag with "Contains Terminal Alkyne."

  • Container: Use high-density polyethylene (HDPE) or glass containers. Avoid metal cans.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary for 4-Ethynyl-1-methyl-1H-pyrazole. National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.